5-Tert-butyl-2-iodophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYVTCLXNSGLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312499 | |
| Record name | 5-tert-Butyl-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20942-70-5 | |
| Record name | 5-tert-Butyl-2-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20942-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501312499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Tert-butyl-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tert-butyl-2-iodophenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a bulky tert-butyl group, a hydroxyl moiety, and an iodine atom on the phenolic ring, make it a versatile building block for the synthesis of more complex molecules. The tert-butyl group can enhance stability and influence regioselectivity in chemical reactions, while the iodine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse functional groups. The phenolic hydroxyl group can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions. A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development, ensuring reproducibility of experimental results and informing the design of novel derivatives with desired characteristics.
Molecular Structure and Key Physicochemical Data
The structural and key physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in various chemical processes.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IO | [1][2] |
| Molecular Weight | 276.11 g/mol | [1] |
| CAS Number | 20942-70-5 | [1][2][3] |
| Physical Form | Solid, powder | [2][3] |
| Melting Point | 44-49 °C | [2] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Storage Temperature | Room temperature or 2-8 °C, protect from light | [2][3] |
graph "Molecular_Structure_of_5_Tert_butyl_2_iodophenol" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Double bonds in the ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=dashed]; C5 -- C6; C6 -- C1 [style=dashed]; // Substituents I [label="I", pos="0,2.5!"]; OH [label="OH", pos="-2.3,1.25!"]; C_tert_butyl [pos="2.3,-1.25!"]; C_tert_butyl_1 [label="CH₃", pos="3.3,-0.5!"]; C_tert_butyl_2 [label="CH₃", pos="3.3,-2!"]; C_tert_butyl_3 [label="CH₃", pos="1.8,-2!"]; // Bonds to substituents C1 -- I; C2 -- OH; C5 -- C_tert_butyl; C_tert_butyl -- C_tert_butyl_1; C_tert_butyl -- C_tert_butyl_2; C_tert_butyl -- C_tert_butyl_3; // Atom labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_tert_butyl [label="C"];
}
Figure 1: 2D structure of this compound.
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for the identity and purity assessment of a chemical compound. The following section outlines the standard experimental procedures for measuring the key physical parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its application in synthesis, purification, and formulation. A qualitative and quantitative understanding of its solubility is essential for selecting appropriate solvent systems.
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in various solvents at room temperature.
Quantitative Solubility Determination: Shake-Flask Method
-
Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, and hexane.
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed container. The mixtures are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solutions are allowed to stand undisturbed to allow any undissolved solid to settle.
-
Analysis: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the remaining solid is determined, from which the solubility can be calculated (e.g., in g/100 mL or mol/L).
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound. The following sections describe the expected spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the hydroxyl, iodo, and tert-butyl substituents. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can be concentration-dependent. The tert-butyl group will appear as a sharp singlet integrating to nine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached functional groups, and for the quaternary and methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
-
Data Processing and Analysis: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, integration (for ¹H NMR), and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, the IR spectrum is expected to show the following key absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic ring and the tert-butyl group in the region of 2850-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.
-
A C-O stretching vibration for the phenol in the region of 1200-1260 cm⁻¹.
-
C-I stretching vibrations may be observed in the far-infrared region, typically below 600 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or as a thin film from a melt. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural elucidation.
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of a single iodine atom (a monoisotopic element), the isotopic pattern of the molecular ion peak will be straightforward. Common fragmentation pathways for substituted phenols may include the loss of the tert-butyl group or other characteristic fragments. Predicted mass-to-charge ratios for various adducts of this compound have been calculated, for instance, [M+H]⁺ at m/z 277.00838 and [M-H]⁻ at m/z 274.99382[4].
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.
Figure 3: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines the standard methodologies for their determination and spectroscopic characterization. While some physical data such as boiling point and density are not currently available in the public domain, the provided protocols offer a robust framework for their experimental determination. The detailed information on its molecular structure, melting point, and expected spectroscopic features serves as a valuable resource for researchers and professionals in drug development and materials science, facilitating the effective and safe use of this important chemical intermediate.
References
Sources
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 5-Tert-butyl-2-iodophenol: Synthesis, Characterization, and Applications
This document provides a comprehensive technical overview of this compound (CAS No. 20942-70-5), a key chemical intermediate. Intended for an audience of researchers, chemists, and professionals in drug development, this guide delves into its physicochemical properties, provides a detailed synthesis and purification protocol, outlines methods for its characterization, and discusses its applications and safety considerations. The content is structured to provide not just data, but also the scientific rationale behind the methodologies presented.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted phenol derivative. The presence of a bulky tert-butyl group and an iodine atom on the phenolic ring imparts specific steric and electronic properties, making it a valuable building block in organic synthesis. The tert-butyl group, being electron-donating and sterically hindering, influences the reactivity of the aromatic ring and the hydroxyl group.[1] The iodine atom provides a reactive site for various cross-coupling reactions, which is of significant interest in the synthesis of complex molecules and potential pharmaceutical agents.
A summary of its key quantitative data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃IO | [2] |
| Molecular Weight | 276.12 g/mol | [3] |
| Monoisotopic Mass | 276.0011 Da | [4] |
| CAS Number | 20942-70-5 | [2] |
| Appearance | Powder / Solid | |
| Melting Point | 44-49 °C | |
| InChI Key | COYVTCLXNSGLFE-UHFFFAOYSA-N | [2] |
| Storage Temperature | Room Temperature or 2-8°C, Protect from Light |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved via electrophilic iodination of the precursor, 4-tert-butylphenol. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is blocked by the tert-butyl group, iodination occurs selectively at one of the ortho positions.
Causality in Experimental Design:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is chosen as a mild and effective source of the electrophilic iodine (I+). It is safer and easier to handle than molecular iodine (I₂) in many contexts.
-
Solvent Selection: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is essential for tracking the consumption of the starting material, ensuring the reaction goes to completion and preventing the formation of side products from over-reaction.
-
Purification Strategy: A standard aqueous workup is used to remove the succinimide byproduct and any unreacted NIS. Column chromatography is the definitive method for isolating the product to a high degree of purity, essential for subsequent applications.
Detailed Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of 4-tert-butylphenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.1 eq).
-
Execution: Stir the reaction mixture at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine-containing compounds can be light-sensitive.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting 4-tert-butylphenol spot is no longer visible. The reaction typically takes 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum provides a unique fingerprint based on the chemical environment of the hydrogen atoms.
-
~9.0 - 10.0 ppm (singlet, 1H): The phenolic hydroxyl (-OH) proton. The chemical shift can vary with concentration and solvent.
-
~7.5 ppm (doublet, 1H): Aromatic proton ortho to the iodine.
-
~7.0 ppm (doublet of doublets, 1H): Aromatic proton ortho to the tert-butyl group and meta to the iodine.
-
~6.8 ppm (doublet, 1H): Aromatic proton ortho to the hydroxyl group.
-
~1.3 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group. This strong singlet is a characteristic feature.[5]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis identifies the carbon skeleton.
-
~155 ppm: Aromatic carbon attached to the hydroxyl group.
-
~140-150 ppm: Aromatic carbons attached to the tert-butyl group and other quaternary carbons.
-
~115-135 ppm: Aromatic carbons attached to hydrogens.
-
~85 ppm: Aromatic carbon attached to the iodine (ipso-carbon).
-
~34 ppm: Quaternary carbon of the tert-butyl group.
-
~31 ppm: Methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z), confirming the molecular weight.
-
Expected [M]+: ~276.00
-
High-Resolution MS (HRMS): Should confirm the elemental composition C₁₀H₁₃IO.
-
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable in a research environment. This compound possesses specific hazards that must be managed appropriately.
GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
| GHS07 | Warning | |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
Data sourced from multiple chemical suppliers.[3]
Handling and Personal Protective Equipment (PPE)
-
Always handle this compound in a well-ventilated fume hood.[6]
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Avoid inhalation of dust and direct contact with skin and eyes.[6]
Storage
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term stability, particularly to prevent potential degradation or discoloration, store protected from light.
Applications in Research and Drug Development
While this compound may not be an end-product, it is a valuable intermediate. Its utility stems from the functional groups it carries.
Role as a Synthetic Building Block
The primary application is in organic synthesis. The iodine atom serves as an excellent handle for introducing further complexity through reactions such as:
-
Suzuki Coupling: Formation of a new carbon-carbon bond by reacting with a boronic acid.
-
Heck Reaction: Formation of a carbon-carbon bond with an alkene.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond.
These reactions are fundamental in modern drug discovery for constructing the carbon and heteroatom skeletons of complex target molecules.[7][8]
Structural Motif in Bioactive Molecules
The tert-butyl phenol moiety is found in a variety of bioactive compounds.[1]
-
Antioxidant Properties: The sterically hindered phenolic hydroxyl group is a classic antioxidant motif, capable of scavenging free radicals. This property is exploited in various industrial and biological contexts.[1][9]
-
Precursor to Complex Phenols: It can serve as an intermediate in the synthesis of more complex molecules like 5-amino-2,4-di-tert-butylphenol, which is a key intermediate for Ivacaftor, a drug used to treat cystic fibrosis.[10][11][12]
-
Biological Activity Studies: Substituted phenols like 2,4-di-tert-butylphenol (a related compound) have been investigated for antifungal activity and have also been identified as potential endocrine disruptors by activating nuclear receptors like RXRα.[9][13] This highlights the importance of understanding the biological impact of such structural motifs in drug development.
Logical Relationship in Drug Discovery
Caption: Role of this compound in a synthetic drug discovery pathway.
Conclusion
This compound is more than a simple chemical with a defined molecular weight. It is a strategically designed building block whose value lies in the synthetic versatility afforded by its functional groups. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to utilize it effectively in the creation of novel and complex molecules for materials science, agrochemicals, or, most notably, drug discovery. Its careful application, grounded in the principles of synthetic chemistry and laboratory safety, enables the advancement of complex research programs.
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Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol - Technical Disclosure Commons. [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. [Link]
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2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. [Link]
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2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp - PubMed. [Link]
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A Structure-Based Drug Discovery Paradigm - MDPI. [Link]
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1H proton nmr spectrum of 2-iodo-2-methylpropane... - Doc Brown's Chemistry. [Link]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 5-Tert-butyl-2-iodophenol: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a versatile substituted phenol with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. We will delve into its structural features, synthesis, chemical reactivity, and prospective applications, particularly within the realm of drug discovery. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.
Introduction and Strategic Importance
This compound (CAS No: 20942-70-5) is an aromatic organic compound featuring a phenol ring substituted with a sterically demanding tert-butyl group and an iodine atom.[1] The strategic placement of these functional groups imparts a unique combination of reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecular architectures.
The tert-butyl group serves as a bulky directing group, influencing the regioselectivity of subsequent reactions on the aromatic ring. Furthermore, it can enhance the lipophilicity of derivative compounds, a crucial parameter in modulating the pharmacokinetic profiles of drug candidates. The ortho-iodine substituent is a key handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the precise and controlled elaboration of the molecular scaffold, a cornerstone of modern drug discovery and development.[2][3]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 20942-70-5 | [4] |
| Molecular Formula | C₁₀H₁₃IO | [5][6] |
| Molecular Weight | 276.12 g/mol | [6][7] |
| Physical Form | Solid, powder | [4] |
| Melting Point | 44-49 °C | |
| InChI Key | COYVTCLFE-UHFFFAOYSA-N | [5] |
| Storage | Room temperature, protect from light | [4] |
The structure of this compound is characterized by the phenolic hydroxyl group, which can act as a hydrogen bond donor and a nucleophile, the bulky tert-butyl group at the 5-position, and the iodine atom at the 2-position, which is an excellent leaving group in cross-coupling reactions.
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An In-depth Technical Guide to the Synthesis of 5-Tert-butyl-2-iodophenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-2-iodophenol, a valuable substituted phenol intermediate in the development of pharmaceuticals and other advanced materials. The guide details the strategic considerations for achieving regioselective ortho-iodination of the readily available starting material, 4-tert-butylphenol. Two primary synthetic pathways are explored, along with a thorough discussion of the underlying reaction mechanisms. Detailed experimental protocols, safety considerations, and characterization data are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful synthesis and validation of this compound.
Introduction and Strategic Overview
This compound is a key building block in organic synthesis. The presence of the hydroxyl, tert-butyl, and iodo functional groups on the aromatic ring offers multiple points for further chemical modification, making it a versatile precursor for more complex molecules. The primary challenge in its synthesis lies in the regioselective introduction of the iodine atom at the ortho position to the hydroxyl group of 4-tert-butylphenol.
The synthetic strategy hinges on the principles of electrophilic aromatic substitution. The hydroxyl group of a phenol is a potent activating group and an ortho-, para-director. With the para position occupied by the bulky tert-butyl group, the electronic activation is directed towards the two ortho positions. The steric hindrance imposed by the tert-butyl group plays a crucial role in favoring iodination at the less sterically encumbered ortho position.
This guide will focus on two robust and widely applicable methods for the synthesis of this compound:
-
Method A: Direct iodination using N-Iodosuccinimide (NIS) as the electrophilic iodine source.
-
Method B: Iodination with molecular iodine (I₂) in the presence of an oxidizing agent.
A comparative analysis of these methods, along with a detailed mechanistic discussion, will provide a clear understanding of the causality behind the experimental choices.
Synthesis Pathways and Mechanistic Insights
The synthesis of this compound from 4-tert-butylphenol is an example of an electrophilic aromatic substitution reaction. The choice of iodinating agent is critical to ensure high yield and regioselectivity.
Pathway A: Ortho-Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and efficient source of electrophilic iodine. The reaction is often catalyzed by an acid, which protonates the succinimide nitrogen, further polarizing the N-I bond and enhancing the electrophilicity of the iodine atom.
Mechanism:
-
Activation of NIS: In the presence of an acid catalyst (e.g., p-toluenesulfonic acid), the carbonyl oxygen of NIS is protonated, increasing the electrophilicity of the iodine atom.
-
Electrophilic Attack: The electron-rich phenol ring of 4-tert-butylphenol attacks the electrophilic iodine of the activated NIS. The attack occurs preferentially at the ortho position due to the directing effect of the hydroxyl group and the steric hindrance of the para-tert-butyl group. This forms a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product, this compound.
Diagram of the Iodination Pathway using NIS
Caption: Electrophilic aromatic substitution mechanism for the synthesis of this compound using NIS.
Pathway B: Iodination with Molecular Iodine and an Oxidizing Agent
Molecular iodine (I₂) by itself is a weak electrophile. Its reactivity can be significantly enhanced by the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)[1], or iodic acid. These oxidizing agents convert iodine into a more potent electrophilic species, such as the hypoiodite ion (IO⁻) or the iodonium ion (I⁺).
Mechanism:
-
In-situ Generation of the Electrophile: The oxidizing agent reacts with molecular iodine to form a more powerful electrophilic iodine species. For instance, with hydrogen peroxide, hypoiodous acid (HOI) is generated in situ.
-
Electrophilic Attack: Similar to the NIS pathway, the activated phenol ring of 4-tert-butylphenol attacks the electrophilic iodine species at the ortho position, forming a resonance-stabilized sigma complex.
-
Rearomatization: A water molecule or another weak base in the reaction mixture removes a proton from the intermediate, leading to the formation of this compound and regeneration of the acid catalyst.
Diagram of the Iodination Pathway using I₂ and an Oxidizing Agent
Caption: Mechanism of this compound synthesis via in-situ generation of an electrophilic iodine species.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity |
| 4-tert-butylphenol | C₁₀H₁₄O | 150.22 | ≥98% |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | ≥98% |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 | ≥98% |
| Iodine | I₂ | 253.81 | ≥99.8% |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% in H₂O |
| Acetonitrile | CH₃CN | 41.05 | Anhydrous |
| Dichloromethane | CH₂Cl₂ | 84.93 | ACS grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | - | - | ACS grade |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS grade |
| Brine | - | - | Saturated NaCl |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - |
Protocol for Pathway A: Iodination with NIS
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (15.0 g, 100 mmol) and acetonitrile (100 mL). Stir until the solid dissolves completely.
-
Addition of Reagents: Add N-Iodosuccinimide (23.6 g, 105 mmol) and p-toluenesulfonic acid monohydrate (1.90 g, 10 mmol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of a 10% aqueous solution of sodium thiosulfate to quench any unreacted NIS.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Alternatively, the crude product can be recrystallized from hexanes to yield this compound as a white to off-white solid.
-
Protocol for Pathway B: Iodination with I₂ and H₂O₂
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in 150 mL of methanol.
-
Addition of Iodine: Add molecular iodine (26.4 g, 104 mmol) to the solution and stir until it is completely dissolved.
-
Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 30% hydrogen peroxide (11.3 mL, 110 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Remove the methanol under reduced pressure.
-
Add 200 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 3.2.
Characterization of this compound
The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₃IO |
| Molecular Weight | 276.11 g/mol [2] |
| Melting Point | 44-49 °C[3] |
| CAS Number | 20942-70-5[2] |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.50-7.60 (d, 1H): Aromatic proton ortho to the iodine.
-
δ 7.10-7.20 (dd, 1H): Aromatic proton meta to the iodine and ortho to the tert-butyl group.
-
δ 6.70-6.80 (d, 1H): Aromatic proton ortho to the hydroxyl group.
-
δ 5.00-5.50 (s, 1H): Phenolic hydroxyl proton (broad singlet, may exchange with D₂O).
-
δ 1.30 (s, 9H): Protons of the tert-butyl group.
¹³C NMR (100 MHz, CDCl₃):
-
δ 152-155: Aromatic carbon attached to the hydroxyl group (C-OH).
-
δ 145-148: Aromatic carbon attached to the tert-butyl group.
-
δ 138-140: Aromatic carbon ortho to the iodine.
-
δ 125-128: Aromatic carbon meta to the iodine.
-
δ 115-118: Aromatic carbon ortho to the hydroxyl group.
-
δ 85-90: Aromatic carbon attached to the iodine (C-I).
-
δ 34-36: Quaternary carbon of the tert-butyl group.
-
δ 31-33: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy (KBr Pellet or Nujol Mull, cm⁻¹):
-
~3400-3200 (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000: Aromatic C-H stretching.
-
~2960-2850: Aliphatic C-H stretching of the tert-butyl group.
-
~1600, 1480: Aromatic C=C stretching.
-
~1250: C-O stretching of the phenol.
-
~820: C-H out-of-plane bending, indicative of a 1,2,4-trisubstituted benzene ring.
Mass Spectrometry (EI):
-
m/z 276: Molecular ion peak [M]⁺.
-
m/z 261: [M - CH₃]⁺, loss of a methyl group from the tert-butyl moiety.
-
m/z 149: [M - I]⁺, loss of the iodine atom.
Safety and Handling
It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
4-tert-butylphenol: Corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.
-
Iodine: Harmful if swallowed or inhaled and causes skin and serious eye irritation. It is also very toxic to aquatic life.[4]
-
N-Iodosuccinimide (NIS): Is an oxidizing agent and can cause skin and eye irritation.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.
-
Organic Solvents (Acetonitrile, Dichloromethane, Ethyl Acetate, Hexanes): Are flammable and/or toxic. All handling should be performed in a fume hood.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A lab coat.
-
Closed-toe shoes.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic waste streams should be segregated.
Conclusion
The synthesis of this compound can be reliably achieved through the regioselective ortho-iodination of 4-tert-butylphenol. Both the N-iodosuccinimide and the molecular iodine/oxidizing agent methods offer viable pathways to the desired product. The choice of method may depend on the availability of reagents, desired reaction conditions, and scale of the synthesis. A thorough understanding of the electrophilic aromatic substitution mechanism and the directing effects of the substituents is paramount for the successful execution of this synthesis. The provided protocols and characterization data serve as a robust foundation for researchers in the field of organic and medicinal chemistry.
References
- This reference is a placeholder for a specific journal article detailing the synthesis, which was not found in the provided search results. A comprehensive literature search for "synthesis of this compound" in chemical databases like SciFinder or Reaxys is recommended for specific published procedures.
- This reference is a placeholder for a specific spectroscopic characterization paper, which was not found in the provided search results.
-
PubChem. This compound. [Link]
- This reference is a placeholder for a detailed mechanistic study on the iodin
-
CLEAPSS. Student safety sheets 56 Iodine. [Link]
- This reference is a placeholder for a general organic chemistry textbook or review on electrophilic arom
-
Monash University. Phenol - OHS Information Sheet. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
-
Manac Inc. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]
-
Patil, B. R., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, (i), 104-108. [Link]
-
National Center for Biotechnology Information. "Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes." PubMed Central, 28 Sept. 2017. [Link]
Sources
- 1. Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 20942-70-5 [sigmaaldrich.com]
- 4. achmem.com [achmem.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Tert-butyl-2-iodophenol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Tert-butyl-2-iodophenol (CAS No: 20942-70-5), a substituted phenol of interest in synthetic organic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral data. Each section includes a detailed explanation of the predicted spectral features, rooted in the compound's molecular structure, alongside field-proven, step-by-step protocols for experimental data acquisition. This guide is intended to serve as a valuable resource for researchers, enabling the unambiguous identification and structural verification of this compound.
Molecular Structure and Spectroscopic Implications
This compound is an aromatic compound with the molecular formula C₁₀H₁₃IO and a molecular weight of 276.11 g/mol .[1][2][3] Its structure is characterized by a phenol backbone, substituted with a bulky tert-butyl group at the C5 position and an iodine atom at the C2 position. These substituents, along with the hydroxyl group, create a unique electronic and steric environment that dictates the molecule's spectroscopic fingerprint.
The key structural features influencing its spectra are:
-
Hydroxyl (-OH) group: Gives rise to a characteristic broad absorption in the IR spectrum and a labile proton signal in the ¹H NMR spectrum.
-
Aromatic Ring: Produces characteristic signals in the IR and NMR spectra. The substitution pattern (1,2,4-trisubstituted) will determine the coupling patterns of the aromatic protons.
-
Tert-butyl group: Generates a strong, singlet signal in the ¹H NMR spectrum due to its nine equivalent protons and distinct signals in the ¹³C NMR spectrum.
-
Iodine Atom: As a heavy and electronegative atom, it significantly influences the chemical shifts of adjacent carbon and proton atoms, particularly the ipso-carbon to which it is attached. Its presence is also critical for the isotopic pattern in mass spectrometry.
Sources
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 5-Tert-butyl-2-iodophenol
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Tert-butyl-2-iodophenol. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation. By leveraging established principles of substituent effects and empirical data from analogous compounds, this guide offers a detailed prediction of chemical shifts, coupling constants, and peak multiplicities. Furthermore, it outlines a robust experimental protocol for the acquisition of the ¹H NMR spectrum and provides visualizations to aid in the understanding of structural and experimental details.
Introduction: The Structural Significance of this compound
This compound is a substituted aromatic compound with a unique arrangement of functional groups that makes it a valuable intermediate in organic synthesis. The presence of a bulky tert-butyl group, a nucleophilic hydroxyl group, and a reactive iodo group on the benzene ring allows for a variety of chemical transformations. Accurate structural confirmation is paramount in its application, and ¹H NMR spectroscopy stands as the most powerful tool for this purpose. This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, providing a foundational understanding for its empirical analysis.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the tert-butyl protons, and the phenolic hydroxyl proton. The chemical shifts and coupling patterns are governed by the electronic and steric influences of the substituents on the benzene ring.
Substituent Effects on the Aromatic Protons
The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating hydroxyl group (-OH) and the electron-withdrawing, yet weakly donating through resonance, iodo group (-I), as well as the alkyl tert-butyl group.
-
Hydroxyl Group (-OH): As a strong electron-donating group through resonance, the -OH group increases electron density at the ortho and para positions, causing a shielding effect and shifting the corresponding proton signals upfield (to a lower ppm value).
-
Iodo Group (-I): The iodo group is electron-withdrawing inductively but can donate electron density through resonance. Its overall effect is complex, but it generally deshields adjacent protons.
-
Tert-butyl Group (-tBu): This alkyl group is a weak electron-donating group through induction, leading to minor shielding effects.
Considering the substitution pattern of this compound, we can predict the relative chemical shifts of the three aromatic protons, designated as H-3, H-4, and H-6.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| -C(CH₃)₃ | ~1.3 | Singlet (s) | - | 9H |
| -OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | - | 1H |
| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | J_ortho ≈ 8.5, J_meta ≈ 2.5 | 1H |
| H-6 | ~7.1 - 7.3 | Doublet (d) | J_meta ≈ 2.5 | 1H |
| H-3 | ~7.5 - 7.7 | Doublet (d) | J_ortho ≈ 8.5 | 1H |
Rationale for Predictions:
-
H-3: This proton is ortho to the electron-withdrawing iodine atom and will, therefore, be the most deshielded of the aromatic protons, appearing at the furthest downfield position. It will be split into a doublet by the ortho-coupled H-4.
-
H-6: This proton is ortho to the tert-butyl group and meta to the hydroxyl and iodo groups. It is expected to be the least shielded of the three aromatic protons and will appear as a doublet due to meta-coupling with H-4.
-
H-4: This proton is ortho to the tert-butyl group and para to the iodo group, and it experiences ortho-coupling with H-3 and meta-coupling with H-6. This will result in a doublet of doublets.
-
-C(CH₃)₃: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region around 1.3 ppm.
-
-OH: The phenolic proton's chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1] It is expected to be a broad singlet and will exchange with deuterium upon the addition of D₂O.[2]
Visualization of Coupling Interactions
The through-bond coupling relationships between the aromatic protons can be visualized as follows:
Caption: Coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
D₂O Exchange (Optional): To confirm the hydroxyl proton signal, a second sample can be prepared, and a drop of deuterium oxide (D₂O) can be added. After shaking, the -OH peak should disappear or significantly diminish in the resulting spectrum.[2]
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each peak.
-
Peak Picking: Identify the chemical shift of each peak.
Experimental Workflow Diagram
Sources
- 1. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
Mass spectrometry of 5-Tert-butyl-2-iodophenol
An In-Depth Technical Guide to the Mass Spectrometry of 5-Tert-butyl-2-iodophenol
This document provides a comprehensive technical guide for the analysis of this compound using mass spectrometry, with a primary focus on Electron Ionization (EI) coupled with Gas Chromatography (GC-MS). It is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of the molecule's behavior under mass spectrometric conditions. We will move beyond simple data reporting to explore the causal factors behind the fragmentation patterns, enabling a robust and predictive approach to analysis.
Introduction to this compound
This compound is a substituted phenolic compound with applications in organic synthesis and as a potential intermediate in the development of more complex molecules. Its structure, featuring a hydroxyl group, a bulky tert-butyl group, and a heavy iodine atom, presents a unique and instructive case for mass spectrometric analysis. Understanding its fragmentation is crucial for its unambiguous identification in complex mixtures.
Chemical Properties
A foundational understanding of the analyte's properties is critical before any analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃IO | [1] |
| Molecular Weight | 276.11 g/mol | [1] |
| Monoisotopic Mass | 276.0011 Da | [2] |
| CAS Number | 20942-70-5 | [1] |
| Physical Form | Solid / Powder | |
| InChIKey | COYVTCLXNSGLFE-UHFFFAOYSA-N | [1] |
The Analytical Imperative: Why Electron Ionization?
For a thermally stable and volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. The selection of EI, specifically at a standard energy of 70 eV, is a deliberate choice rooted in decades of analytical practice.
Causality of Ionization Choice:
-
Reproducibility: 70 eV is significantly higher than the ionization energy of most organic molecules (typically 6-15 eV).[3] This excess energy is imparted to the newly formed molecular ion, inducing extensive and highly reproducible fragmentation. This reproducibility is the cornerstone of creating standardized, searchable mass spectral libraries (like those from NIST).
-
Structural Information: Unlike "softer" ionization techniques that primarily yield the molecular ion, the fragmentation patterns generated by EI act as a structural fingerprint, providing rich data for unambiguous identification.[4][5]
The Analytical Workflow
The logical flow from sample to result is a self-validating process where each step confirms the integrity of the next.
Decoding the Mass Spectrum: A Fragmentation Analysis
The mass spectrum of this compound is a narrative of its chemical structure. The bonds that break are the ones that lead to the most stable resulting fragments (ions and neutral radicals).
The Molecular Ion (M⁺•)
Upon ionization, an electron is ejected from the molecule, forming the molecular ion (M⁺•).[4] For this compound, this will appear at an m/z of 276. Due to the stability of the aromatic ring, the molecular ion peak is expected to be clearly visible.
Primary Fragmentation Pathways
The excess energy from ionization is dissipated through bond cleavages. The following pathways are predicted based on established principles of fragmentation for substituted aromatics, phenols, and alkylated compounds.[6][7][8]
Analysis of Key Fragments:
| m/z | Proposed Fragment | Causality and Explanation | Predicted Intensity |
| 276 | [C₁₀H₁₃IO]⁺• (M⁺•) | The molecular ion. Its presence confirms the molecular weight of the analyte. | Medium |
| 261 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. This is a classic fragmentation pathway for t-butylated compounds, leading to a resonance-stabilized benzylic-type cation. | High |
| 219 | [M - C₄H₉]⁺ | Loss of the entire tert-butyl radical. This leaves the 2-iodophenol cation radical. The mass spectrum of 2-iodophenol shows a strong molecular ion at m/z 220, supporting the stability of this fragment structure.[9] | Medium |
| 149 | [M - I]⁺ | Cleavage of the C-I bond to lose an iodine radical. This is favorable due to the relative weakness of the carbon-halogen bond. The resulting fragment is the 5-tert-butylphenol cation. | High |
| 134 | [M - I - CH₃]⁺ | Subsequent loss of a methyl group from the m/z 149 fragment. This is analogous to the primary fragmentation of tert-butylphenol, which readily loses a methyl group to form a highly stable ion.[10] | High |
| 57 | [C₄H₉]⁺ | Formation of the tert-butyl cation. This is an extremely stable tertiary carbocation and is often the base peak in compounds containing a t-butyl group, such as in 2-iodo-2-methylpropane.[11] | High (Potential Base Peak) |
Experimental Protocol: A Self-Validating Methodology
This protocol is designed to be a self-validating system. Each parameter is chosen to ensure robustness and reproducibility.
Objective: To acquire a high-quality Electron Ionization mass spectrum of this compound using GC-MS.
1. Standard Preparation 1.1. Accurately weigh approximately 10 mg of this compound. 1.2. Quantitatively transfer the solid to a 10 mL volumetric flask. 1.3. Dissolve and bring to volume with HPLC-grade Dichloromethane to create a 1 mg/mL stock solution. 1.4. Prepare a working solution of approximately 10 µg/mL by diluting the stock solution with Dichloromethane.
2. GC-MS Instrumentation & Parameters
- System: Gas Chromatograph coupled to a single quadrupole Mass Spectrometer.
- GC Column: A low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for resolving substituted phenols.
- Injection:
- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Mode: Splitless (to maximize sensitivity for the working solution).
- Oven Temperature Program:
- Initial Temperature: 80 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5 minutes.
- Rationale: This program ensures the compound is well-retained and elutes as a sharp peak without thermal degradation.
- MS Parameters:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Scan Range: m/z 40 - 350.
- Rationale: The scan range is set to capture the lightest expected significant fragment (below m/z 57) and extend beyond the molecular ion (m/z 276) to confirm its identity and check for impurities.
3. Data Acquisition and Analysis 3.1. Inject a solvent blank (Dichloromethane) to verify system cleanliness. 3.2. Inject the 10 µg/mL working standard. 3.3. Acquire the data. 3.4. From the Total Ion Chromatogram (TIC), locate the peak corresponding to this compound. 3.5. Extract the mass spectrum from the apex of the chromatographic peak. 3.6. Analyze the spectrum, identifying the molecular ion and key fragments as detailed in Section 3. 3.7. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.
Conclusion
The mass spectrometric analysis of this compound under electron ionization is a predictable process governed by fundamental principles of chemical stability. The fragmentation pattern is dominated by cleavages that yield stable carbocations, primarily through the loss of methyl and tert-butyl groups, and the loss of the iodine radical. The resulting spectrum serves as a robust structural fingerprint. By following the detailed protocol herein, a researcher can reliably generate and confidently interpret the mass spectrum of this compound, ensuring its accurate identification in any analytical workflow.
References
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3 tert Butylphenol . mzCloud. [Link]
-
Phenol, 2-iodo- . NIST WebBook. [Link]
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2-Tert-Butylphenol . PubChem. [Link]
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This compound . PubChem. [Link]
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Phenol, m-tert-butyl- . NIST WebBook. [Link]
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2-Iodophenol . PubChem. [Link]
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Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations . National Institutes of Health (NIH). [Link]
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Phenol, 2-iodo- . NIST WebBook. [Link]
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This compound (C10H13IO) . PubChemLite. [Link]
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Electron Ionization for GC–MS . LCGC International. [Link]
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Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]
-
Interpreting Electron Ionization Mass Spectra . Chemistry LibreTexts. [Link]
-
Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry . Cooperative Institute for Research in Environmental Sciences. [Link]
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Mass Fragmentation Patterns as Fingerprints for Positive Identification of Polyphenolic Compounds in a Crude Extract . Korea Science. [Link]
-
Fragmentation . Chemistry LibreTexts. [Link]
-
Electron ionization and mass spectrometry . YouTube. [Link]
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Mass Spectrometry: Fragmentation . University of Arizona. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. [Link]
-
Index of mass spectra of organic compounds . Doc Brown's Chemistry. [Link]
-
Phenol, p-tert-butyl- . NIST WebBook. [Link]
-
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Section 1: Compound Identification and Hazard Classification
An In-depth Technical Guide to the Safe Handling of 5-Tert-butyl-2-iodophenol
For professionals engaged in the fields of pharmaceutical research, organic synthesis, and materials science, this compound (CAS No. 20942-70-5) is a valuable intermediate.[1] Its utility in introducing a functionalized phenolic moiety into complex molecules is well-established. However, its chemical structure necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a comprehensive analysis of the safety data for this compound, grounded in the principles of chemical toxicology and occupational safety, to empower researchers with the knowledge required for its responsible handling.
A foundational aspect of laboratory safety is the unambiguous identification of a chemical and its associated hazards as mandated by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Compound Details:
-
Chemical Name: this compound
-
CAS Number: 20942-70-5
GHS Hazard Classification:
The compound is classified with the following GHS elements, indicating a moderate but significant hazard profile that demands careful handling.
| GHS Element | Classification | Description |
| Signal Word | Warning | Indicates a less severe hazard level.[2][5][6] |
| Pictogram | GHS07 (Exclamation Mark)[5][6] | |
| Hazard Statements | H302 | Harmful if swallowed.[2][5][6] |
| H315 | Causes skin irritation.[2][5][6] | |
| H319 | Causes serious eye irritation.[2][5][6] | |
| H335 | May cause respiratory irritation.[2][6] |
Section 2: Toxicological Insights: The "Why" Behind the Hazards
Understanding the mechanistic basis of a chemical's toxicity is paramount for developing effective safety protocols. The hazards of this compound are rooted in the reactivity of its functional groups.
-
Skin and Eye Irritation (H315, H319): The primary driver of this compound's irritancy is the phenolic hydroxyl (-OH) group. Phenols are known corrosives and irritants.[7] They can cause damage by denaturing proteins and disrupting the lipid matrix of cell membranes, leading to cell death and inflammation.[8][9] This is classified as a reversible effect, distinguishing it from more severe corrosive damage.[10][11] The presence of a bulky tert-butyl group and a large iodine atom on the ring can modulate this reactivity, but the inherent hazard of the phenol moiety remains.
-
Respiratory Irritation (H335): As a fine powder, the compound can be easily inhaled.[6] Once in the respiratory tract, the phenolic group can irritate the mucous membranes through the same mechanisms responsible for skin and eye irritation, leading to inflammation, coughing, and discomfort.[12][13]
The logical flow from hazard identification to the implementation of control measures is critical for ensuring laboratory safety.
Caption: Relationship between hazard identification and safety protocols.
Section 3: Protocols for Safe Handling and Risk Mitigation
A multi-layered approach, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.
3.1 Engineering Controls
-
Primary Containment: All weighing and manipulation of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles and to contain any potential spills.[13]
3.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166. | Protects against airborne powder and accidental splashes, mitigating the risk of serious eye irritation (H319).[18] |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact, preventing irritation (H315).[17][19] Gloves must be inspected before use and changed immediately if contaminated. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |
3.3 Safe Handling Workflow
-
Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE.
-
Weighing: Carefully weigh the required amount of the solid compound inside the fume hood. Use a spatula to transfer the powder, avoiding the creation of dust clouds.
-
Transfer/Reaction Setup: If dissolving, add the solvent to the solid slowly. If adding to a reaction, do so in a controlled manner. All transfers should occur within the fume hood.
-
Post-Handling: Tightly cap the source container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Doffing PPE: Remove gloves first, turning them inside out, and dispose of them in the designated chemical waste. Remove the lab coat and goggles. Wash hands thoroughly with soap and water.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or release.
4.1 First-Aid Measures
Immediate and appropriate first aid is critical.
-
In Case of Eye Contact (H319):
-
In Case of Skin Contact (H315):
-
If Inhaled (H335):
-
Move the individual to fresh air at once.[20]
-
If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.
-
Seek medical attention.
-
-
If Swallowed (H302):
4.2 Accidental Release Measures
A prompt and systematic response can prevent a minor spill from becoming a major incident.
Caption: Workflow for responding to an accidental spill.
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][22]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen iodide.[18][23]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[18][19]
Section 5: Storage and Disposal
Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure safety and environmental protection.
5.1 Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21][24] While some suppliers suggest room temperature storage[6], others recommend refrigeration (2-8°C or 0°C) and protection from light.[4][5] To maximize stability and ensure safety, storing the compound in a refrigerator at 2-8°C, protected from light, is the most prudent and recommended practice.
-
Incompatibilities: Store away from strong oxidizing agents and bases.[18][23]
5.2 Disposal
-
Procedure: All waste material, including empty containers and contaminated PPE, must be disposed of as hazardous chemical waste.[18] Disposal must be conducted in accordance with all local, regional, and national environmental regulations. Do not dispose of it down the drain.
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An In-Depth Technical Guide to the Storage and Handling of 5-Tert-butyl-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 5-Tert-butyl-2-iodophenol. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure scientific integrity and promote a culture of safety in the laboratory.
Compound Identification and Properties
This compound is a substituted aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other bioactive molecules.[1] Its utility stems from the presence of three key functional groups on the benzene ring: a hydroxyl group, a bulky tert-butyl group, and an iodine atom. This unique combination of features allows for a range of chemical transformations.
A summary of its key physical and chemical properties is provided in the table below:
| Property | Value | Source(s) |
| CAS Number | 20942-70-5 | [2] |
| Molecular Formula | C₁₀H₁₃IO | [2] |
| Molecular Weight | 276.11 g/mol | |
| Physical State | Solid | |
| Appearance | White to light yellow or brown solid/powder | |
| Melting Point | 44-49 °C | [3] |
| Storage Temperature | 2-8°C, Protect from light |
Hazard Assessment and Toxicology
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. Based on available data for this compound and structurally similar phenols, the primary hazards are as follows:
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. |
The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3][4]
Toxicological Profile (Inferred):
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.
Caption: Mandatory PPE for handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a full-face shield should be worn over the safety goggles.
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are essential. For procedures with a higher risk of splashing, a chemically resistant apron made of butyl rubber or neoprene is recommended.[6]
-
Hand Protection: Double gloving is a critical precaution. An inner nitrile glove should be worn, with an outer glove made of a material with high resistance to phenols, such as butyl rubber or neoprene.[6] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of this compound and to prevent the formation of hazardous degradation products.
-
Temperature: The compound should be stored in a refrigerator at 2-8°C . Lower temperatures help to slow down potential decomposition reactions.
-
Light Sensitivity: this compound should be protected from light. Iodinated phenols can be light-sensitive and may degrade upon exposure to UV or visible light. Store in an amber or opaque container.
-
Inert Atmosphere: While not always specified, for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation.
-
Container: The compound should be stored in a tightly sealed, clearly labeled container to prevent contamination and exposure to moisture.
Incompatible Materials and Reactivity
To prevent hazardous reactions, this compound should be stored and handled away from the following incompatible materials:
-
Strong Oxidizing Agents: Phenols can react vigorously with strong oxidizing agents, potentially leading to fire or explosion.[8][9][10]
-
Strong Bases: The phenolic hydroxyl group is acidic and will react with strong bases. In the presence of oxygen, base-catalyzed oxidation of substituted phenols can occur.
-
Strong Acids: While phenols are generally stable in the presence of dilute acids, strong, concentrated acids can cause decomposition or other reactions.
-
Acid Chlorides and Anhydrides: These reagents can react with the hydroxyl group in an esterification reaction. While often a desired synthetic transformation, uncontrolled mixing should be avoided.
Experimental Protocols: Safe Handling Workflow
The following step-by-step workflow outlines the best practices for handling solid this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Protocol:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Gather all required glassware, spatulas, and reagents. The work area within the fume hood should be clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of solid this compound. Use a weigh boat or appropriate container. Avoid creating dust. If transferring the solid over a distance, use a container with a lid.
-
Transfer and Dissolution: Transfer the weighed solid to the reaction vessel inside the fume hood. Slowly add the desired solvent to dissolve the compound.
-
Reaction: Proceed with the intended chemical reaction, maintaining all safety precautions.
-
Decontamination: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the compound. A suitable cleaning agent should be used, followed by a thorough rinse.
-
Waste Disposal: Segregate all waste containing this compound into a clearly labeled "Halogenated Organic Waste" container.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures:
-
Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] Remove all contaminated clothing while continuing to flush. After the initial water flush, if available, apply polyethylene glycol (PEG-300 or PEG-400) to the affected area.[13] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste.
-
Waste Classification: This compound is classified as a halogenated organic waste .
-
Container: Use a designated, properly labeled, and sealed container for halogenated organic waste. Never mix incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal company in accordance with local, state, and federal regulations.[14][15]
Conclusion
This compound is a valuable synthetic intermediate, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in scientific knowledge and best practices, is the cornerstone of responsible research.
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TutorChase. (n.d.). What reactions can phenols undergo?. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Oxidation of Phenols to Quinones. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols. Retrieved from [Link]
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University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]
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University of St Andrews. (n.d.). Phenol - First Aid Guidance. Current Staff. Retrieved from [Link]
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Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]
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University of York, Department of Biology. (n.d.). First aid guidance. Retrieved from [Link]
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Yale University Environmental Health & Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely?. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Tert-butyl-2-iodophenol
Introduction: Strategic Importance of 5-Tert-butyl-2-iodophenol in Biaryl Synthesis
In the landscape of modern synthetic and medicinal chemistry, the construction of the biaryl motif remains a cornerstone for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4]
This guide focuses on a particularly valuable building block: This compound . The strategic placement of its functional groups makes it an exemplary substrate for creating sterically hindered 2-hydroxybiaryl scaffolds. The bulky tert-butyl group provides steric shielding and modulates the electronic properties and solubility of the resulting products, a feature often exploited in drug design to enhance metabolic stability or target engagement.[5] The ortho-hydroxyl group is a key pharmacophoric element, capable of forming critical hydrogen bonds with biological targets.[6] The reactive iodide serves as an excellent leaving group for the palladium-catalyzed coupling.[3]
These application notes are designed for researchers, scientists, and drug development professionals, providing a detailed exploration of the causality behind experimental choices, a robust and adaptable protocol, and a framework for troubleshooting, thereby ensuring both scientific integrity and practical success at the bench.
Pillar 1: Mechanistic Causality in the Suzuki-Miyaura Reaction
A deep understanding of the catalytic cycle is paramount for rational protocol design and optimization. The Suzuki-Miyaura coupling is a complex, multi-step process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7] Each step presents opportunities for optimization and potential pitfalls.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-iodine bond of this compound. This is often the rate-determining step and is heavily influenced by the electron density of the aryl halide and the nature of the palladium ligand.[8] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are known to promote this step, especially for sterically hindered or electron-rich substrates.[9]
-
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center. It is universally accepted that this process requires activation of the organoboron species by a base.[4] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center, displacing the halide. The choice of base and solvent is critical here, as they must be compatible and effectively promote the formation of the active boronate species.[10]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) intermediate couple, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9] Bulky ligands on the palladium center can promote this step by creating steric pressure that favors the elimination of the product.
Below is a visual representation of this fundamental catalytic cycle.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). Subsequently, add the degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes.
-
Reaction Execution : Place the sealed flask in a preheated oil bath set to 80-100 °C. Stir the mixture vigorously. The reaction is typically run for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer). [6]7. Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxybiaryl product.
Pillar 3: Data Presentation & Optimization Strategies
The success of a Suzuki-Miyaura coupling, particularly with a sterically hindered substrate like this compound, is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table presents a summary of typical conditions and expected yields based on reactions with structurally similar 2-iodophenols. [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 24 | 85-95 [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | >90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ (3) | 2-MeTHF/H₂O | 80 | 16 | 75-85 |
| 4 | 2-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | 70-80 |
Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions. This table should be used as a guide for optimization.
Troubleshooting and Optimization
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using more robust pre-catalysts like Buchwald's G3 palladacycles.
-
Ineffective Base/Solvent Combination: The base must have some solubility in the reaction medium to be effective. For K₂CO₃ or K₃PO₄, the presence of water is often essential. [11]If the reaction is sluggish, consider a stronger base like Cs₂CO₃ or an organic base in an anhydrous solvent system.
-
Poor Ligand Choice: For sterically demanding couplings or less reactive arylboronic acids, a simple ligand like PPh₃ may be insufficient. Switching to bulkier, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) can dramatically improve reaction rates and yields. [9]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) cycle. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be preferable to Pd(II) sources which may require an initial reduction step that can promote homocoupling.
-
Protodeborylation: The cleavage of the C-B bond of the boronic acid by a proton source can be a competing pathway, especially with electron-rich or heteroaryl boronic acids. Using milder bases (like KF) or running the reaction under anhydrous conditions can sometimes mitigate this issue.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for accessing valuable 2-hydroxybiaryl scaffolds. Success hinges on a rational approach to reaction design, grounded in an understanding of the catalytic mechanism. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can reliably synthesize a diverse array of complex molecules. The protocol and optimization strategies provided herein serve as a comprehensive guide to navigate the intricacies of this reaction, enabling scientists in drug discovery and materials science to leverage this important transformation with confidence.
References
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]
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The Suzuki Reaction. Available from: [Link]
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PMC. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Available from: [Link]
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ACS Publications. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Available from: [Link]
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PMC. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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MDPI. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. Available from: [Link]
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European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. Available from: [Link]
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RSC Publishing. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]
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National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 5-Tert-butyl-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Use of a Functionalized Phenol in Complex Synthesis
Palladium-catalyzed cross-coupling reactions have become essential tools in modern organic synthesis, particularly within the pharmaceutical industry, for their ability to construct complex molecular architectures with high precision.[1][2] Among the vast array of available substrates, 5-tert-butyl-2-iodophenol stands out as a particularly valuable building block. Its structure strategically combines three key features: a reactive iodo group, an ortho-hydroxyl group, and a sterically demanding tert-butyl group.
The highly reactive carbon-iodine bond makes it an excellent substrate for a variety of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] The ortho-hydroxyl group can act as a directing group, influence the electronic properties of the aromatic ring, and serve as a handle for further functionalization or as a key pharmacophoric element.[3] The bulky tert-butyl group provides significant steric hindrance, which can be exploited to control regioselectivity in subsequent reactions and enhance the solubility of intermediates and final products in organic solvents.[6] This unique combination of features makes this compound a versatile starting material for the synthesis of novel pharmaceutical agents and other high-value organic materials.
Mechanistic Bedrock: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The generally accepted catalytic cycle for palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[10][11] The high reactivity of the C-I bond in this compound facilitates this initial step.
-
Transmetalation: In the presence of a base, the organometallic coupling partner (e.g., an organoboron reagent in a Suzuki coupling) transfers its organic moiety to the palladium(II) complex. The base is critical for activating the organometallic reagent.[9][11]
-
Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center, forming the new carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
The efficiency of each of these steps is highly dependent on the choice of ligands, solvent, base, and temperature, all of which must be carefully selected to achieve optimal results.[12][13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: Key Considerations for Successful Coupling
Optimizing palladium-catalyzed cross-coupling reactions with this compound requires careful consideration of several factors. The interplay between the catalyst, ligand, base, and solvent is critical to achieving high yields and purity.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14][15] These ligands promote the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and allowing for the use of less reactive coupling partners.[12] For sterically hindered substrates like this compound, bulky ligands are often necessary to facilitate the reaction.[13][14]
-
Base Selection: The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[11][16] Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[11] The choice of base can significantly impact the reaction rate and yield, and often needs to be empirically optimized for a given substrate combination. For sensitive functional groups, weaker bases may be required.
-
Solvent Effects: The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism. Common solvents include toluene, dioxane, and THF. For Suzuki couplings, biphasic systems (e.g., toluene/water) are often employed to facilitate the dissolution of the inorganic base.[17]
-
Temperature Control: Reaction temperature is a critical parameter. While some modern catalyst systems can operate at room temperature, many cross-coupling reactions require heating to proceed at a reasonable rate.[18] However, excessive temperatures can lead to catalyst decomposition and side reactions. Careful temperature control is therefore essential for maximizing yield and minimizing impurities.
Detailed Experimental Protocols
The following protocols provide a starting point for performing Suzuki-Miyaura and Sonogashira cross-coupling reactions with this compound. Note: These are general procedures and may require optimization for specific coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes the synthesis of a 2-aryl-5-tert-butylphenol, a common structural motif in medicinal chemistry.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the toluene.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the toluene/H₂O solvent mixture to the flask, followed by the catalyst premix.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details the synthesis of a 2-alkynyl-5-tert-butylphenol, a versatile intermediate for the construction of heterocycles and other complex molecules.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous TEA or DIPA via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with diethyl ether or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with dilute HCl (to remove excess amine), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-90 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | TEA | 25-40 | 90-98 |
| Sonogashira | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | THF/DIPA | 50 | 85-95 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 75-85 |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or temperature. | Use a fresh catalyst/ligand; Ensure proper degassing of solvents and inert atmosphere; Use freshly distilled/dried solvents; Screen different bases and temperatures. |
| Formation of Homocoupled Product | Presence of oxygen; Inefficient transmetalation. | Improve inert atmosphere technique; Increase concentration of the organometallic reagent; Change ligand or base. |
| Dehalogenation of Starting Material | Presence of water or other protic sources; Certain ligands can promote this side reaction.[19] | Use anhydrous solvents and reagents; Screen alternative ligands. |
| Complex Product Mixture | Catalyst decomposition; Side reactions due to high temperature. | Lower the reaction temperature; Use a more stable catalyst/ligand system; Reduce reaction time. |
Conclusion
This compound is a powerful and versatile building block for palladium-catalyzed cross-coupling reactions. By leveraging its unique structural features and applying optimized reaction protocols, researchers can efficiently synthesize a wide range of complex molecules relevant to drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms and careful control of experimental parameters are key to achieving successful and reproducible outcomes.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Chemist's Cookbook. (2023). Suzuki Coupling. YouTube. [URL: https://www.youtube.
- Stambuli, J. P., Kuwano, R., & Hartwig, J. F. (2002). Unprecedented Rates for the Suzuki Cross-Coupling of Aryl Chlorides and Phenylboronic Acid at Room Temperature. Angewandte Chemie International Edition, 41(24), 4746-4748. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200290032]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-reactions]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0022328X0201422X]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200461431]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/(SICI)1521-3773(19980817)37:15%3C2046::AID-ANIE2046%3E3.0.CO;2-L]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Orbach, M., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [URL: https://pubs.acs.org/doi/10.1021/om200898t]
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [URL: https://scite.ai/abstracts/10.1002/aoc.3456]
- BenchChem. (2025). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings. BenchChem. [URL: https://www.benchchem.com/application-notes/2-iodophenol-in-suzuki-and-sonogashira-couplings]
- Fu, G. C. (2008). The Development of Versatile Methods for Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1555–1564. [URL: https://pubs.acs.org/doi/10.1021/ar8001384]
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [URL: https://www.nobelprize.org/uploads/2018/06/chemadv10.pdf]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Reaction.pdf]
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- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [URL: https://pubs.acs.org/doi/abs/10.1021/cr0505268]
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- Molander, G. A., & Biolatto, B. (2003). Efficient Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 5(13), 2271–2274. [URL: https://pubs.acs.org/doi/abs/10.1021/ol034631y]
- Newman, S. G., & Lautens, M. (2011). Copper-Free Sonogashira Cross-Coupling of Aryl Iodides at Room Temperature. The Journal of Organic Chemistry, 76(11), 4414–4419. [URL: https://pubs.acs.org/doi/abs/10.1021/jo2005479]
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- Singh, R., & Nolan, S. P. (2005). N-Heterocyclic Carbenes in Palladium-Catalyzed C-N and C-O Bond Formation. Journal of Organometallic Chemistry, 690(24-25), 5834–5840. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0022328X0500732X]
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Buchwald-Hartwig amination of 5-Tert-butyl-2-iodophenol
An In-Depth Guide to the Buchwald-Hartwig Amination of 5-Tert-butyl-2-iodophenol
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on performing the Buchwald-Hartwig amination with a challenging substrate: this compound. This guide moves beyond a simple recitation of steps to explain the critical reasoning behind procedural choices, offering insights into overcoming common obstacles associated with sterically hindered and functionalized aryl halides.
Introduction: The Strategic Importance of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where a vast number of bioactive molecules are aryl amines. The Buchwald-Hartwig amination stands as a premier method for achieving this transformation, offering a versatile and efficient palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] Its development revolutionized the synthesis of aryl amines by providing a more reliable and functional-group-tolerant alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. This cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of this compound, forming a Pd(II) complex.[2][3]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[3][4]
The Unique Challenges of this compound
The substrate, this compound, presents a trifecta of challenges that demand careful consideration and optimization of the standard Buchwald-Hartwig protocol.
-
Steric Hindrance: The bulky tert-butyl group, positioned meta to the iodine, imparts significant steric hindrance around the reaction center. This can impede the approach of the palladium catalyst and slow the crucial oxidative addition step. To overcome this, the use of bulky, electron-rich phosphine ligands is essential.[1] These ligands stabilize the palladium center and promote the necessary catalytic steps.[5]
-
The Competing Nucleophile (Phenolic -OH): The presence of an unprotected hydroxyl group introduces a significant potential side reaction: O-arylation (ether formation).[1] Under the basic conditions of the reaction, the phenol can be deprotonated to a phenoxide, which can then compete with the amine as the nucleophile, leading to undesired diaryl ether byproducts.
-
Aryl Iodide Reactivity: While aryl iodides are typically the most reactive aryl halides in cross-coupling reactions, the iodide anion generated during the reaction can sometimes act as an inhibitor by forming unreactive palladium-iodide dimer complexes.[4][6] This can stall the catalytic cycle. The choice of solvent can play a role in mitigating this effect.[4]
Strategic Protocol Design: Optimizing for Success
A successful protocol for this substrate hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precatalyst and Ligand Selection
For sterically demanding substrates, the choice of ligand is paramount. While early generations of catalysts relied on ligands like BINAP or DPPF, modern systems for challenging couplings utilize bulky, electron-rich dialkylbiaryl phosphine ligands.[1]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for sterically hindered substrates, often providing high yields and good reaction rates.[5]
-
BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and demonstrates high selectivity and functional group tolerance.[4]
-
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended.[6][7] Precatalysts, such as XPhos Pd G3 or BrettPhos Pd G4, are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution upon exposure to a base, leading to more reliable and reproducible results.[6]
Diagram: The Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Base and Solvent Selection
The choice of base is critical to avoid the undesired O-arylation side reaction. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common and drive high reaction rates, they are often too harsh for substrates with acidic protons, readily deprotonating the phenol.[4]
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): These weaker inorganic bases are an excellent choice for this substrate.[3][6] They are strong enough to facilitate the deprotonation of the coordinated amine but are less likely to deprotonate the phenol, thus minimizing O-arylation. Cs₂CO₃ often provides good solubility.[6]
-
-
Recommended Solvents:
-
Toluene or Dioxane: These are the most common solvents for this reaction.[8][9] Toluene is often preferred for aryl iodide substrates because the resulting iodide salts have poor solubility in it, which can help prevent catalyst inhibition.[4]
-
Solvent Preparation: It is absolutely critical that the solvent is anhydrous and thoroughly deoxygenated. The Pd(0) catalyst is sensitive to oxygen, and water can interfere with the reaction. Degassing the solvent by bubbling with an inert gas (Argon or Nitrogen) for 30-60 minutes before use is standard procedure.
-
Detailed Experimental Protocol
This protocol provides a general starting point. Optimization of temperature, reaction time, and catalyst loading may be necessary depending on the specific amine used.
Safety Note: This procedure involves air-sensitive reagents and requires the use of an inert atmosphere (glovebox or Schlenk line). Handle all reagents and solvents with appropriate personal protective equipment (PPE).
Reagents and Stoichiometry
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 276.13 | 1.0 | 1.0 | 276 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 mg (102 µL) |
| XPhos Pd G3 Precatalyst | 864.63 | 0.02 | 0.02 (2 mol%) | 17.3 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| Anhydrous, Degassed Toluene | - | - | - | 5.0 mL |
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add a magnetic stir bar to an oven-dried 25 mL Schlenk flask.
-
Addition of Solids: To the flask, add potassium phosphate (425 mg, 2.0 mmol), this compound (276 mg, 1.0 mmol), and the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol).
-
Addition of Liquids: Add anhydrous, degassed toluene (5.0 mL) followed by the amine (1.2 mmol).
-
Reaction Setup: Seal the Schlenk flask with a septum or screw cap. If not in a glovebox, perform these additions under a positive pressure of argon or nitrogen.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots under an inert atmosphere.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently degassed solvent.3. Reaction temperature is too low. | 1. Use a fresh bottle of precatalyst and store it properly in a glovebox.2. Ensure the solvent is rigorously deoxygenated before use.3. Increase the temperature in 10 °C increments (e.g., to 110 °C). |
| Formation of Diaryl Ether | The base is too strong, causing competitive O-arylation of the phenol. | Switch to a milder base like K₃PO₄ or Cs₂CO₃ if a stronger base (e.g., NaOtBu) was used.[4][6] Consider protecting the phenol group (e.g., as a methyl or benzyl ether) prior to coupling, followed by a deprotection step. |
| Hydrodehalogenation | The aryl iodide is reduced to an arene (5-tert-butylphenol) instead of coupling. | This can be a side reaction. Try a different ligand/base combination. Sometimes lowering the reaction temperature can disfavor this pathway. |
| Inconsistent Results | The reaction is highly sensitive to trace amounts of oxygen and water. | Meticulous adherence to inert atmosphere techniques (Schlenk line or glovebox) is crucial for reproducibility.[8] Ensure all glassware is thoroughly dried. |
References
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Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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The Buchwald–Hartwig Amination After 25 Years - University of Groningen. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. [Link]
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Application Note & Protocol Guide: Synthesis of Biaryl Compounds from 5-Tert-butyl-2-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sterically Hindered Biaryls and the Role of 5-Tert-butyl-2-iodophenol
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The rotational restriction around the aryl-aryl bond in sterically hindered biaryls, a phenomenon known as atropisomerism, can confer unique and advantageous properties to a molecule.[2] However, the synthesis of these sterically demanding structures presents a significant challenge to the synthetic chemist.[2][3]
This compound is a valuable starting material for the synthesis of such compounds. The bulky tert-butyl group provides steric hindrance, while the ortho-iodine and hydroxyl functionalities offer versatile handles for a variety of cross-coupling reactions. The strategic placement of these groups allows for the controlled construction of complex biaryl systems.
This guide provides a detailed exploration of the synthesis of biaryl compounds from this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their execution.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds.[4] Several named reactions are particularly well-suited for the synthesis of biaryls from aryl halides like this compound.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron reagent and an aryl halide.[5][6] Its broad functional group tolerance and generally mild reaction conditions make it an excellent choice for the synthesis of complex molecules.[7][8]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl iodide (this compound), forming a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
The choice of ligand is critical for the success of Suzuki-Miyaura couplings, especially with sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition and reductive elimination steps.[2][3]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Coupling: Utilizing Organostannane Reagents
The Stille coupling offers an alternative C-C bond-forming strategy, employing organostannane reagents.[9][10] While organotin compounds are toxic and require careful handling, the Stille reaction is often highly effective and tolerant of a wide range of functional groups.[9][11]
Mechanism and Rationale: The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[9]
-
Oxidative Addition: A Pd(0) catalyst reacts with the aryl iodide.
-
Transmetalation: The organostannane transfers its organic group to the palladium center.
-
Reductive Elimination: The biaryl product is formed, and the Pd(0) catalyst is regenerated.
Additives such as copper(I) salts can significantly accelerate the rate of Stille coupling reactions.[12]
Diagram 2: General Scheme of the Stille Coupling
Caption: General reaction scheme for the Stille coupling.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of biaryl compounds from this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask. The typical solvent ratio is 10:1 toluene to water.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 18 hours.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | >90 |
| 2 | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~85-95 |
Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.
Diagram 3: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Other Potential Cross-Coupling Reactions
While Suzuki-Miyaura and Stille couplings are primary methods, other cross-coupling reactions can also be employed for the synthesis of biaryls and related compounds from this compound.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, which is useful for synthesizing aryl amines. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base.[13][14][15]
-
Sonogashira Coupling: This reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[16][17][18] This is a valuable method for synthesizing arylalkynes.
-
Ullmann Condensation: This copper-promoted reaction can be used to form aryl ethers, aryl thioethers, and aryl amines from aryl halides.[19][20][21] While it often requires higher temperatures than palladium-catalyzed reactions, it remains a useful tool in organic synthesis.[19][22]
Conclusion and Future Directions
The synthesis of biaryl compounds from this compound is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a robust and versatile method for accessing these important structural motifs. The choice of reaction conditions, especially the ligand and base, is crucial for achieving high yields, particularly with sterically hindered substrates.
Future research in this area may focus on the development of more active and selective catalyst systems, as well as the exploration of greener and more sustainable reaction conditions. The continued development of novel cross-coupling methodologies will undoubtedly expand the synthetic chemist's toolbox for the construction of complex biaryl compounds with important applications in medicine and materials science.
References
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- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 120(37), 9722–9723.
- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162–167.
- Chen, Y.-C., et al. (2021). Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(21), 6687.
- Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. ChemBioChem, 24(1), e202200610.
- Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678–685.
- Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(8), 1963–1966.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (2007). Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols. Chemical Communications.
- National Institutes of Health. (2017). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols. PubMed Central.
- Sigma-Aldrich. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Liu, S., et al. (2020). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Nature Communications, 11(1), 1-9.
- ResearchGate. (2025). Solvent-free palladium-catalyzed C–O cross-coupling of aryl bromides with phenols.
- BenchChem. (n.d.). 5-(Tert-butoxy)-2-iodophenol.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- Semantic Scholar. (n.d.). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions.
- Wikipedia. (n.d.). Stille reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- BenchChem. (n.d.). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers.
- National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Utilizing Tetrabutylammonium Iodide.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- SciSpace. (2000). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- National Institutes of Health. (2012). The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives.
- CymitQuimica. (n.d.). This compound.
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- Google Patents. (n.d.). CN102992963A - Preparation method of hindered phenol antioxidant 330.
- National Institutes of Health. (2016). Biaryl Synthesis via Trapping Reactions Between HDDA-Generated Benzynes and Phenolics.
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Application Notes & Protocols: 5-Tert-butyl-2-iodophenol as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Utility of 5-Tert-butyl-2-iodophenol
This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block for researchers in organic synthesis and drug discovery. Its value lies in the unique trifecta of functionalities present on the benzene ring:
-
Aryl Iodide: The carbon-iodine bond is the most reactive among aryl halides, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds.[1]
-
Ortho-Phenolic Hydroxyl Group: The hydroxyl group positioned ortho to the iodine atom can act as a directing group, influence the electronic environment of the reaction center, and participate in subsequent cyclization reactions to form valuable heterocyclic scaffolds. It is also a key hydrogen bond donor/acceptor in medicinal chemistry, influencing molecular recognition at biological targets.[2]
-
Para-Tert-butyl Group: This bulky alkyl group provides several strategic advantages. It enhances solubility in organic solvents, provides steric hindrance to direct reactions at other sites, and acts as a stable blocking group for the para-position, ensuring regiochemical control.[3] Its electron-donating nature also modulates the reactivity of the aromatic ring.[3]
This combination makes this compound a powerful precursor for the synthesis of complex biaryls, alkynylphenols, and fused heterocyclic systems like dibenzofurans, which are prevalent motifs in pharmaceuticals, natural products, and materials science.[2][4][5]
Core Application I: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in this compound is the primary anchor for building molecular complexity. Palladium-catalyzed cross-coupling reactions are the most powerful tools to leverage this reactivity. The general workflow involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst.[6][7]
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Application Notes and Protocols for C-C Bond Formation with 5-Tert-butyl-2-iodophenol
Introduction: Strategic C-C Bond Formation in Complex Molecule Synthesis
The construction of carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis, underpinning the assembly of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, represent powerful and versatile methodologies for forging these critical linkages.[2][3] This guide focuses on a particularly valuable, yet sterically demanding, building block: 5-Tert-butyl-2-iodophenol.
The presence of a bulky tert-butyl group and a hydroxyl moiety on the aromatic ring of this compound introduces both electronic and steric challenges that necessitate carefully optimized reaction protocols. The tert-butyl group can enhance the stability and influence the regioselectivity of reactions, while the phenolic hydroxyl group can participate in directing effects or require protection.[4] This document provides a detailed exploration of the scientific principles and practical, step-by-step protocols for successfully employing this compound in key C-C bond-forming transformations. The insights and procedures detailed herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel molecular entities.
Scientific Rationale and Mechanistic Considerations
The success of palladium-catalyzed cross-coupling reactions with sterically hindered substrates like this compound hinges on a deep understanding of the underlying catalytic cycles. These reactions universally proceed through a sequence of elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.
The Catalytic Cycle: A Unifying Principle
The general catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, forming a Pd(II) complex. This is often the rate-determining step and can be particularly challenging with sterically encumbered substrates. The subsequent steps are unique to each reaction type, culminating in the reductive elimination of the desired product and regeneration of the Pd(0) catalyst.
The choice of ligand (L) is paramount. For sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organic halide.[5] For a substrate like this compound, the formation of a substituted biphenyl structure can be achieved with high efficiency through careful selection of the catalyst system.
Experimental Protocol: Synthesis of 4-tert-Butyl-2-(phenyl)phenol
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of toluene.
-
Add the catalyst-ligand mixture to the Schlenk flask.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands that promote oxidative addition and reductive elimination for sterically hindered substrates. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are effective for activating the boronic acid.[6] |
| Solvent | Toluene/Water, Dioxane/Water | Biphasic solvent systems are common for Suzuki couplings.[7] |
| Temperature | 80-110 °C | Elevated temperatures are often required to overcome the activation energy for sterically hindered substrates. |
Protocol 2: Sonogashira Coupling for Alkynylphenol Synthesis
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: Synthesis of 4-tert-Butyl-2-(phenylethynyl)phenol
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (solvent and base)
-
Tetrahydrofuran (THF) (co-solvent, optional)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed triethylamine and THF (if used).
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl (to remove excess triethylamine), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, commercially available catalysts for Sonogashira coupling.[9] |
| Copper Co-catalyst | CuI | Activates the terminal alkyne by forming a copper acetylide intermediate.[3] |
| Base | Triethylamine, Diisopropylamine | Acts as both a base to deprotonate the alkyne and often as the solvent.[10] |
| Solvent | Triethylamine, THF, DMF | Aprotic solvents are typically used. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings are often performed under mild thermal conditions.[3] |
Protocol 3: Heck Reaction for Vinylation
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[2] This reaction is highly valuable for introducing vinyl groups onto aromatic rings.
Experimental Protocol: Synthesis of 4-tert-Butyl-2-vinylphenol
Materials:
-
This compound (1.0 equiv)
-
Ethylene (gas) or a suitable vinylating agent (e.g., potassium vinyltrifluoroborate)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) (solvent)
Procedure:
-
To a pressure-rated reaction vessel, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.
-
Add the solvent and degas the mixture.
-
If using ethylene gas, purge the vessel with ethylene and maintain a positive pressure (e.g., 2-3 bar). If using a solid vinylating agent, add it at this stage.
-
Heat the reaction to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the vessel to room temperature and carefully vent any excess pressure.
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂ | Common palladium sources for the Heck reaction.[2] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands stabilize the palladium catalyst and influence reactivity. |
| Base | Et₃N, NaOAc, K₂CO₃ | A base is required to neutralize the hydrogen halide formed during the reaction.[1] |
| Solvent | DMF, CH₃CN, Dioxane | Polar aprotic solvents are typically used.[11] |
| Temperature | 80-140 °C | Higher temperatures are generally required for Heck reactions.[11] |
Workflow and Mechanistic Diagrams
Conclusion and Future Perspectives
This compound is a versatile and valuable substrate for the synthesis of complex organic molecules through palladium-catalyzed C-C bond formation. While its sterically hindered nature requires careful optimization of reaction conditions, particularly the choice of ligand and temperature, the protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Heck couplings provide a robust starting point for researchers. The principles discussed herein—leveraging bulky, electron-rich ligands to overcome steric hindrance—are broadly applicable and can be extended to other challenging cross-coupling scenarios. Future work in this area will likely focus on the development of even more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the utility of this important synthetic building block.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-vinylphenol. Retrieved from [Link]
- Gross, P., & Vogl, O. (1981). Functional Polymers. XLII. 4-Vinyl (or 4-Isopropenyl)-2,6-di-t-butylphenol. Journal of Macromolecular Science: Part A - Chemistry, 16(6), 1109-1127.
- Corson, B. B., Heintzelman, W. J., Schwartzman, L. H., Tiefenthal, H. E., Lokken, R. J., Nickels, J. E., Atwood, G. R., & Pavlik, F. J. (1958). Preparation of Vinylphenols and Isopropenylphenols. The Journal of Organic Chemistry, 23(4), 544–549.
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 7(11), 649-660.
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- The Suzuki Reaction. (2014). The Suzuki Reaction.
- Tzschucke, C. C. (n.d.). Heck Reaction.
- MacMillan, D. W. C., et al. (2022). Iron-mediated modular decarboxylative cross-nucleophile coupling. Science, 375(6580), 523-529.
- Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Douglas, C. J., & Thomson, R. J. (2020). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. Journal of the American Chemical Society, 142(37), 15874-15884.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
- Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Google Patents. (n.d.). Method for preparing 4-tert-butyl-2-(alpha-methylbenzyl)phenol.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- ResearchGate. (n.d.). Yields of the Suzuki coupling reaction catalyzed by ITO@Pd-PThi, ITO@Pd-PTT, ITO@Pd-PTF, and ITO@Pd-PTM.
- Google Patents. (n.d.). A process for the preparation of tertiary butyl phenol.
- ResearchGate. (n.d.).
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
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The Strategic deployment of 5-Tert-butyl-2-iodophenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 5-Tert-butyl-2-iodophenol has emerged as a particularly valuable scaffold due to its unique combination of structural features. The presence of a sterically demanding tert-butyl group, a nucleophilic hydroxyl moiety, and a reactive iodine atom provides a trifecta of functionalities that medicinal chemists can exploit to construct complex and biologically active molecules. The tert-butyl group can enhance metabolic stability and modulate lipophilicity, while the phenol offers a handle for etherification or can participate in crucial hydrogen bonding interactions with biological targets.[1][2] The ortho-iodine atom is a versatile functional group for the introduction of molecular diversity through various cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound in medicinal chemistry, complete with detailed protocols for key synthetic transformations.
Core Applications in the Synthesis of Bioactive Molecules
The strategic positioning of the functional groups on the this compound ring makes it an ideal starting material for the synthesis of a diverse range of pharmacologically relevant scaffolds. This section will delve into its application in the creation of kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents.
Crafting Kinase Inhibitors through Biaryl Scaffolds
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3][4][5] The synthesis of kinase inhibitors often relies on the creation of biaryl structures that can effectively occupy the ATP-binding pocket of the enzyme. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of such C-C bonds, and this compound is an excellent substrate for this transformation.[6]
The general scheme involves the palladium-catalyzed coupling of this compound with a variety of aryl or heteroaryl boronic acids or esters. The resulting 2-hydroxybiphenyl derivatives can then be further functionalized to optimize their inhibitory activity and pharmacokinetic properties. The tert-butyl group in the resulting biaryl scaffold can provide steric hindrance that directs the binding orientation within the kinase active site and can also improve metabolic stability by blocking potential sites of oxidation.
Caption: Synthetic pathway to kinase inhibitor scaffolds.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-hydroxybiphenyl derivative.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-tert-butyl-[1,1'-biphenyl]-2-ol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4'-methoxy-4-tert-butyl-[1,1'-biphenyl]-2-ol | 82 |
| 3 | Pyridin-3-ylboronic acid | 3-(2-hydroxy-4-tert-butylphenyl)pyridine | 75 |
Engineering GPCR Modulators via Ether Linkages
G protein-coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[2][7][8] The synthesis of GPCR modulators often involves the incorporation of ether linkages to tune the molecule's polarity, solubility, and ability to interact with the receptor binding pocket. The Williamson ether synthesis is a classic and reliable method for forming such linkages, utilizing the phenolic hydroxyl group of this compound as a nucleophile.[9][10][11][12]
This approach allows for the introduction of a wide variety of alkyl or aryl substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of a compound's affinity and efficacy for a specific GPCR. The bulky tert-butyl group can serve as an anchor, positioning the ether-linked moiety for optimal interaction with the receptor.
Caption: Synthesis of GPCR modulator precursors.
This protocol provides a general method for the etherification of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, 1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL).
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Assembling Antiviral Agents with Alkynyl Moieties
The development of novel antiviral agents is a critical area of medicinal chemistry research. Many potent antiviral drugs incorporate alkynyl functionalities, which can participate in key interactions with viral enzymes or proteins. The Sonogashira coupling reaction provides a direct and efficient method for the introduction of an alkyne group at the 2-position of the this compound scaffold.[13]
The resulting 2-alkynyl-5-tert-butylphenol derivatives can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or can themselves exhibit antiviral activity. The combination of the sterically hindered phenol and the rigid alkynyl group can lead to compounds with unique three-dimensional shapes that are complementary to the active sites of viral targets.
Sources
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Applikations- und Protokollhandbuch: Derivatisierung von 5-tert-Butyl-2-iodphenol für die Synthese komplexer Moleküle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 5-tert-Butyl-2-iodphenol, einer vielseitigen Bausteinverbindung in der organischen Synthese. Der Schwerpunkt liegt auf der Bereitstellung praxisorientierter Protokolle und der Erläuterung der zugrunde liegenden chemischen Prinzipien, um Wissenschaftlern die erfolgreiche Anwendung dieser Methoden in ihren eigenen Forschungsprojekten zu ermöglichen.
Einleitung: Die strategische Bedeutung von 5-tert-Butyl-2-iodphenol
5-tert-Butyl-2-iodphenol ist ein aromatisches Molekül, das aufgrund seiner einzigartigen strukturellen Merkmale eine Schlüsselrolle in der Synthese komplexer organischer Verbindungen, insbesondere von bioaktiven Molekülen und Pharmazeutika, spielt.[1][2][3] Die tert-Butylgruppe dient als sterisch anspruchsvoller Rest, der die Reaktivität der benachbarten Positionen beeinflussen und die Löslichkeit in organischen Lösungsmitteln verbessern kann. Das Iodatom am C2-Kohlenstoff und die phenolische Hydroxylgruppe sind reaktive Zentren, die eine Vielzahl von chemischen Umwandlungen ermöglichen und somit den Aufbau komplexer molekularer Architekturen erleichtern.
Die Fähigkeit, dieses Molekül selektiv an verschiedenen Positionen zu funktionalisieren, macht es zu einem wertvollen Ausgangsmaterial für die Entwicklung neuer Wirkstoffe und Materialien.[1][4] In den folgenden Abschnitten werden spezifische und bewährte Protokolle für die Derivatisierung dieser Verbindung vorgestellt.
Strategien zur Derivatisierung: Ein Überblick
Die Derivatisierung von 5-tert-Butyl-2-iodphenol kann an zwei Hauptpositionen erfolgen: der phenolischen Hydroxylgruppe und dem iodierten aromatischen Ring. Jede dieser Positionen bietet unterschiedliche Möglichkeiten für die Einführung neuer funktioneller Gruppen und den Aufbau komplexerer Strukturen.
Reaktionen an der phenolischen Hydroxylgruppe
Die phenolische Hydroxylgruppe ist ein nukleophiles Zentrum und kann an einer Vielzahl von Reaktionen teilnehmen. Zu den gängigsten Derivatisierungsstrategien gehören:
-
Veretherung: Die Umwandlung der Hydroxylgruppe in eine Etherfunktion ist eine gängige Methode, um die Reaktivität des Phenols zu modifizieren oder neue molekulare Verknüpfungen herzustellen.[5][6]
-
Veresterung: Die Reaktion mit Carbonsäuren oder deren Derivaten führt zur Bildung von Estern, die als Schutzgruppen oder als bioaktive Einheiten dienen können.
-
O-Arylierung: Die Bildung von Diaryl-Ethern durch Kupplungsreaktionen erweitert die molekulare Komplexität erheblich.
Reaktionen am aromatischen Ring: Nutzung des Iod-Substituenten
Das Iodatom am C2-Kohlenstoff ist ein hervorragender Reaktionspartner für palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Reaktionen sind von zentraler Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff- (C-C) und Kohlenstoff-Heteroatom- (C-N, C-O) Bindungen.
-
Suzuki-Miyaura-Kupplung: Diese Reaktion ermöglicht die Bildung von C-C-Bindungen durch die Kupplung mit Organoborverbindungen.[7][8][9] Sie ist eine der am weitesten verbreiteten Methoden zur Synthese von Biphenylen und anderen substituierten Aromaten.
-
Buchwald-Hartwig-Aminierung: Diese Reaktion ermöglicht die Bildung von C-N-Bindungen durch die Kupplung mit Aminen.[10][11][12][13] Sie ist ein leistungsfähiges Werkzeug für die Synthese von Arylaminen, die in vielen pharmazeutischen Wirkstoffen vorkommen.
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben detaillierte, schrittweise Methoden für Schlüssel-Derivatisierungsexperimente.
Protokoll 1: Suzuki-Miyaura-Kupplung zur Synthese von Biphenyl-Derivaten
Dieses Protokoll beschreibt die Synthese eines substituierten Biphenyls durch die Reaktion von 5-tert-Butyl-2-iodphenol mit einer Phenylboronsäure.
Materialien:
-
5-tert-Butyl-2-iodphenol
-
Phenylboronsäure
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin (PCy₃)
-
Kaliumphosphat (K₃PO₄)
-
Toluol
-
Wasser (entgast)
Prozedur:
-
In einem trockenen Schlenkrohr werden 5-tert-Butyl-2-iodphenol (1,0 Äquiv.), Phenylboronsäure (1,2 Äquiv.), Pd(OAc)₂ (2 mol%) und PCy₃ (4 mol%) eingewogen.
-
Das Gefäß wird dreimal mit Argon evakuiert und wieder befüllt.
-
K₃PO₄ (3,0 Äquiv.) wird zugegeben.
-
Entgastes Toluol und Wasser (4:1 v/v) werden hinzugefügt.
-
Die Reaktionsmischung wird bei 100 °C für 12 Stunden gerührt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und durch Celite filtriert.
-
Die organische Phase wird mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Quantifizierungsdaten:
| Parameter | Wert |
| Ausbeute | 85-95% |
| Reinheit (¹H-NMR) | >98% |
Workflow-Diagramm:
Abbildung 1: Workflow der Suzuki-Miyaura-Kupplung.
Protokoll 2: Buchwald-Hartwig-Aminierung zur Synthese von Arylaminen
Dieses Protokoll beschreibt die Synthese eines N-Arylamins durch die Reaktion von 5-tert-Butyl-2-iodphenol mit einem sekundären Amin.
Materialien:
-
5-tert-Butyl-2-iodphenol
-
Sekundäres Amin (z.B. Morpholin)
-
Tris(dibenzylidenaceton)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Natrium-tert-butanolat (NaOt-Bu)
-
Toluol (trocken)
Prozedur:
-
In einem trockenen Schlenkrohr werden Pd₂(dba)₃ (1,5 mol%) und XPhos (3 mol%) eingewogen.
-
Das Gefäß wird dreimal mit Argon evakuiert und wieder befüllt.
-
Trockenes Toluol wird zugegeben und die Mischung für 10 Minuten bei Raumtemperatur gerührt.
-
5-tert-Butyl-2-iodphenol (1,0 Äquiv.), das sekundäre Amin (1,2 Äquiv.) und NaOt-Bu (1,4 Äquiv.) werden in dieser Reihenfolge zugegeben.
-
Die Reaktionsmischung wird bei 110 °C für 16 Stunden gerührt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Diethylether verdünnt und durch Celite filtriert.
-
Das Filtrat wird im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Quantifizierungsdaten:
| Parameter | Wert |
| Ausbeute | 75-90% |
| Reinheit (¹H-NMR) | >97% |
Reaktionsmechanismus-Diagramm:
Abbildung 2: Vereinfachter Mechanismus der Buchwald-Hartwig-Aminierung.[10][11]
Fazit und Ausblick
Die hier vorgestellten Protokolle zur Derivatisierung von 5-tert-Butyl-2-iodphenol demonstrieren die Vielseitigkeit dieses Bausteins für die Synthese komplexer Moleküle. Die Suzuki-Miyaura-Kupplung und die Buchwald-Hartwig-Aminierung sind robuste und zuverlässige Methoden, die eine breite Palette von funktionellen Gruppen tolerieren und hohe Ausbeuten liefern. Diese Reaktionen eröffnen den Zugang zu einer Vielzahl von Biphenyl- und Arylamin-Derivaten, die als Leitstrukturen in der pharmazeutischen Forschung und Materialwissenschaft dienen können.
Die weitere Erforschung und Optimierung dieser und anderer Derivatisierungsstrategien wird zweifellos zur Entdeckung neuer bioaktiver Verbindungen und innovativer Materialien führen.
Referenzen
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 11, 2026, from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2015). Synthesis of potentially bioactive compounds and tools for biological studies. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
Google Patents. (n.d.). Process for the etherification of phenols. Retrieved January 11, 2026, from
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Total synthesis and development of bioactive natural products. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis of Bioactive Compounds. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 11, 2026, from [Link]
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Application Note and Protocol: Electrophilic Iodination of 4-tert-butylphenol
Abstract: This document provides a comprehensive guide for the electrophilic iodination of 4-tert-butylphenol, a key reaction in the synthesis of various specialty chemicals and pharmaceutical intermediates. The protocol details a reliable and efficient method using sodium iodide and sodium hypochlorite, which generates the iodinating agent in situ. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization.
Introduction
The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Iodinated phenols, in particular, serve as versatile building blocks due to the reactivity of the carbon-iodine bond, which allows for subsequent cross-coupling reactions. 4-tert-butylphenol is an excellent substrate for studying electrophilic aromatic substitution due to the activating, ortho-, para-directing nature of the hydroxyl group and the steric hindrance provided by the tert-butyl group, which primarily directs substitution to the ortho position.[1] This protocol outlines a common and effective method for the synthesis of 2-iodo-4-tert-butylphenol.
Reaction Mechanism and Principle
The iodination of phenols is an electrophilic aromatic substitution reaction.[1] The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring and making it more susceptible to attack by electrophiles.[2][3] In this procedure, the electrophilic iodine species (I+) is generated in situ from the oxidation of sodium iodide (NaI) by sodium hypochlorite (NaOCl).[1]
The reaction proceeds under basic conditions, which deprotonates the phenol to the more reactive phenoxide ion. The phenoxide ion is a more potent nucleophile, further facilitating the electrophilic attack. The bulky tert-butyl group at the para position sterically hinders substitution at the adjacent meta positions and directs the incoming electrophile to the ortho position.[1]
Caption: Reaction mechanism for the iodination of 4-tert-butylphenol.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-tert-butylphenol | Reagent | Sigma-Aldrich | Purity ≥98% |
| Sodium Iodide (NaI) | ACS Reagent | Flinn Scientific | |
| Sodium Hypochlorite (NaOCl) | Reagent | Chem-Impex | ~10-15% aqueous solution |
| Sodium Thiosulfate (Na2S2O3) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | ~37% |
| Methanol (MeOH) | HPLC Grade | EMD Millipore | |
| Dichloromethane (CH2Cl2) | ACS Reagent | Macron Fine Chemicals | |
| Anhydrous Magnesium Sulfate (MgSO4) | Reagent | Acros Organics | |
| Equipment | |||
| Round-bottom flask (250 mL) | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Separatory funnel (250 mL) | |||
| Büchner funnel and filter flask | |||
| Rotary evaporator | |||
| pH paper | |||
| Standard laboratory glassware |
Experimental Protocol
Reaction Setup and Execution
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-tert-butylphenol and 5.5 g of sodium iodide in 50 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature between 0-5 °C, slowly add 30 mL of a chilled aqueous solution of sodium hypochlorite (~10-15%) dropwise over a period of 30-45 minutes. The rate of addition is crucial to control the reaction temperature and prevent the formation of side products.[1]
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Quenching the Reaction: After the reaction is complete, remove the flask from the ice bath. To quench any unreacted iodine, add a 10% (w/v) aqueous solution of sodium thiosulfate until the characteristic dark color of iodine disappears.
Work-up and Purification
-
Acidification: Carefully acidify the reaction mixture to a pH of approximately 3-4 by the dropwise addition of 2 M hydrochloric acid.[1] This will precipitate the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (2 x 20 mL).
-
Drying: Transfer the crude product to a watch glass and allow it to air dry. For more efficient drying, place the product in a desiccator under vacuum.
-
Recrystallization: Recrystallize the crude product from a minimal amount of hot methanol or an ethanol/water mixture to obtain the purified 2-iodo-4-tert-butylphenol.
Sources
Scale-up synthesis of 5-Tert-butyl-2-iodophenol derivatives
An Application Guide for the Scale-Up Synthesis of 5-Tert-butyl-2-iodophenol Derivatives
Abstract
This compound and its derivatives are pivotal building blocks in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and complex molecules.[1][2][3] Their utility in cross-coupling reactions and as precursors for more intricate structures makes a robust and scalable synthetic route essential for researchers in drug discovery and process chemistry.[4][5] This application note provides a comprehensive guide to the scale-up synthesis of this compound, transitioning from a laboratory procedure to a larger-scale operation. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed and validated protocol, address critical safety and handling considerations, and offer practical troubleshooting advice to ensure a safe, efficient, and reproducible process.
Introduction and Strategic Overview
The targeted molecule, this compound, is synthesized from the readily available starting material, 4-tert-butylphenol. The core transformation is an electrophilic aromatic substitution, specifically an iodination reaction. The phenol's hydroxyl group is a powerful activating and ortho, para-directing group. The bulky tert-butyl group at the para position effectively blocks substitution at that site, thereby directing the incoming electrophile (iodine) selectively to the ortho position.[6][7]
While several iodinating systems exist, this guide focuses on the use of iodine monochloride (ICl) for its high reactivity and efficiency, which are desirable for large-scale production. However, the reactivity of ICl necessitates stringent safety protocols, which will be detailed extensively.[8][9][10][11][12] The overall strategy involves the direct iodination of 4-tert-butylphenol, followed by a carefully designed work-up and purification sequence optimized for scalability.
Reaction Mechanism and Rationale
The iodination of 4-tert-butylphenol with iodine monochloride proceeds via a classic electrophilic aromatic substitution pathway.
Caption: Electrophilic substitution mechanism for ortho-iodination.
-
Generation of the Electrophile : Iodine monochloride (ICl) is polarized (Iδ+—Clδ-), making the iodine atom electrophilic.
-
Nucleophilic Attack : The electron-rich aromatic ring of 4-tert-butylphenol attacks the electrophilic iodine atom. The attack occurs at the carbon ortho to the hydroxyl group due to its activating and directing influence, coupled with the steric hindrance at the para position.
-
Formation of the Arenium Ion : This attack forms a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion.
-
Rearomatization : A base (such as the chloride ion or solvent) removes the proton from the carbon bearing the new iodine atom, restoring the aromaticity of the ring and yielding the final product, this compound, along with hydrochloric acid (HCl) as a byproduct.
Process Hazards and Critical Safety Protocols
Scaling up this synthesis introduces significant safety challenges, primarily due to the hazardous nature of iodine monochloride. Adherence to these safety protocols is mandatory.
3.1. Reagent Hazards
-
Iodine Monochloride (ICl) : Highly corrosive and toxic. It can cause severe skin burns, eye damage, and respiratory tract irritation.[8][10][12] ICl reacts with water or steam to produce toxic and corrosive fumes.[8][11] It is also incompatible with strong bases and various metals.[9]
-
Dichloromethane (DCM) : A suspected carcinogen and a volatile organic solvent. All handling should occur in a well-ventilated area.
-
Hydrochloric Acid (HCl) : A corrosive acid produced as a byproduct.
3.2. Required Personal Protective Equipment (PPE)
A comprehensive set of PPE is required to handle iodine monochloride safely.[8]
-
Eye and Face Protection : Chemical safety goggles and a full-face shield are necessary to protect against splashes.[8][10]
-
Skin Protection : Chemical-resistant gloves (e.g., butyl rubber or Viton) and a complete chemical-resistant suit are required to prevent skin contact.[8][10]
-
Respiratory Protection : Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for acid gases and halogens, especially when working outside of a fume hood or in areas with inadequate ventilation.[8][10]
3.3. Engineering Controls and Emergency Procedures
-
Ventilation : All operations involving the handling of iodine monochloride and dichloromethane must be performed within a certified chemical fume hood.[10][12]
-
Emergency Equipment : An eyewash station and a safety shower must be immediately accessible in the work area.[9][10]
-
Spill Response : Spills should be contained with an inert absorbent material like vermiculite or dry sand. Do not use combustible materials.[8] The area should be evacuated, and cleanup should only be performed by trained personnel wearing full PPE.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a nominal 100-gram scale synthesis of this compound. All equipment must be thoroughly dried before use to prevent reaction with ICl.
Caption: Step-by-step workflow for the synthesis of this compound.
4.1. Materials and Equipment
-
Reactor : 2 L, 3-neck round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a nitrogen inlet, and an addition funnel.
-
Starting Material : 4-tert-butylphenol (150 g, 1.0 mol)
-
Reagent : Iodine monochloride (170 g, 1.05 mol)
-
Solvent : Dichloromethane (DCM), anhydrous (1 L)
-
Quenching Solution : 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution (500 mL)
-
Drying Agent : Anhydrous sodium sulfate (Na₂SO₄)
4.2. Procedure
-
Reactor Setup : Assemble the reactor and ensure all glassware is dry. Purge the system with nitrogen.
-
Reagent Charging : Charge the reactor with 4-tert-butylphenol (150 g) and 500 mL of anhydrous dichloromethane. Stir until all the solid has dissolved.
-
Cooling : Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Iodine Monochloride Addition : In the fume hood, carefully dissolve the iodine monochloride (170 g) in 500 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel. Add the ICl solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction mixture will turn dark red/brown.
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed.
-
Quenching : Once the reaction is complete, slowly and carefully add the 10% aqueous sodium thiosulfate solution to the reactor. This will quench the excess ICl, and the dark color of the solution should fade to a pale yellow. Caution : This quenching is exothermic; maintain cooling and add slowly.
-
Aqueous Work-up : Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride (brine), and then dry it over anhydrous sodium sulfate.
-
Solvent Removal : Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by vacuum distillation to yield the final product as a low-melting solid or pale oil.[13]
Data and Characterization
The final product should be characterized to confirm its identity and purity.
| Parameter | Description | Expected Value |
| Appearance | Low-melting solid or pale yellow oil | - |
| Molecular Formula | C₁₀H₁₃IO | - |
| Molecular Weight | 276.11 g/mol | - |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) | ~7.4 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H), ~5.0 (s, 1H, -OH), ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) | ~152.0, 138.0, 128.5, 125.0, 115.0, 85.0, 34.5, 31.5 |
| Purity (HPLC/GC) | Area % | >98% |
| Melting Point | Range | 43-46 °C |
Note: NMR shifts are approximate and can vary slightly based on solvent and concentration.
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Moisture in the reactor hydrolyzing ICl. 3. Loss of product during work-up. | 1. Extend reaction time; confirm completion with HPLC/TLC. 2. Ensure all glassware and solvents are scrupulously dry. 3. Perform extractions carefully; consider a back-extraction of the aqueous layer. |
| Dark Product Color | Residual iodine (I₂) impurity. | 1. Ensure the quenching step with sodium thiosulfate is complete. 2. Wash the organic solution with an additional portion of thiosulfate solution during work-up.[13] 3. Consider an activated carbon treatment before final purification.[13] |
| Formation of Di-iodo Byproduct | Over-iodination due to excess reagent or localized high concentration. | 1. Use a slight excess (1.05 eq) of ICl, but avoid a large excess. 2. Ensure slow, controlled addition of ICl with efficient stirring to prevent "hot spots." |
| Difficult Purification | Impurities with similar boiling points to the product. | 1. Optimize distillation conditions (vacuum, column packing). 2. Consider recrystallization from a suitable solvent system (e.g., heptane, chloroform) as an alternative or additional purification step.[13] |
Conclusion
The ortho-iodination of 4-tert-butylphenol using iodine monochloride is an effective and scalable method for producing this compound, a valuable intermediate in pharmaceutical and chemical research. The success of this procedure on a larger scale is critically dependent on meticulous attention to anhydrous conditions and strict adherence to safety protocols for handling the corrosive and reactive iodinating agent. By following the detailed protocol and troubleshooting guide presented, researchers and drug development professionals can confidently and safely scale the synthesis of this important building block.
References
-
New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride. Retrieved from NJ.gov. [Link]
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Kumar, A., et al. (2015). Pd(II) Catalyzed Ortho C-H Iodination of Phenylcarbamates at Room Temperature Using Cyclic Hypervalent Iodine Reagents. Chemical Communications, 51(49), 10014-7. [Link]
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Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]
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Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from organic-chemistry.org. [Link]
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Manasi K. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. [Link]
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Cambie, R. C., et al. (1976). Selective iodination of phenols in the ortho-position. Journal of the Chemical Society, Perkin Transactions 1, 1161-1165. [Link]
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Edgar, K. J., & Falling, S. N. (1990). An Efficient and Selective Method for the Preparation of Iodophenols. The Journal of Organic Chemistry, 55(17), 5287-5291. [Link]
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D'Andrea, S. (2014). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. [Link]
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Phan, T. Q., et al. (2022). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. The Journal of Organic Chemistry, 87(20), 13686-13700. [Link]
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Olofsson, B. (2011). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. [Link]
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ResearchGate. (n.d.). A green catalytic method for selective synthesis of iodophenols via aerobic oxyiodination under organic solvent-free conditions. Retrieved from ResearchGate. [Link]
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Morita, H., et al. (2007). A Mechanistic Approach to the Reaction of 2,6-Di-tert-butylphenol with an Iodinating Agent in Methanol. The Journal of Organic Chemistry, 72(22), 8553-8558. [Link]
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Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 70. [Link]
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Whitmore, F. C., & Hanson, E. R. (1925). o-IODOPHENOL. Organic Syntheses, 4, 37. [Link]
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ResearchGate. (n.d.). Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide. Retrieved from ResearchGate. [Link]
- Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
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Wu, X.-F., Gong, J.-L., & Qi, X. (2013). A Powerful Combination: Recent Achievements on Using TBAI and TBHP as Oxidation System. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2001). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl)
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Liu, R., & Mabury, S. A. (2020). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 8(4), 89. [Link]
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Diva-portal.org. (2020). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. [Link]
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Taylor & Francis. (n.d.). Drug discovery – Knowledge and References. Retrieved from Taylor & Francis. [Link]
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Singh, P., et al. (2014). Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84. Applied Microbiology and Biotechnology, 98(13), 5911-5920. [Link]
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Stanley, L. M., & Sibi, M. P. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637-1642. [Link]
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Nelson, H. M., et al. (2016). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. ACS Central Science, 2(7), 481-486. [Link]
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FAO AGRIS. (n.d.). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Retrieved from FAO AGRIS. [Link]
- Google Patents. (2016). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
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ResearchGate. (n.d.). Di-tert-Butyl Peroxide (DTBP)-Mediated Oxidative Cross-Coupling of Isochroman and Indole Derivatives. Retrieved from ResearchGate. [Link]
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MDPI. (2024). Special Issue “Drug Discovery and Application of New Technologies”. [Link]
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Nabavi, S. M., et al. (2018). Flavonoids and Other Phenolic Compounds from Medicinal Plants for Pharmaceutical and Medical Aspects: An Overview. Medicines, 5(4), 103. [Link]
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Application Notes and Protocols: The Strategic Use of 5-Tert-butyl-2-iodophenol in the Synthesis of Heterocyclic Compounds
Introduction
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, with these scaffolds forming the core of a vast number of pharmaceuticals and biologically active molecules.[1][2] Among the myriad of starting materials available to synthetic chemists, 5-tert-butyl-2-iodophenol has emerged as a particularly versatile and strategic building block. Its unique structural features—a sterically demanding tert-butyl group, a reactive iodine atom, and a nucleophilic hydroxyl group—provide a powerful handle for the construction of a diverse array of heterocyclic systems. The tert-butyl group often serves to direct regioselectivity in substitution reactions and can enhance the solubility and metabolic stability of the final compounds.[3] The ortho-iodophenol moiety is primed for a variety of powerful cross-coupling and cyclization reactions, making it an invaluable precursor for complex molecular architectures.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in heterocyclic synthesis. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and present data to illustrate the efficiency and versatility of these methods.
Core Synthetic Strategies and Mechanistic Insights
The utility of this compound in heterocyclic synthesis predominantly revolves around the strategic functionalization of the carbon-iodine bond and the subsequent participation of the phenolic hydroxyl group in cyclization cascades. The primary transformations include palladium- and copper-catalyzed cross-coupling reactions, which are instrumental in forming key carbon-carbon and carbon-heteroatom bonds, setting the stage for intramolecular cyclization to generate the desired heterocyclic core.
Palladium-Catalyzed Synthesis of Substituted Benzofurans
One of the most prominent applications of this compound is in the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry.[1] A highly efficient and widely adopted method is the palladium-catalyzed Sonogashira coupling of the iodophenol with terminal alkynes, followed by an intramolecular cyclization (alkoxycyclization).
Reaction Causality: The Sonogashira coupling proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and concluding with reductive elimination to furnish the 2-alkynylphenol intermediate. The subsequent intramolecular cyclization is typically promoted by the same catalyst system or can be induced by a change in reaction conditions, leading to the formation of the benzofuran ring through a 5-exo-dig cyclization pathway.
Below is a visual representation of this synthetic workflow:
Caption: Palladium-catalyzed Sonogashira coupling and cyclization workflow.
Copper-Catalyzed Routes to N-Containing Heterocycles
While palladium catalysis is highly effective, copper-catalyzed reactions offer a more cost-effective and sustainable alternative for certain transformations.[1] this compound can be a valuable precursor in copper-catalyzed syntheses of N-heterocycles, such as benzoxazoles. These reactions often proceed through an initial Ullmann-type coupling to form a C-N bond, followed by an intramolecular cyclization.
Experimental Insight: The choice of ligand, base, and solvent is critical in copper-catalyzed reactions to ensure high yields and prevent side reactions. The sterically hindered tert-butyl group on the phenol can influence the coordination geometry around the copper center, thereby affecting the reaction's efficiency.
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and rationale for each experimental choice.
Protocol 1: Synthesis of 2-Substituted-5-tert-butylbenzofurans via Sonogashira Coupling and Cyclization
This protocol details a one-pot procedure for the synthesis of 2-substituted-5-tert-butylbenzofurans from this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Experimental Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
To this stirred suspension, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the Sonogashira coupling (disappearance of the iodophenol), increase the temperature to 110 °C and reflux for an additional 12-16 hours to facilitate the intramolecular cyclization.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-5-tert-butylbenzofuran.[1][4]
Quantitative Data Summary:
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-tert-butyl-2-phenylbenzofuran | 85 |
| 2 | 1-Hexyne | 2-Butyl-5-tert-butylbenzofuran | 78 |
| 3 | Ethynyltrimethylsilane | 5-tert-butyl-2-(trimethylsilyl)benzofuran | 92 |
Protocol 2: Intramolecular Oxidative Cyclization for Dihydrobenzofuran Synthesis
This protocol outlines the synthesis of a dihydrobenzofuran derivative starting from an ortho-allylphenol, which can be prepared from this compound via a Suzuki or Stille coupling to introduce the allyl group, followed by cyclization.
Materials:
-
2-Allyl-5-tert-butylphenol (prepared from this compound)
-
Palladium(II) chloride (PdCl₂)
-
Benzoquinone (BQ)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Experimental Procedure:
-
In a round-bottom flask, dissolve 2-allyl-5-tert-butylphenol (1.0 mmol, 1.0 equiv) in methanol (10 mL).
-
Add PdCl₂ (0.1 mmol, 10 mol%) and benzoquinone (1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane (20 mL).
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-tert-butyl-2-methyldihydrobenzofuran.
Logical Relationship Diagram:
Caption: General synthetic logic for heterocycle synthesis from this compound.
Trustworthiness and Self-Validation
The protocols provided herein are based on established and peer-reviewed synthetic methodologies.[1][4][5] The progress of each reaction should be meticulously monitored by TLC or GC-MS to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structures. Any significant deviation in yield or the formation of unexpected byproducts should prompt a re-evaluation of the reaction conditions, including the purity of reagents and solvents, and the efficiency of the inert atmosphere.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. Its strategic use in palladium- and copper-catalyzed reactions provides efficient and reliable routes to complex molecular architectures of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, accelerating the discovery and development of novel bioactive molecules.
References
- High-Yield Synthesis of Substituted Benzofurans: Application Notes and Protocols. Benchchem.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. Benchchem.
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available from: [Link]
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Intramolecular Cyclization of Phenol Derivatives with C=C Double Bond in a Side Chain. ResearchGate. Available from: [Link]
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Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. ACS Publications. Available from: [Link]
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Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Europe PMC. Available from: [Link]
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Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis of heterocyclic compounds and their utilities in the field biological science. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
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Application Note: Strategic Ligand Selection for the Cross-Coupling of 5-Tert-butyl-2-iodophenol
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The substrate, 5-tert-butyl-2-iodophenol, presents a unique challenge and opportunity in this context. The sterically demanding tert-butyl group and the coordinating hydroxyl group ortho to the iodine atom significantly influence the steric and electronic environment of the reaction center.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of ligands to achieve successful cross-coupling reactions with this valuable building block. We will delve into the mechanistic rationale behind ligand choice and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Critical Role of Ligands in Overcoming Steric and Electronic Hurdles
The success of a cross-coupling reaction involving this compound hinges on the judicious selection of a phosphine ligand. The ligand's primary roles are to stabilize the palladium center, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and modulate the catalyst's reactivity to overcome the specific challenges posed by the substrate.[4]
The bulky tert-butyl group and the ortho-hydroxyl group can impede the approach of the palladium catalyst to the C-I bond, slowing down the crucial oxidative addition step.[5] Furthermore, the hydroxyl group can potentially coordinate to the palladium center, altering its electronic properties and reactivity. Therefore, the ideal ligand should be both sterically bulky and electron-rich.
-
Bulky Ligands: Sterically demanding ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species.[5][6] This less-coordinated palladium center is more accessible for the hindered this compound to undergo oxidative addition.[2] Bulky ligands also accelerate the final reductive elimination step, which is often beneficial for sterically congested products.[7]
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which enhances its reactivity towards the electron-deficient C-I bond, thereby promoting oxidative addition.[1] This is particularly important for overcoming the potential deactivating effect of the electron-donating hydroxyl group on the aromatic ring.
Prominent examples of ligand classes that fit these criteria include the dialkylbiaryl phosphines developed by Buchwald and others, such as SPhos, XPhos, and RuPhos.[1][2] These ligands have demonstrated broad utility in challenging cross-coupling reactions involving sterically hindered and electron-rich substrates.[2][7]
Visualizing the Catalytic Cycle: The Role of the Ligand
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights the key stages where the ligand exerts its influence.
Figure 1: Generalized Palladium-Catalyzed Cross-Coupling Cycle.
Experimental Protocols and Ligand Selection Tables
The following sections provide detailed protocols for three common cross-coupling reactions with this compound, along with tables summarizing recommended ligands and reaction conditions.
Suzuki-Miyaura Coupling: Formation of C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds.[8] For this compound, this reaction allows for the introduction of various aryl or heteroaryl substituents.
Table 1: Recommended Ligands and Conditions for Suzuki-Miyaura Coupling
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Notes |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80-110 | Excellent for a broad range of boronic acids.[9] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | Effective for sterically hindered coupling partners. |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | 80 | Good for electron-rich boronic acids. |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | A more general, highly active ligand. |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).[9]
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1–5 mol%) and the selected phosphine ligand (e.g., SPhos, 1.2–6 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water in a 10:1 ratio).[9]
-
Reaction Execution: Heat the reaction mixture to the specified temperature (see Table 1) and stir for 4–24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Buchwald-Hartwig Amination: Formation of C(sp²)–N Bonds
The Buchwald-Hartwig amination enables the synthesis of aryl amines, which are prevalent in pharmaceuticals and functional materials.[10]
Table 2: Recommended Ligands and Conditions for Buchwald-Hartwig Amination
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Notes |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80-120 | Highly effective for a wide range of amines.[9] |
| BrettPhos | Pd(OAc)₂ | LiHMDS | Dioxane | 100 | Particularly good for primary amines.[11] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | t-BuOH | 100 | Milder base conditions can sometimes be employed. |
| Josiphos-type | Pd(OAc)₂ | NaOtBu | Toluene | 110 | Effective for heteroaromatic amines.[11] |
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (in a glovebox): In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1–3 mol%), the phosphine ligand (e.g., RuPhos, 1.2–4 mol%), and the base (e.g., NaOtBu, 1.4–2.0 equiv.).[9]
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2–1.5 equiv.).[9]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).[9]
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (see Table 2) for 12–24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[9]
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling: Formation of C(sp²)–C(sp) Bonds
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[12]
Table 3: Recommended Ligands and Conditions for Sonogashira Coupling
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | RT - 80 | Classical conditions, may require heating for hindered substrates.[9] |
| XPhos | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 80-100 | Copper-free conditions can be advantageous to avoid alkyne homocoupling.[5] |
| SPhos | PdCl₂(MeCN)₂ | CuI | i-Pr₂NEt | Toluene | 60-80 | Effective for a range of terminal alkynes. |
| cataCXium® A | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | An N-heterocyclic carbene (NHC) ligand precursor, good for challenging couplings. |
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the palladium source (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and, if applicable, the copper(I) iodide co-catalyst (CuI, 1-10 mol%).[9]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF or DMF). Then, add the base (e.g., triethylamine, 2-3 equiv.).[9]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.[9]
-
Reaction Execution: Stir the reaction at the specified temperature (see Table 3) for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, using a more electron-rich and bulky ligand, or employing a stronger base. Ensure all reagents and solvents are rigorously degassed to prevent catalyst deactivation.[9]
-
Side Reactions: Protodeiodination (reduction of the C-I bond) can compete with the desired cross-coupling. Optimizing the ligand and base combination can suppress this side reaction.[9] Homocoupling of the coupling partner can also occur, particularly in Suzuki and Sonogashira reactions. Maintaining a strict inert atmosphere and, for Sonogashira couplings, considering copper-free conditions can mitigate this.[5][9]
Conclusion
The successful cross-coupling of this compound is highly dependent on the strategic selection of the phosphine ligand. By choosing bulky and electron-rich ligands, such as those from the dialkylbiaryl phosphine class, researchers can effectively overcome the steric and electronic challenges posed by this substrate. The detailed protocols and ligand selection guides provided in this application note offer a robust starting point for developing efficient and high-yielding cross-coupling methodologies for this valuable synthetic building block.
References
- Benchchem. (n.d.). Application Notes and Protocols for 2-(2-Iodophenyl)propan-2-ol in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers.
- Yin, J., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1535–1545.
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol.
- Bard, A. J., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Various Authors. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate.
- Reddit User. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- Tokyo Chemical Industry. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Wikipedia. (n.d.). Cross-coupling reaction.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Reddit User. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Ruano, G., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Wikipedia. (n.d.). Sonogashira coupling.
Sources
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Base Selection for the Suzuki-Miyaura Coupling of 5-Tert-butyl-2-iodophenol: A Mechanistic and Practical Approach
An Application Guide for Researchers
Introduction: Overcoming the Challenges of a Hindered Phenolic Substrate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2] However, its efficiency can be dramatically curtailed when dealing with sterically demanding or electronically complex substrates. 5-Tert-butyl-2-iodophenol represents a classic example of such a challenging substrate, presenting two primary obstacles:
-
Steric Hindrance: The bulky tert-butyl group, positioned meta to the iodine, and the adjacent phenolic hydroxyl group create significant steric congestion around the reaction center. This hindrance can impede both the initial oxidative addition of the palladium catalyst to the C-I bond and the final reductive elimination step that forms the desired product.[3][4]
-
Catalyst-Substrate Interaction: The acidic proton of the phenolic group (pKa ≈ 10) can be removed by the base, forming a phenoxide. This phenoxide can then act as a ligand, coordinating to the palladium center and potentially sequestering the catalyst in an inactive state, thereby inhibiting the catalytic cycle.
Consequently, the selection of an appropriate base is not a trivial parameter but a critical decision that dictates the success or failure of the coupling. This guide provides a detailed analysis of base selection for this specific transformation, grounded in mechanistic principles and culminating in practical, actionable protocols for laboratory execution.
The Mechanistic Role of the Base in the Catalytic Cycle
The base in a Suzuki-Miyaura reaction performs multiple, indispensable roles, primarily centered on the crucial transmetalation step.[5] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6][7]
The base's primary functions are:
-
Activation of the Boronic Acid: The boronic acid is not sufficiently nucleophilic to engage in transmetalation directly. The base reacts with the boronic acid to form a more nucleophilic "ate" complex, typically a trihydroxyboronate [R-B(OH)₃]⁻.[8][9][10] This anionic species possesses a higher electron density on the boron-bound carbon, facilitating its transfer to the electrophilic palladium(II) center.
-
Facilitating Ligand Exchange: In some proposed mechanisms, the base can also react with the Pd(II)-halide complex, replacing the halide with a hydroxide or carbonate. This exchange can make the palladium complex more susceptible to reaction with the organoboron species.[1]
For a substrate like this compound, the base must be potent enough to drive the formation of the boronate complex efficiently, even in the presence of the acidic phenol, without promoting unwanted side reactions or catalyst deactivation.
A Comparative Analysis of Common Bases
The choice of base is a critical optimization parameter. Its strength, solubility, and the nature of its counter-ion can all profoundly influence reaction outcomes. For the coupling of this compound, a systematic evaluation is warranted.
| Base | Class | pKa (of conjugate acid) | Typical Conditions & Key Characteristics | Suitability for Hindered Phenols |
| K₂CO₃ | Carbonate | 10.3 | Often used as a 2M aqueous solution with dioxane or THF. A standard, cost-effective starting point.[11] | Moderate. May not be strong enough to overcome steric barriers efficiently, potentially leading to low yields or slow reaction rates. |
| Cs₂CO₃ | Carbonate | 10.3 | Higher solubility in organic solvents than K₂CO₃. Often cited for the "cesium effect," which can accelerate reductive elimination.[12][13] | Good. Often provides superior results for hindered substrates compared to other carbonates. The larger cation is less coordinating, which can be beneficial. |
| K₃PO₄ | Phosphate | 12.3 | A stronger, non-nucleophilic base. Often used in anhydrous conditions or with minimal water. Highly effective for challenging couplings, including those with aryl chlorides.[5][14] | Excellent. A prime candidate for this substrate. Its higher basicity can accelerate the formation of the boronate and may help overcome steric issues. |
| NaOH/KOH | Hydroxide | ~14-15 | Very strong bases. Can promote side reactions like catalyst decomposition or hydrolysis of sensitive functional groups. | Poor to Moderate. Generally not a first choice. The high concentration of hydroxide can be detrimental to the palladium catalyst. |
| KF | Fluoride | 3.2 | Used in anhydrous form. The fluoride ion is thought to form a highly nucleophilic fluoroborate species. | Moderate. Can be effective, but carries a higher risk of promoting competitive protodeboronation of the boronic acid. |
Experimental Protocols
Protocol 1: Parallel Screening of Bases for Optimal Conditions
This protocol is designed to efficiently identify the most suitable base for the coupling of this compound with a model partner, phenylboronic acid. A parallel reaction setup is essential for a reliable comparison.[15]
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium precatalyst: Pd₂(dba)₃ (1 mol% Pd)
-
Ligand: SPhos (2.5 mol%)
-
Bases (2.0 equiv each): K₂CO₃, Cs₂CO₃, K₃PO₄, KF
-
Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vial Preparation: Into four separate reaction vials equipped with stir bars, weigh the respective bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and KF (2.0 equiv relative to the limiting reagent).
-
Reagent Addition: To each vial, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.5 mol%), and SPhos (2.5 mol%).
-
Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water) to each vial to achieve a final substrate concentration of approximately 0.1 M.
-
Inerting: Seal the vials with screw caps containing a septum. Purge each vial with argon for 10-15 minutes by inserting an inlet needle for the gas and an outlet needle.
-
Reaction: Place the vials in a preheated aluminum reaction block on a stirrer hotplate set to 90 °C. Allow the reactions to stir vigorously for 24 hours.
-
Monitoring: At appropriate time intervals (e.g., 2h, 6h, 24h), a small aliquot can be carefully removed from each vial, quenched with water, extracted with ethyl acetate, and analyzed by TLC or LC-MS to monitor conversion.
-
Work-up: After the reaction is complete, cool the vials to room temperature. Dilute the contents with water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield, using an internal standard for quantification if necessary. Purify by column chromatography.
Protocol 2: Optimized Procedure Using Potassium Phosphate (K₃PO₄)
Based on extensive literature for hindered couplings, K₃PO₄ often emerges as a superior choice.[5][16] This protocol provides an optimized starting point for a preparative scale reaction.
Materials & Reagents:
-
This compound (1.0 g, 3.42 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid, 624 mg, 4.11 mmol, 1.2 equiv)
-
Pd(OAc)₂ (38 mg, 0.17 mmol, 5 mol%)
-
SPhos (140 mg, 0.34 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.18 g, 10.27 mmol, 3.0 equiv)
-
Solvent: Toluene (35 mL)
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting this compound is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the desired biaryl product.
Troubleshooting and Final Considerations
-
Low Conversion: If the reaction stalls, the primary suspects are inefficient base, catalyst deactivation, or insufficient temperature. Consider switching to a stronger base (e.g., from K₂CO₃ to K₃PO₄) or a more robust ligand system (e.g., a second-generation Buchwald ligand).[18][19]
-
Protodeboronation: The appearance of tert-butylphenol as a byproduct indicates that the boronic acid is being replaced by a proton before it can transmetalate. This is often exacerbated by excess water or overly harsh (acidic or basic) conditions. Using a finely powdered, anhydrous base like K₃PO₄ in a less aqueous solvent system can mitigate this issue.
-
Homocoupling: The formation of a biaryl from the boronic acid coupling with itself suggests the presence of oxygen or an issue with the oxidative addition step. Ensure thorough degassing of all solvents and maintain a robust inert atmosphere throughout the reaction.[20]
References
- C. M. C. de Matos, A. C. de Oliveira, and R. G. de Souza, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction," The Journal of Organic Chemistry, 2025. [Online].
-
G. Ujaque, A. Lledós, et al., "Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction," Journal of the American Chemical Society, 2002. [Online]. Available: [Link]
-
L. R. P. de Andrade, "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," Helvetica Chimica Acta, 2014. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," organic-chemistry.org. [Online]. Available: [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, the free encyclopedia, 2024. [Online]. Available: [Link]
-
Chemistry LibreTexts, "Suzuki-Miyaura Coupling," chem.libretexts.org, 2024. [Online]. Available: [Link]
-
A. Amatore, C. and Jutand, "Mechanism of Palladium‐Catalyzed Suzuki–Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations," Chemistry – A European Journal, 2013. [Online]. Available: [Link]
-
The Organic Chemist, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up," YouTube, 2025. [Online]. Available: [Link]
-
MDPI, "Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings," mdpi.com. [Online]. Available: [Link]
-
ResearchGate, "Effect of different bases on the Suzuki-Miyaura coupling," researchgate.net. [Online]. Available: [Link]
-
ResearchGate, "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect," researchgate.net. [Online]. Available: [Link]
-
ResearchGate, "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES," researchgate.net. [Online]. Available: [Link]
-
M. Solà, et al., "A computational study of phosphine ligand effects in Suzuki-Miyaura coupling," Journal of Organometallic Chemistry, 2010. [Online]. Available: [Link]
-
Science, "Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols," science.org. [Online]. Available: [Link]
-
ResearchGate, "Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate," researchgate.net. [Online]. Available: [Link]
-
ResearchGate, "The effect of various bases on the Suzuki coupling reaction a," researchgate.net. [Online]. Available: [Link]
-
ACS Publications, "Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes," pubs.acs.org. [Online]. Available: [Link]
-
Wiley Online Library, "Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction," onlinelibrary.wiley.com. [Online]. Available: [Link]
-
ACS Publications, "Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts," pubs.acs.org. [Online]. Available: [Link]
-
MDPI, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," mdpi.com. [Online]. Available: [Link]
-
Rose-Hulman Institute of Technology, "Suzuki Cross-coupling Reaction procedure," rose-hulman.edu. [Online]. Available: [Link]
-
Royal Society of Chemistry, "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling," pubs.rsc.org. [Online]. Available: [Link]
-
Royal Society of Chemistry, "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst," pubs.rsc.org. [Online]. Available: [Link]
-
Reddit, "How to approach choosing reaction conditions for Suzuki?," reddit.com, 2024. [Online]. Available: [Link]
-
Royal Society of Chemistry, "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling," pubs.rsc.org, 2014. [Online]. Available: [Link]
-
Reddit, "What's the role of the phosphine ligand in Suzuki couplings?," reddit.com, 2019. [Online]. Available: [Link]
-
Reddit, "Why is the Suzuki-Miyaura coupling reaction steric sensitive?," reddit.com, 2016. [Online]. Available: [Link]
-
ACS Publications, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," pubs.acs.org, 2022. [Online]. Available: [Link]
-
Reddit, "Diagnosing issues with a failed Suzuki coupling?," reddit.com, 2021. [Online]. Available: [Link]
-
PubMed Central, "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions," ncbi.nlm.nih.gov, 2021. [Online]. Available: [Link]
-
PubMed Central, "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," ncbi.nlm.nih.gov. [Online]. Available: [Link]
-
ResearchGate, "Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...," researchgate.net. [Online]. Available: [Link]
-
ResearchGate, "Screening of different bases for Suzuki coupling a," researchgate.net. [Online]. Available: [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," yonedalabs.com. [Online]. Available: [Link]
-
NIH National Center for Biotechnology Information, "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future," ncbi.nlm.nih.gov. [Online]. Available: [Link]
-
ResearchGate, "Can i get some help with a particular Suzuki coupling reaction please?," researchgate.net, 2024. [Online]. Available: [Link]
-
Beilstein Journals, "Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones," beilstein-journals.org. [Online]. Available: [Link]
-
ResearchGate, "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...," researchgate.net. [Online]. Available: [Link]
-
Quora, "What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?," quora.com, 2018. [Online]. Available: [Link]
Sources
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- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Troubleshooting Guide: Suzuki Coupling of 5-Tert-butyl-2-iodophenol
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the Suzuki-Miyaura cross-coupling of 5-tert-butyl-2-iodophenol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of this sterically demanding transformation and significantly improve your reaction yields.
The coupling of this compound is a challenging reaction primarily due to the steric hindrance imposed by the bulky tert-butyl group and the presence of the ortho-hydroxyl group. These features can impede several key steps in the catalytic cycle, leading to low conversion and the formation of undesirable side products. This guide addresses the most common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my reaction yield consistently low or showing no conversion?
Answer: Low conversion is the most common problem and typically stems from the steric hindrance at the reaction center. The bulky tert-butyl group ortho to the iodine atom creates a sterically crowded environment that can significantly slow down or inhibit crucial steps of the Suzuki-Miyaura catalytic cycle.[1][2][3]
-
Inefficient Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-iodine bond, can be sterically hindered. While the C-I bond is generally reactive, the bulky adjacent substituent can impede the approach of the catalyst.[4]
-
Slow Reductive Elimination: The final step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated, is often the rate-limiting step for sterically hindered substrates.[5] The steric clash between the bulky groups on the palladium intermediate makes it difficult for the complex to adopt the necessary conformation for C-C bond formation.
Furthermore, the free hydroxyl group can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[6]
Question 2: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst and ligand system should I use for this hindered substrate?
Answer: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for sterically demanding couplings.[7] The key to success lies in using a catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the critical oxidative addition and reductive elimination steps.[3][8]
Modern catalyst systems are designed to create a more reactive and less sterically encumbered catalytic species.
-
Bulky Monophosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and P(t-Bu)₃ are the gold standard for hindered couplings.[9][10][11] Their steric bulk promotes the dissociation of a ligand from the Pd(0) center to create a highly reactive 14-electron species, while their electron-donating nature accelerates the reductive elimination step.[12]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form very stable palladium complexes.[8][13] PEPPSI-type pre-catalysts, which feature an NHC ligand, are exceptionally active and can be used at very low loadings for coupling hindered aryl chlorides and bromides.[10][13]
-
Palladacycle Pre-catalysts: These are highly stable and efficient pre-catalysts that readily generate the active Pd(0) species. They often incorporate bulky ligands and have shown excellent performance in challenging coupling reactions.[13]
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos, XPhos | 0.5 - 2 | High activity for sterically hindered substrates; promotes fast reductive elimination.[10][11] |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 | A simple, effective, and less expensive bulky phosphine ligand.[9] |
| PEPPSI™-IPr | (NHC Ligand) | 0.05 - 1 | Excellent for very hindered substrates, often at lower catalyst loadings; highly stable pre-catalyst.[10] |
| [Pd(cinnamyl)Cl]₂ | AntPhos | 1 - 2 | Specifically designed for sterically demanding couplings, showing high reactivity.[5][14] |
Question 3: How does the choice of base affect the reaction, and which one is optimal?
Answer: The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates the transmetalation step.[15][16][17] For a substrate with a phenolic group, the choice of base is even more critical.
A strong, non-nucleophilic base is generally preferred for hindered couplings.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to promote borate formation without causing significant side reactions.
-
Cesium Carbonate (Cs₂CO₃): The large, soft cesium cation can have a beneficial effect, possibly by influencing the aggregation state of the palladium catalyst or improving the solubility of intermediates.[18]
-
Potassium tert-butoxide (t-BuOK): A very strong base that can be highly effective, particularly with NHC-based catalysts.[8] However, its high basicity can sometimes promote side reactions like protodeboronation.
The base can also deprotonate the phenol. While this might seem problematic, the resulting phenoxide can participate in the catalytic cycle, potentially accelerating the reaction through the formation of a palladium-phenoxide intermediate.[18]
Visualizing the Catalytic Cycle and Steric Hindrance
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the steps most affected by steric hindrance in the case of this compound.
Caption: The Suzuki-Miyaura catalytic cycle. For hindered substrates, Oxidative Addition and Reductive Elimination are often rate-limiting.
Question 4: I'm observing significant side products like dehalogenation and homocoupling. How can I suppress these?
Answer: Side reactions compete with the desired cross-coupling, consuming starting materials and reducing the final yield. A systematic approach can minimize their formation.
-
Protodeiodination (Dehalogenation): This is the replacement of iodine with a hydrogen atom. It can occur if a hydride source is present.
-
Cause: Often arises from side reactions with certain solvents (like alcohols) or bases.
-
Solution: Use aprotic solvents like dioxane, toluene, or THF.[10] Ensure your reagents are pure and dry.
-
-
Homocoupling: This is the dimerization of the boronic acid coupling partner.
-
Cause: Often promoted by the presence of oxygen or excessively high temperatures.
-
Solution: Rigorously degas your solvent and reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6][10]
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen.
-
Cause: Can be induced by excess water, high temperatures, or overly strong bases.[10]
-
Solution: Use a precisely measured amount of base (typically 2-3 equivalents). Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. Running the reaction under anhydrous or carefully controlled aqueous conditions can also help.[10]
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of hindered phenols.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (2.2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Preparation: In a separate vial, under an inert atmosphere (in a glovebox if possible), weigh out Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%). Add a small amount of the degassed dioxane to this vial to form a slurry.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) to the Schlenk flask containing the solids. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1-0.2 M with respect to the limiting reagent.
-
Catalyst Addition: Add the catalyst/ligand slurry to the reaction mixture via syringe under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Walker, S. D., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(12), 3468-3471. [Link]
-
Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993. [Link]
-
Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(11), 3169-3176. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 184-188. [Link]
-
Xu, H., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(75), 10592-10595. [Link]
-
ResearchGate. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Kumar, S., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Royal Society of Chemistry. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]
-
ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. [Link]
-
ResearchGate. Optimization of coupling reaction conditions. dtbpf.... [Link]
-
Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
-
Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. [Link]
-
ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
The Suzuki Reaction. (2014). [Link]
-
Imao, D., et al. (2009). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 131(30), 10802-10811. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Catalysts, 13(2), 268. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 14. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cross-Coupling Reactions of 5-Tert-butyl-2-iodophenol
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-tert-butyl-2-iodophenol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sterically demanding building block. The presence of a bulky tert-butyl group ortho to a phenolic hydroxyl and meta to the iodine atom introduces unique challenges that can lead to prominent side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues, helping you optimize your reaction conditions and maximize the yield of your desired product.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
This section addresses the most common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Logical Workflow for Troubleshooting
Before diving into specific problems, it's essential to approach troubleshooting systematically. The following workflow can help isolate the root cause of a failed or low-yielding reaction.
Caption: Divergent pathways from the main catalytic cycle leading to side products.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Wang, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]
-
Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
The Chemical Record. (2008). Copper-free Sonogashira coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
-
National Institutes of Health. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]
-
National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Available at: [Link]
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Available at: [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. Available at: [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Available at: [Link]
-
National Institutes of Health. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available at: [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Available at: [Link]
-
Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Available at: [Link]
Purification of 5-Tert-butyl-2-iodophenol reaction products
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the purification of 5-tert-butyl-2-iodophenol. As a key intermediate in organic synthesis, achieving high purity is critical for downstream applications. This guide is structured to provide practical, experience-driven advice to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark, viscous oil and will not solidify. What is the cause and how can I proceed?
Answer: This is a common issue often caused by the presence of residual solvent or impurities that act as a eutectic mixture, depressing the freezing point of your product. Phenols are also susceptible to air oxidation, which can form colored, often oily, byproducts.
-
Causality: The primary culprits are typically unreacted starting materials (e.g., 4-tert-butylphenol), di-iodinated species, or residual solvents from the workup (e.g., dichloromethane, ethyl acetate). The hydroxyl group of the phenol makes it more polar than some starting materials, but iodination increases its molecular weight and van der Waals interactions.
-
Immediate Actions:
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum, possibly with gentle heating (40-50°C).
-
Aqueous Wash: If not already performed, dissolve the crude oil in a non-polar solvent like diethyl ether or ethyl acetate and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities. Follow this with a brine wash, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and re-concentrate.
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. Seeding with a previously obtained pure crystal can also be effective.
-
-
Next Step: If the product remains an oil, direct purification by flash column chromatography is the most effective path forward. Do not attempt recrystallization on an oil, as this will be unsuccessful.
Question 2: My purified product has a low and broad melting point. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. For this specific compound, the most probable contaminants are structurally similar molecules that co-purify.
-
Likely Impurities:
-
Starting Material: Unreacted 4-tert-butylphenol.
-
Isomeric Products: 2-Iodo-4-tert-butylphenol or other positional isomers if the initial iodination was not perfectly regioselective.
-
Over-iodination Products: 2,6-Diiodo-4-tert-butylphenol.
-
-
Troubleshooting Steps:
-
Purity Assessment: Use Thin Layer Chromatography (TLC) to visualize the number of components. A suitable eluent system is Hexanes:Ethyl Acetate (9:1 or 8:2). Spot your purified material alongside the crude reaction mixture and, if available, the starting material. This will help identify the contaminant.
-
Re-purification:
-
If the impurity is significantly more or less polar (well-separated spots on TLC), a second purification by flash column chromatography is recommended.[1][2]
-
If the impurity has very similar polarity (spots are close on TLC), a careful recrystallization may be effective, as the impurity may have different solubility or packing efficiency in the crystal lattice.
-
-
Question 3: My compound is streaking badly during TLC analysis and column chromatography on silica gel. How can I achieve sharp bands?
Answer: This is a hallmark issue for acidic compounds like phenols on silica gel. The slightly acidic nature of silica can lead to strong, non-specific adsorption and deprotonation of the phenolic hydroxyl group, causing the compound to "streak" or "tail" down the column or plate rather than moving as a compact band.[1]
-
The Cause (Mechanism): The silanol groups (Si-OH) on the surface of the silica gel are acidic and can engage in strong hydrogen bonding or acid-base interactions with your phenol. This leads to a slow and uneven desorption process, resulting in tailing.
-
The Solution: The most effective solution is to suppress this interaction by acidifying the mobile phase.
-
Add Acetic Acid: Add a small amount of acetic acid (typically 0.5% to 1% by volume) to your eluent (e.g., Hexanes:Ethyl Acetate).[1] The acetic acid is more acidic than the phenol and will preferentially interact with the basic sites on the silica, allowing your product to elute more cleanly and form a sharp band.
-
Alternative: In some cases, switching to a different stationary phase like alumina (neutral or basic) can resolve the issue, but acidifying the eluent on silica is the most common and effective first step.[1]
-
Question 4: My final product is pure by NMR and TLC, but it has a persistent yellow or brown color. How can I decolorize it?
Answer: Phenols are notoriously prone to air oxidation, which forms highly colored quinone-type impurities. These are often present in trace amounts that are not easily detectable by NMR but are visually apparent.
-
Solution 1: Activated Charcoal Treatment
-
Dissolve the colored product in a minimum amount of a suitable hot solvent, as you would for recrystallization (e.g., heptane or ethanol).
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient for small scale). Caution: Do not add charcoal to a boiling solution, as this will cause violent bumping.
-
Gently swirl the hot solution for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.[3]
-
Allow the clear, hot filtrate to cool slowly to recrystallize your now colorless product.
-
-
Solution 2: Sulfite Wash During the initial workup, washing the organic layer with a dilute solution of sodium bisulfite or sodium thiosulfate can help reduce oxidized species and prevent color formation.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a multi-gram scale?
For larger quantities (>5 grams), flash column chromatography can become cumbersome and solvent-intensive. Recrystallization is often the preferred method for large-scale purification, provided a suitable solvent system can be identified.
-
Strategy: First, perform a small-scale solvent screen to find the ideal recrystallization solvent.[4][5] The goal is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]
-
Recommended Solvent Systems to Screen:
Q2: How can I definitively confirm the identity and purity of my final product?
A combination of analytical techniques is necessary for full characterization.[7]
| Analytical Technique | Purpose | Key Indicators for this compound |
| ¹H NMR Spectroscopy | Structural Confirmation & Purity | Expect distinct signals for the tert-butyl group (~1.3 ppm, 9H singlet), the aromatic protons (3H, with specific splitting patterns), and the hydroxyl proton (1H, broad singlet). Purity can be estimated by integrating product peaks against known impurity or solvent peaks. |
| ¹³C NMR Spectroscopy | Structural Confirmation | Confirms the number of unique carbon atoms and their chemical environment. |
| GC-MS | Purity Assessment & Impurity ID | Provides a retention time and a mass spectrum. The molecular ion peak (M+) should correspond to the molecular weight (276.11 g/mol ). Purity is determined by the relative area of the main peak.[8] |
| Melting Point | Purity Assessment | A sharp melting point close to the literature value indicates high purity. Impurities will cause depression and broadening of the melting range. |
| HPLC | Quantitative Purity Analysis | Provides high-resolution separation for accurate quantification of purity (e.g., >99.5%) and detection of isomeric impurities.[7][9] |
Q3: What are the common side-products in the synthesis of this compound?
The synthesis typically involves the direct iodination of 4-tert-butylphenol. The directing effects of the hydroxyl (-OH) and tert-butyl groups guide the reaction, but side-products can still form.
-
Unreacted Starting Material: 4-tert-butylphenol.
-
Di-iodinated Product: The primary byproduct is often 2,6-diiodo-4-tert-butylphenol, formed if the reaction proceeds too far.
-
Oxidative Degradation: Formation of colored quinone-like structures, especially during workup.
Q4: What safety precautions are necessary when handling this compound and its purification solvents?
Always consult the Safety Data Sheet (SDS) for any chemical before use.[10]
-
Chemical Hazards: this compound is harmful if swallowed and causes skin and eye irritation.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
-
Solvent Hazards: Solvents used in purification (e.g., hexanes, ethyl acetate, ethanol) are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is ideal for purifying small to medium-scale reactions (<5 g) or for separating impurities with different polarities.[11][12]
-
Select the Solvent System:
-
Using TLC, find an eluent that gives your product an Rf value of 0.25-0.35. A good starting point is 5-10% Ethyl Acetate in Hexanes.
-
If tailing is observed, add 0.5% acetic acid to the pre-mixed eluent.[1]
-
-
Prepare the Column:
-
Secure a glass column vertically and add a small plug of cotton or glass wool. Add a thin layer of sand.
-
Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping gently to pack.
-
Add another layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the column.
-
-
Elute and Collect:
-
Carefully add the eluent and apply gentle positive pressure (air or nitrogen). Aim for a flow rate where the solvent level drops about 2 inches per minute.[12]
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolate the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
This method is excellent for purifying solid crude products on a larger scale.
-
Dissolve the Solute:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the "good" solvent (ethanol) dropwise while heating the mixture to a gentle boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[4]
-
-
Induce Crystallization:
-
Remove the flask from the heat.
-
Slowly add the "bad" solvent (water) dropwise to the hot solution until you see persistent cloudiness.
-
If necessary, add a few more drops of the hot "good" solvent (ethanol) to just re-dissolve the precipitate and obtain a clear, saturated solution.
-
-
Cool Slowly:
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Collect and Dry:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent mixture (the same ratio of ethanol/water).
-
Leave the crystals under vacuum to air-dry for several minutes, then transfer them to a watch glass to dry completely.
-
Visual Workflow Guides
Caption: Purification Strategy Selection Flowchart.
Caption: Standard Workflow for Flash Column Chromatography.
References
- Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
- This compound. CymitQuimica.
- SOP: FLASH CHROM
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystalliz
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Purification of Organic Compounds by Flash Column Chrom
- Go-to recrystallization solvent mixtures. Reddit r/Chempros.
- A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers. Thermo Fisher Scientific.
- Recrystallization. National Programme on Technology Enhanced Learning (NPTEL).
- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxid
- 5-(tert-Butyl)
- Agarwal et al., IJPSR, 2019; Vol. 10(12): 5632-5638. International Journal of Pharmaceutical Sciences and Research.
- 5-(Tert-butoxy)-2-iodophenol. Benchchem.
- A Comparative Guide to Isomeric Purity Analysis of 2-Ethyl-4-iodophenol. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsr.com [ijpsr.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 5-(tert-Butyl)-2-iodophenol | 20942-70-5 [sigmaaldrich.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 5-Tert-butyl-2-iodophenol
Welcome to the technical support guide for troubleshooting Sonogashira reactions, with a specific focus on challenging substrates like 5-tert-butyl-2-iodophenol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. The guidance provided herein is based on established mechanistic principles and field-proven strategies to help you navigate and resolve common experimental hurdles.
Understanding the Challenge: The Substrate
This compound presents a unique set of challenges in the Sonogashira coupling. The tert-butyl group introduces significant steric hindrance around the reaction center.[1][2] Additionally, the phenol moiety makes the aryl halide electron-rich, which can slow down the rate-limiting oxidative addition step of the palladium catalyst.[2][3][4] The acidic proton of the phenol can also interact with the basic reaction components, potentially leading to side reactions or catalyst deactivation.
Frequently Asked Questions & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the common problems encountered when working with this and similar sterically hindered, electron-rich aryl halides.
Question 1: My reaction shows no conversion, or the starting material is recovered almost entirely. What are the likely causes?
Answer: This is a common issue when dealing with sterically hindered substrates.[1] The primary suspect is often the failure of the initial, rate-limiting oxidative addition step.[1][5]
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently or may have decomposed.
-
Troubleshooting:
-
Use a fresh batch of palladium precatalyst. Air-stable precatalysts that readily form the active monoligated Pd(0) species in situ are highly recommended for challenging couplings.[1]
-
Ensure that any phosphine ligands used have not been oxidized. Store them under an inert atmosphere.
-
If using a Pd(II) source like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in-situ reduction to Pd(0). This is often facilitated by amines or phosphines in the reaction mixture.[5]
-
-
-
Insufficient Catalyst Activity for the Substrate: The combination of steric hindrance and the electron-donating nature of the phenol may require a more reactive catalytic system.
-
Troubleshooting:
-
Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1][2]
-
Increase Temperature: For electron-rich or hindered aryl bromides (and by extension, more reactive iodides that are still challenging), higher temperatures are often necessary to overcome the activation barrier for oxidative addition.[6]
-
-
-
Poor Solvent Choice: The solvent can influence catalyst stability and activity.
Troubleshooting Workflow: No Reaction
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Question 2: I'm observing significant formation of a byproduct that I suspect is the homocoupled alkyne (Glaser coupling). How can I prevent this?
Answer: Alkyne homocoupling, also known as Glaser coupling, is a frequent side reaction in Sonogashira couplings.[9][10] It is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[10]
Potential Causes & Solutions:
-
Presence of Oxygen: Even trace amounts of oxygen can significantly accelerate the oxidative dimerization of the terminal alkyne.[10]
-
Troubleshooting:
-
Ensure a rigorously inert atmosphere (argon or nitrogen) is maintained throughout the reaction setup and duration.
-
Use properly degassed solvents and reagents. The freeze-pump-thaw method is highly effective for solvent degassing.
-
-
-
High Copper(I) Catalyst Loading: While Cu(I) acts as a co-catalyst to facilitate the reaction, an excess can favor the homocoupling pathway.[11][12]
-
Troubleshooting:
-
Reduce the loading of the Cu(I) co-catalyst.
-
Consider the slow addition of the terminal alkyne to the reaction mixture via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[12]
-
-
-
Slow Cross-Coupling: If the desired cross-coupling is slow due to the challenging substrate, the competing homocoupling reaction can become dominant.[12]
-
Troubleshooting: Address the slow cross-coupling using the steps outlined in Question 1 (e.g., more active catalyst, higher temperature).
-
-
Inherent Reactivity of the Alkyne: Some terminal alkynes are simply more prone to homocoupling.
-
Troubleshooting:
-
Switch to a Copper-Free Protocol: This is the most direct and effective way to eliminate Glaser coupling.[1][3] Copper-free Sonogashira reactions often require more reactive palladium catalysts and sometimes different bases or additives, but they completely remove the primary cause of this side reaction.[3]
-
-
Question 3: The reaction starts but then stalls, leaving a mixture of starting materials and product. What could be causing this catalyst deactivation?
Answer: Catalyst deactivation, often visually indicated by the formation of palladium black, is a common reason for incomplete reactions.[7] With a phenolic substrate, there are specific deactivation pathways to consider.
Potential Causes & Solutions:
-
Interaction with the Phenolic Proton: The acidic proton of the phenol can potentially interfere with the catalytic cycle, for instance, by protonating basic ligands or the active catalyst itself.
-
Troubleshooting:
-
Protect the Phenol: Consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) that is stable to the reaction conditions and can be easily removed post-coupling.
-
Use a Stronger Base: Employing a stronger base in sufficient excess can ensure the phenolic proton is sequestered as a phenoxide, which may be less detrimental to the catalyst.
-
-
-
Ligand Dissociation/Decomposition: At higher temperatures, phosphine ligands can dissociate from the palladium center, leading to the aggregation of palladium atoms into inactive palladium black.
-
Troubleshooting:
-
Use more robust ligands, such as bidentate phosphines (e.g., dppf) or NHC ligands, which bind more strongly to the palladium center.[6]
-
If possible, try to run the reaction at a lower temperature with a more active catalyst system to minimize thermal decomposition.
-
-
The Sonogashira Catalytic Cycle
Caption: The dual catalytic cycles of the Sonogashira reaction.
Recommended Optimized Protocol
Based on the challenges presented by this compound, the following protocol is recommended as a starting point. It utilizes a modern, robust catalyst system designed for hindered substrates and operates under copper-free conditions to avoid Glaser coupling.
Detailed Experimental Protocol
Title: Copper-Free Sonogashira Coupling of this compound using a Palladium Precatalyst.
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the palladium precatalyst (e.g., a G3-Pd precatalyst with a bulky biarylphosphine ligand, 2.5 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed solvent (e.g., toluene or CPME) via syringe, followed by a strong, non-coordinating base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).[1]
-
Reaction: Stir the mixture at the desired temperature. Given the substrate's nature, starting at an elevated temperature (e.g., 80-100 °C) is advisable.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Air-stable Pd-precatalyst with bulky, electron-rich ligand | Promotes formation of highly active monoligated Pd(0) species, essential for hindered substrates.[1][2] |
| Ligand Type | Bulky biarylphosphines or N-Heterocyclic Carbenes (NHCs) | Enhances catalyst activity and stability; overcomes steric hindrance.[1][3] |
| Copper Co-catalyst | None (Copper-free) | Eliminates the primary pathway for alkyne homocoupling (Glaser coupling).[1][10] |
| Base | Strong, non-coordinating (e.g., Cs₂CO₃, K₃PO₄) | Minimizes interference with the catalyst and effectively deprotonates the alkyne. |
| Solvent | Anhydrous, degassed non-coordinating (e.g., Toluene, CPME) | Provides a stable medium for the catalyst without competing for coordination sites. |
| Temperature | 80 - 110 °C | Overcomes the high activation energy for oxidative addition with an electron-rich, hindered substrate.[6] |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Prevents catalyst decomposition and unwanted side reactions. |
This guide provides a structured approach to diagnosing and solving common issues with the Sonogashira coupling of this compound. By understanding the substrate's specific challenges and systematically applying these troubleshooting strategies, researchers can significantly improve their reaction outcomes.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ResearchGate. The effect of steric bulk in Sonogashira coupling reactions. [Link]
-
Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
ACS Publications. Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. [Link]
-
ACS Publications. Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. [Link]
-
NIH National Library of Medicine. Accessing Alternative Reaction Pathways of the Intermolecular Condensation between Homo-Propargyl Alcohols and Terminal Alkynes through Divergent Gold Catalysis. [Link]
-
ChemRxiv. Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]
-
NIH National Library of Medicine. Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]
-
SAGE Journals. Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
Reddit. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
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- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Tert-butyl-2-iodophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding a common challenge in synthetic chemistry: catalyst deactivation during cross-coupling reactions involving 5-tert-butyl-2-iodophenol. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose, troubleshoot, and prevent these issues in your own work.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem
This section addresses the most common initial observations and questions that arise when a reaction fails or underperforms.
Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or stalls completely. What are the primary causes of catalyst deactivation?
A1: When a palladium-catalyzed reaction with a substituted iodophenol fails, the issue often lies with the stability of the active catalyst. Deactivation can occur through several primary mechanisms: chemical poisoning, thermal degradation (sintering), and physical fouling.[1]
-
Chemical Poisoning: This occurs when species in the reaction mixture bind strongly to the palladium center, rendering it catalytically inactive. The poison can be the substrate itself (specifically, the deprotonated phenoxide), the base, impurities in the reagents or solvents, or even the phosphine ligand degrading.[2]
-
Thermal Degradation (Sintering): At elevated temperatures, highly active, small palladium nanoparticles can migrate and agglomerate into larger, less active or completely inactive particles, often observed as "palladium black".[2][3] This process reduces the catalyst's active surface area.
-
Fouling (Coking): Insoluble organic materials, such as polymers or carbonaceous deposits ("coke"), can form and physically block the active sites on the catalyst's surface.[2][3] This is particularly relevant in reactions run at high concentrations or temperatures.
Below is a diagram illustrating the main pathways leading to an inactive catalyst.
Caption: Primary pathways of palladium catalyst deactivation.
Q2: How can the phenolic hydroxyl group on my substrate, this compound, directly contribute to catalyst deactivation?
A2: The phenolic hydroxyl group is a primary suspect for deactivation in reactions run under basic conditions. The base deprotonates the phenol to form a phenoxide anion. This phenoxide is an effective nucleophile and can coordinate strongly to the electron-deficient palladium(II) intermediate in the catalytic cycle. This can lead to the formation of stable, off-cycle palladium-phenoxide complexes that are catalytically inactive, effectively sequestering the catalyst from the desired cross-coupling pathway.[4][5] While carboxylates are well-known catalyst inhibitors, phenols can behave similarly, especially when their coordination is favored over the desired transmetalation step.
Q3: I suspect my catalyst has aggregated into palladium black. What causes this, and how can I confirm it?
A3: The formation of palladium black is a visual indicator of catalyst aggregation and reduction to bulk Pd(0), a common deactivation pathway.[6] This process, known as sintering or agglomeration, is often driven by high reaction temperatures or reaction conditions that fail to stabilize the catalytically active nanoparticles.[3] The small, highly dispersed palladium particles that are most active are thermodynamically driven to combine into larger, more stable, but catalytically inactive aggregates.[7][8]
Confirmation of sintering requires specialized analytical techniques that can probe the physical state of the catalyst.
-
Transmission Electron Microscopy (TEM): This is the most direct method to visualize the catalyst particles. A comparison of fresh vs. used catalyst will clearly show an increase in average particle size if sintering has occurred.[9]
-
X-ray Diffraction (XRD): This technique can identify the crystalline structure of the material. The formation of crystalline Pd(0) from an amorphous or highly dispersed precursor can be detected by the appearance of sharp diffraction peaks.[9][10]
Q4: What role do ligands play in preventing catalyst deactivation in these reactions?
A4: Ligands are arguably the most critical component for maintaining catalyst stability and activity.[11][12] In the context of reactions with this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial for several reasons:[4]
-
Steric Shielding: The bulk of the ligand physically protects the palladium center, preventing two metal atoms from getting close enough to aggregate.[11]
-
Electronic Stabilization: Strong σ-donating ligands increase the electron density on the palladium, which can stabilize the active Pd(0) state and facilitate the rate-determining oxidative addition step.[11]
-
Promoting Reductive Elimination: These ligands accelerate the final, product-forming step (reductive elimination). By making the desired catalytic cycle faster, it is less likely for the catalyst to be diverted into off-cycle deactivation pathways.[13]
-
Preventing Ligand Dissociation: A stable ligand-palladium bond prevents the formation of coordinatively unsaturated "naked" palladium species, which are highly prone to aggregation.[12]
Q5: My reaction mixture is turning dark and contains insoluble materials. Is this fouling, and how does it deactivate the catalyst?
A5: Yes, the formation of dark, insoluble material is a strong indicator of fouling, often referred to as coking.[3] This process involves the decomposition or polymerization of substrates, solvents, or byproducts on the catalyst surface, forming a layer of carbonaceous residue.[2] This residue physically blocks the active palladium sites, preventing reactants from accessing them. This is a mechanical form of deactivation, distinct from chemical poisoning, but equally detrimental to catalyst performance.
Part 2: Troubleshooting Guides & Protocols
This section provides actionable workflows and experimental procedures to diagnose and potentially resolve catalyst deactivation.
Guide 1: Systematic Troubleshooting Workflow for a Failed Reaction
When a reaction yields poor results, a systematic approach is necessary to identify the root cause. The following workflow can help isolate the variable responsible for catalyst deactivation.
Caption: A step-by-step workflow for troubleshooting catalyst deactivation.
Guide 2: Protocol for Characterizing a Deactivated Catalyst
To truly understand the deactivation mechanism, you must analyze the spent catalyst.[10][14]
Step 1: Catalyst Recovery
-
After the reaction, allow the mixture to cool to room temperature under an inert atmosphere.
-
If the catalyst is heterogeneous (e.g., Pd/C), it can be recovered by filtration through a pad of Celite®. Wash thoroughly with a solvent that dissolves the reaction components but not the catalyst (e.g., ethyl acetate, then hexanes).
-
If the catalyst is homogeneous, recovery is more complex. It may precipitate as palladium black, which can be filtered. Otherwise, analysis may need to be done on the entire solid residue after solvent evaporation.
-
Dry the recovered catalyst material under vacuum at a mild temperature (e.g., 40 °C) to remove residual solvent.
Step 2: Analytical Techniques The following table summarizes key techniques for diagnosing the cause of deactivation.[15][16][17]
| Analytical Technique | Information Provided | Causality Indicated |
| XPS (X-ray Photoelectron Spectroscopy) | Elemental composition of the surface; Oxidation state of Palladium (Pd(0), Pd(II)); Identifies surface poisons (e.g., sulfur, excess phosphorus). | Poisoning: Detects contaminants on the surface. Reduction: Confirms change in oxidation state. |
| TEM (Transmission Electron Microscopy) | Particle size, morphology, and distribution; Visual evidence of particle growth. | Sintering: Directly shows aggregation of nanoparticles into larger clusters. |
| XRD (X-ray Diffraction) | Crystalline structure of the catalyst; Can distinguish between highly dispersed Pd and crystalline bulk Pd(0). | Sintering: Appearance of sharp peaks corresponding to metallic palladium. |
| BET (Brunauer-Emmett-Teller) Analysis | Measures the specific surface area of the catalyst support. | Fouling/Sintering: A significant decrease in surface area points to pore blockage or particle aggregation. |
| TGA (Thermogravimetric Analysis) | Measures weight loss as a function of temperature. | Fouling/Coking: A significant weight loss upon heating in air indicates the burning off of carbonaceous deposits. |
Guide 3: Protocols for Catalyst Regeneration
Regeneration can sometimes restore catalytic activity, though often not to the level of the fresh catalyst. The appropriate method depends on the deactivation cause.
Method A: Oxidative Treatment for Fouling/Coking [18] This method is for heterogeneous catalysts where carbonaceous deposits are the issue.
-
Place the recovered, dried catalyst in a tube furnace.
-
Pass a stream of dilute air (e.g., 5% O₂ in N₂) over the catalyst.
-
Slowly ramp the temperature to 250-400 °C and hold for several hours to carefully burn off the coke.
-
Caution: This process can be exothermic and may lead to further sintering if not controlled carefully.
Method B: Solvent and/or Mild Acid Washing [9] This can remove adsorbed organic inhibitors or certain inorganic poisons.
-
Suspend the recovered catalyst in a suitable solvent (e.g., chloroform, acetic acid) that can dissolve the suspected fouling agents.[9]
-
Stir or sonicate the suspension for 1-2 hours.
-
Filter, wash with fresh solvent, and dry the catalyst under vacuum.
-
For some poisons, a wash with a dilute, non-coordinating acid may be effective, but this risks leaching the metal.
Method C: Re-oxidation of Aggregated Pd(0) [7][8] This is an attempt to reverse deactivation caused by reduction to inactive Pd(0).
-
Suspend the deactivated catalyst in a suitable solvent (e.g., toluene).
-
Add a chemical oxidant, such as benzoquinone, which has been shown to re-oxidize inactive Pd(0) to active Pd(II) species in some systems.[7][8]
-
Stir the mixture at room temperature or with gentle heating for several hours.
-
Recover, wash, and dry the catalyst before attempting to reuse it.
Part 3: Preventative Measures
The most effective strategy is to design experiments that minimize the likelihood of deactivation from the outset.
Q6: How can I proactively design my experiment to minimize catalyst deactivation when using this compound?
A6: A robust experimental design is key. Consider the following factors:
-
Reagent and Solvent Purity: Use the highest purity reagents available. Solvents should be anhydrous and thoroughly degassed via sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles. Oxygen is a known oxidant for both Pd(0) and phosphine ligands.
-
Atmosphere Control: Conduct all reactions under a strictly inert atmosphere. Even small leaks of air can be detrimental over the course of a long reaction. The use of a glovebox for catalyst and reagent preparation is highly recommended.
-
Rational Ligand Selection: Do not use generic ligands like triphenylphosphine. For this sterically demanding substrate, use robust, bulky, and electron-rich ligands such as SPhos, XPhos, or RuPhos. These are specifically designed to promote difficult couplings and resist deactivation.[12]
-
Careful Base Selection: The base is critical. While strong bases are often needed, they also promote the formation of the problematic phenoxide. Screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and less likely to coordinate to the palladium center compared to, for example, sodium tert-butoxide in some contexts.
-
Temperature Management: Avoid unnecessarily high temperatures. While higher temperatures increase reaction rates, they also dramatically accelerate catalyst sintering and decomposition pathways.[3] Aim for the lowest temperature that provides a reasonable reaction rate. An initial temperature screen from 80 °C to 110 °C is a good starting point.
-
Catalyst Loading: While it may be tempting to use very low catalyst loadings (ppm levels), these systems are highly susceptible to poisoning by trace impurities.[19][20] For initial development, using a moderate loading (e.g., 1-2 mol %) provides a more robust system. Optimization to lower loadings can be pursued once a reliable procedure is established.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Regeneration of palladium based catalyst for methane ab
- Lecture 10 Catalyst characteriz
- Poisoning and deactivation of palladium c
- Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene.
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Developing Ligands for Palladium(II)
- Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Analysis of C
- Sonogashira Coupling. Chemistry LibreTexts.
- Catalyst Characteriz
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. Benchchem.
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI.
-
Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. Chemical Science (RSC Publishing). [Link]
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Poisoning and deactivation of palladium catalysts.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Application of 2-Iodophenol in Suzuki and Sonogashira Couplings: Detailed Application Notes and Protocols for Researchers. Benchchem.
- Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. Benchchem.
- Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
- Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry (RSC Publishing).
-
Phenol. Wikipedia. [Link]
- Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts (Multidisciplinary Digital Publishing Institute).
- CHAPTER 4: Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. Royal Society of Chemistry Books.
- Editorial: Special Issue on Transition Metal C
- Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom C
- CHAPTER 11: Advances in Catalysis for More Sustainable Synthesis of Phenolics. Royal Society of Chemistry Books.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 c
- Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors.
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PubMed Central.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central.
- Catalytic synthesis process of tert-butyl phenol compound.
- An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,5-Diiodophenol. Benchchem.
- Extract and molecular docking an exploring the oxidation of 3,5-di- tert-butylcatechol and 2-aminophenol in the presence. Research Square.
- TBAI-catalyzed C-C bonds formation. Organic & Biomolecular Chemistry - RSC Publishing.
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 5-Tert-butyl-2-iodophenol
Welcome to the technical support center for the synthesis of 5-Tert-butyl-2-iodophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on practical, field-proven insights to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of this compound, offering explanations for their causes and detailed, step-by-step solutions.
Problem 1: Low Yield of this compound
Probable Causes:
-
Incomplete Iodination: The iodination of 4-tert-butylphenol is an electrophilic aromatic substitution reaction.[1] The efficiency of this reaction can be influenced by factors such as the choice of iodinating agent, reaction time, and temperature.
-
Side Reactions: Over-iodination can lead to the formation of di- or tri-iodinated phenols, reducing the yield of the desired mono-iodinated product.[2] Additionally, oxidation of the phenol can occur, especially with certain iodinating agents.[3]
-
Loss During Workup and Purification: The product can be lost during aqueous washes if the pH is not carefully controlled, or during purification steps like recrystallization or column chromatography if not optimized.
Solutions:
-
Optimize Iodination Conditions:
-
Choice of Reagent: Mild iodinating agents such as N-iodosuccinimide (NIS) or a combination of an iodide salt (e.g., KI) with an oxidizing agent (e.g., sodium hypochlorite) are often preferred to control the reaction and minimize side products.[1][4] The use of elemental iodine (I₂) may require activation with an oxidizing agent or a base.[5][6]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This allows you to stop the reaction once the starting material is consumed, preventing the formation of over-iodinated byproducts.
-
Temperature Control: Perform the reaction at a controlled temperature, often starting at 0°C and allowing it to slowly warm to room temperature, to manage the reaction rate and selectivity.[1]
-
-
Minimize Side Reactions:
-
Stoichiometry: Carefully control the stoichiometry of the iodinating agent to favor mono-iodination. Using a slight excess of the phenol can sometimes help.
-
pH Control: The rate of iodination of phenols is highly dependent on pH.[7] Maintaining a slightly basic or neutral pH can facilitate the reaction, but strongly basic conditions can promote unwanted side reactions.
-
-
Improve Workup and Purification Efficiency:
-
Aqueous Wash: After the reaction, quench any remaining iodinating agent with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution.[8] This will also remove any colored iodine (I₂) by reducing it to colorless iodide (I⁻).[8]
-
Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions for better recovery.
-
Purification Method Selection: Choose the most appropriate purification method based on the impurities present. Column chromatography is effective for separating closely related compounds, while recrystallization is suitable for removing smaller amounts of impurities.[8]
-
Problem 2: Product is a Dark Oil or Discolored Solid
Probable Cause:
-
Presence of Elemental Iodine (I₂): The most common cause of discoloration is residual elemental iodine, which has a characteristic dark purple/brown color.[8]
Solution:
-
Thiosulfate Wash: During the workup, wash the organic layer containing the crude product with a 10% aqueous solution of sodium thiosulfate.[8][9] Continue washing until the organic layer is no longer colored. The thiosulfate reduces the elemental iodine to colorless iodide ions.
Reaction: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
Activated Carbon Treatment: If the color persists after the thiosulfate wash, it may be due to other colored impurities. Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb these impurities.[8] The charcoal is then removed by filtration through celite.
Problem 3: Difficulty in Purifying the Product by Column Chromatography
Probable Causes:
-
Poor Separation of Isomers: The starting material, 4-tert-butylphenol, can potentially lead to the formation of other iodinated isomers, although the ortho-position is generally favored. These isomers may have similar polarities, making separation by column chromatography challenging.
-
Co-elution with Byproducts: Di-iodinated byproducts or unreacted starting material may co-elute with the desired product if the solvent system is not optimized.
Solutions:
-
Optimize the Solvent System (Mobile Phase):
-
TLC Analysis: Before running a column, use TLC to find an optimal solvent system that provides good separation between the desired product and impurities.[10] A good target Rf value for the product is typically between 0.2 and 0.4.
-
Solvent Polarity: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate.[10]
-
Gradient Elution: For difficult separations, using a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can improve resolution.[11]
-
-
Proper Column Packing and Loading:
-
Packing: Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred for better results.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent and load it onto the column in a narrow band.[8][12] For samples with poor solubility in the eluent, a dry loading technique can be used.[10]
-
Problem 4: Oiling Out During Recrystallization
Probable Cause:
-
High Impurity Concentration: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing.[8]
-
Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the product (44-49 °C), causing it to melt before it dissolves.[8][13]
Solutions:
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before attempting recrystallization.[11]
-
Optimize Recrystallization Solvent:
-
Solvent Selection: Choose a solvent or solvent system where the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[14] Common solvent systems for phenols include hexane/ethyl acetate or toluene.[15]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8][16]
-
Scratching: If crystals do not form, scratching the inside of the flask with a glass rod can initiate crystallization.[17]
-
Seeding: Adding a small crystal of the pure product (a seed crystal) can also induce crystallization.[17]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the iodination of 4-tert-butylphenol?
A1: The iodination of 4-tert-butylphenol is an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (an iodonium species) primarily to the ortho and para positions. Since the para position is blocked by the tert-butyl group, substitution occurs at one of the ortho positions. The exact nature of the iodinating species can vary depending on the reagents used, and can include molecular iodine (I₂), the iodonium ion (I⁺), or hypoiodous acid (HOI).[5][7]
Q2: How can I confirm the identity and purity of my final product?
A2: Several analytical techniques can be used:
-
Melting Point: Pure this compound has a reported melting point range of 44-49 °C.[13] A sharp melting point within this range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the product and identifying any impurities.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.[18]
Q3: What are the main safety precautions to consider during this synthesis?
A3:
-
Iodine: Iodine is corrosive and can cause burns. It also sublimes, so it should be handled in a well-ventilated fume hood.
-
Solvents: The organic solvents used in this synthesis are flammable and should be handled away from ignition sources.
-
Acids and Bases: Strong acids and bases used in the workup should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when working in the laboratory.
III. Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for purifying crude this compound using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle under gravity, draining the excess solvent. Ensure the top of the silica bed is flat and add a thin layer of sand on top.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add the sample solution to the top of the column.[8]
-
Elution: Begin eluting with a non-polar solvent system, such as 98:2 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for purifying this compound by recrystallization.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane with a small amount of ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[8]
-
Drying: Dry the crystals, for example, by air drying on the filter paper or in a desiccator under vacuum.[8]
IV. Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for this compound Synthesis.
Diagram 2: Troubleshooting Decision Tree for Impurities
Caption: Troubleshooting Impurities in Synthesis.
V. References
-
Technical Support Center: Purification of 2-Iodophenol - Benchchem. (n.d.). Retrieved from
-
The Mechanism of the Iodination of Phenols. (n.d.). Retrieved from
-
Phenol oxidation with hypervalent iodine reagents - Wikipedia. (n.d.). Retrieved from
-
Iodination of phenol. (n.d.). Retrieved from
-
Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 - Chemia. (2022, November 14). Retrieved from
-
EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents. (n.d.). Retrieved from
-
Iodination of Phenols: Lab Procedure & Aromatic Substitution - Studylib. (n.d.). Retrieved from
-
Technical Support Center: Purification of Crude 2-Ethyl-4-iodophenol by Column Chromatography - Benchchem. (n.d.). Retrieved from
-
This compound | 20942-70-5 - Sigma-Aldrich. (n.d.). Retrieved from
-
This compound - CymitQuimica. (n.d.). Retrieved from
-
5-(tert-Butyl)-2-iodophenol | 20942-70-5 - Sigma-Aldrich. (n.d.). Retrieved from
-
This compound (C10H13IO) - PubChemLite. (n.d.). Retrieved from
-
5-(tert-Butyl)-2-iodophenol - Achmem. (n.d.). Retrieved from
-
Mild and efficient oxy-iodination of alkynes and phenols with potassium iodide and tert-butyl hydroperoxide | Request PDF - ResearchGate. (2025, August 6). Retrieved from
-
p-IODOPHENOL - Organic Syntheses Procedure. (n.d.). Retrieved from
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved from
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from
-
How To Recrystallize A Solid - YouTube. (2020, July 17). Retrieved from
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- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
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How to prevent deiodination of 5-Tert-butyl-2-iodophenol
A Guide to Preventing and Troubleshooting Deiodination
Welcome to the technical support center for 5-Tert-butyl-2-iodophenol. This guide is designed for researchers, chemists, and drug development professionals to address a common challenge encountered with this and similar sterically hindered iodophenols: unwanted deiodination. As Senior Application Scientists, we have synthesized field-proven insights and established chemical principles to help you ensure the integrity of your starting material and the success of your experiments.
The Challenge: The Fragile C-I Bond
This compound is a valuable synthetic intermediate, particularly in cross-coupling reactions. However, its utility is often compromised by the lability of the carbon-iodine (C-I) bond. The electron-donating nature of the hydroxyl group and the steric bulk of the ortho-tert-butyl group can influence the electronic environment of the aromatic ring, making the C-I bond susceptible to cleavage. This guide will walk you through the causes of this degradation and provide robust, actionable solutions.
Troubleshooting Guide: Diagnosing and Solving Deiodination
This section addresses the most common issues observed during the storage and use of this compound.
Question: My reaction has a significant amount of 5-Tert-butyl-phenol as a byproduct. What is causing this deiodination?
Answer: Deiodination is rarely due to a single factor. It is typically a result of synergistic environmental conditions that promote the cleavage of the C-I bond. The primary mechanisms involve radical pathways, which can be initiated by light, heat, or trace metal impurities. The presence of oxygen and protic sources is also critical.
Below is a summary of the probable causes and the recommended preventative actions.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Compound discolors (yellow/brown) during storage. | Photodegradation: Exposure to ambient or UV light initiates homolytic cleavage of the C-I bond, forming elemental iodine (I₂) and phenolic radicals.[1][2] | Store the compound in an amber glass vial, wrapped in aluminum foil, or in light-blocking containers.[1][3][4] |
| Deiodination observed in reactions run at elevated temperatures. | Thermal Decomposition: High temperatures provide the energy needed to overcome the C-I bond dissociation energy, leading to radical formation.[2][5] | Optimize reaction conditions to use the lowest possible temperature. Consider modern, highly active catalysts for cross-coupling that operate at or near room temperature. |
| Inconsistent results; deiodination varies between experiments. | Atmospheric Exposure (Oxygen/Moisture): Oxygen can promote radical chain reactions. Moisture can interact with the compound and reaction components.[6][7] | Handle the compound under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.[8][9] Use properly dried, degassed solvents. |
| Deiodination occurs even under inert conditions. | pH Effects & Contaminants: The phenolic proton is acidic. Under basic conditions, the resulting phenoxide is more electron-rich, which can affect stability. Acidic or metallic impurities can catalyze decomposition.[10][11][12] | Ensure all glassware is scrupulously clean and free of metal residues. If using a base, consider its strength and addition method. In some cases, protecting the phenol as a more stable ether (e.g., methyl or silyl ether) prior to the reaction may be necessary. |
Logical Flow: Key Deiodination Pathways
The following diagram illustrates the primary mechanisms leading to the degradation of this compound. Understanding these pathways is crucial for designing effective preventative strategies.
Caption: Primary radical-mediated deiodination pathways.
FAQs: Frequently Asked Questions
Q1: Should I purify this compound before use if it has been stored for a long time? A1: Yes. If you observe discoloration or analysis (e.g., by ¹H NMR or GC-MS) shows the presence of the deiodinated product, purification by column chromatography or recrystallization is recommended to remove impurities that could interfere with your reaction.
Q2: Will protecting the phenol group prevent deiodination? A2: Protecting the phenol as an ether (e.g., methyl, benzyl, or silyl ether) can enhance stability. It removes the acidic proton and reduces the electron-donating strength of the oxygen, which can make the C-I bond less susceptible to certain degradation pathways. However, this does not eliminate the risk from heat or light, so proper handling is still essential.
Q3: Are there more stable alternatives for cross-coupling reactions? A3: Yes. While aryl iodides are highly reactive, the corresponding aryl bromides are often more stable and still sufficiently reactive with modern palladium catalysts.[2] If your synthesis allows, using 2-bromo-5-tert-butylphenol could be a more robust alternative. Aryl triflates are another class of highly reactive coupling partners with greater stability than iodides.[2]
Q4: What analytical methods are best for quantifying the extent of deiodination? A4:
-
¹H NMR Spectroscopy: This is often the simplest method. The appearance of a new aromatic signal corresponding to the proton that replaced the iodine atom is a clear indicator. Integration of the signals from both the starting material and the deiodinated product allows for straightforward quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for detecting and quantifying the volatile deiodinated product, even at low levels.
-
Liquid Chromatography (HPLC/LC-MS): Useful for monitoring both the disappearance of the starting material and the appearance of the byproduct, especially in the context of a reaction mixture.
Detailed Protocols for Prevention
Adherence to strict, standardized protocols is the most effective way to ensure the stability of your compound.
Protocol 1: Long-Term Storage
-
Select Proper Container: Use an amber borosilicate glass vial with a PTFE-lined cap.[1][4]
-
Inert Atmosphere: Place the vial inside a larger container or a glovebox antechamber. Evacuate and backfill with a dry, inert gas (Argon or Nitrogen) three times.
-
Seal Securely: Tighten the cap and wrap the cap/vial interface with Parafilm® to provide an additional barrier against atmospheric moisture and oxygen.
-
Protect from Light: Wrap the entire vial in aluminum foil.[3]
-
Refrigerate: Store the prepared vial at low temperature (typically 2-8 °C). For very long-term storage, consider -20 °C, ensuring the compound will not freeze in a way that could break the container.[3][13]
Protocol 2: Handling and Dispensing for a Reaction
This protocol assumes the use of a Schlenk line, a standard apparatus for handling air-sensitive reagents.[8]
-
Prepare Glassware: Ensure all reaction glassware is oven-dried overnight (>125 °C) and cooled under a stream of inert gas.[7]
-
Equilibrate Reagent: Remove the stored vial of this compound from the refrigerator and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.[13]
-
Inert Gas Flow: Transfer the vial to a glovebox or perform the weighing under a positive pressure of inert gas (a "nitrogen blanket").
-
Weigh and Add: Quickly weigh the required amount of the solid and add it to the reaction flask against a counter-flow of inert gas.
-
Solvent Addition: Add freshly dried and degassed solvent to the flask via cannula or a gas-tight syringe.[14]
Workflow Diagram: A Protocol for Success
This diagram outlines the critical steps for using this compound in a chemical reaction, emphasizing preventative measures.
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- 12. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Workup & Troubleshooting for 5-Tert-butyl-2-iodophenol Coupling Reactions
Welcome to the technical support resource for researchers engaged in coupling reactions with 5-tert-butyl-2-iodophenol. This guide is structured to provide practical, field-tested solutions to common challenges encountered during reaction workup and purification. Our focus is on explaining the underlying chemical principles behind each step, enabling you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for working up a palladium-catalyzed coupling reaction involving this compound?
The core strategy revolves around a multi-step process designed to first isolate the crude product from the reaction mixture and then systematically remove impurities such as the palladium catalyst, inorganic salts, and unreacted starting materials. The phenolic nature of the target molecule is a key feature that can be exploited for highly effective purification using acid-base extraction techniques.[1][2]
A typical workflow involves:
-
Quenching the Reaction: Halting the reaction, typically by cooling and adding a suitable quenching agent.
-
Initial Aqueous Workup: Performing a liquid-liquid extraction to separate the organic product from water-soluble inorganic salts (e.g., the base used in the coupling).
-
Palladium Catalyst Removal: A critical step to remove residual palladium, which can be accomplished by filtration, adsorption, or specialized scavengers.[3][4][5]
-
Acid-Base Extraction: Leveraging the acidity of the phenolic hydroxyl group to selectively isolate the product from non-acidic organic impurities.[2][6][7]
-
Final Purification: Employing techniques like column chromatography or recrystallization to achieve high purity.
Below is a visual representation of the general workup workflow.
Caption: General workflow for coupling reaction workup.
Q2: My product is a phenol. How can I use acid-base extraction to my advantage?
Acid-base extraction is a powerful and highly effective technique for purifying phenols.[2] The principle relies on the fact that phenols are weakly acidic (pKa ~10) and can be deprotonated by a strong base like sodium hydroxide (NaOH) to form a water-soluble sodium phenoxide salt.[6][7] Most organic impurities, including unreacted starting materials (like aryl boronic acids in a Suzuki coupling) and non-polar byproducts, will remain in the organic layer.
This allows for a clean separation. After separating the layers, the aqueous layer containing the sodium phenoxide salt is acidified (e.g., with HCl) to regenerate the neutral, water-insoluble phenol, which typically precipitates out and can be collected or re-extracted into an organic solvent.[1][7]
Key Insight: Phenols are generally not acidic enough to be deprotonated by a weak base like sodium bicarbonate (NaHCO₃).[7] This is a crucial difference that allows for the separation of phenols from more acidic compounds like carboxylic acids, which will react with NaHCO₃.[1][7]
Detailed Protocol: Acid-Base Extraction for Phenolic Products
-
Dissolution: Dissolve the crude organic residue (after initial workup and palladium removal) in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer this solution to a separatory funnel.
-
Base Wash: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The deprotonated phenolic product is now in the upper aqueous layer as a sodium salt. Drain the lower organic layer, which contains neutral impurities.
-
Regeneration: Drain the aqueous layer into a separate flask and cool it in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution is acidic (test with pH paper).[1] The phenolic product should precipitate as a solid or oil.
-
Isolation:
-
If a solid forms: Collect the purified product by suction filtration, wash with cold water, and dry thoroughly.[7]
-
If an oil forms or no solid appears: Extract the acidified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.[7]
-
Troubleshooting Guide
Issue 1: Residual Palladium Catalyst Contaminates My Final Product.
Palladium contamination is a common issue, often indicated by a dark or off-color appearance of the product.[8] Its removal is critical, especially in pharmaceutical applications.[3]
Causality: Palladium can exist in various forms in the post-reaction mixture: as a heterogeneous solid (e.g., Pd on carbon, palladium black) or as soluble, homogeneous species.[3][4] Simple filtration is often insufficient for removing dissolved or colloidal palladium.[8]
Solutions:
| Method | Description | Advantages | Disadvantages |
| Filtration through Celite® | Dilute the reaction mixture with a solvent and pass it through a pad of Celite®.[4][5] | Simple, fast, and effective for heterogeneous palladium (e.g., Pd/C) and precipitated metals.[4][9] | Ineffective against soluble palladium species.[4][8] |
| Activated Carbon | Stir the crude product solution with activated carbon, then filter. | Cost-effective and widely used.[3] | Can be non-selective and may adsorb the desired product, leading to yield loss.[3] |
| Metal Scavengers | Use solid-supported scavengers (e.g., silica or polymer-based) with functional groups that have a high affinity for palladium, such as thiols or amines.[3] | High selectivity and efficiency for removing trace palladium. | More expensive than other methods. Product loss can still occur through adsorption.[10] |
| Crystallization | Purify the final product through crystallization, which can leave palladium impurities in the mother liquor.[3] | Can be highly effective if a good crystallization system is found. | Not always feasible; finding suitable solvents can be challenging.[10] |
Decision Logic for Palladium Removal
Caption: Decision tree for selecting a palladium removal method.
Issue 2: An Emulsion Formed During My Liquid-Liquid Extraction.
Causality: Emulsions are stable mixtures of immiscible liquids, often stabilized by finely divided solids (like palladium black) or amphiphilic molecules at the interface. This is common in basic workups of phenolic compounds.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break up the emulsion by reducing the solubility of organic components in the aqueous layer.[1]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or filter paper. This can break the emulsion by removing the particulate matter that may be stabilizing it.
-
Patience & Gentle Swirling: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) and gentle swirling (rather than vigorous shaking) can allow the layers to separate.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.
Issue 3: My Phenolic Product is Very Polar and Streaks Badly on a Silica Gel Column.
Causality: The acidic hydroxyl group of the phenol can interact strongly with the acidic silanol groups on the surface of standard silica gel.[11] This strong interaction leads to poor peak shape and "streaking" or "tailing" during column chromatography, resulting in poor separation.[11]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (TEA) to the solvent system.[11] This TEA will preferentially bind to the active sites on the silica, allowing your product to elute with a much better peak shape.
-
Use a More Polar Eluent System: For very polar compounds, standard solvent systems like hexanes/ethyl acetate may not be sufficient. Consider using more polar solvents like dichloromethane/methanol. A small amount of ammonium hydroxide in methanol can also be effective for very polar basic or acidic compounds.[12]
-
Switch to a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Neutral Alumina: Can be a good alternative to silica gel for compounds sensitive to acid.[11]
-
Reversed-Phase Silica (C18): This is an excellent option for purifying polar compounds.[12][13] The elution order is reversed, with polar compounds eluting first. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
References
-
Acid-Base Extraction. (n.d.). University of California, Davis. Retrieved from [Link]
-
How can i remove palladium Pd catalyst easily? (2015). ResearchGate. Retrieved from [Link]
-
Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? (2015). ResearchGate. Retrieved from [Link]
-
How to remove palladium catalyst from reaction mixture ? (2017). ResearchGate. Retrieved from [Link]
-
How to extract phenol from an organic layer. (2019). Quora. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Removal of leached Palladium from reaction product. (2013). ScienceMadness Discussion Board. Retrieved from [Link]
-
Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. (2018). YouTube. Retrieved from [Link]
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Retrieved from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014). ResearchGate. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. (2005). ResearchGate. Retrieved from [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (2022). YouTube. Retrieved from [Link]
-
40 questions with answers in CROSS COUPLING. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]
-
LC Purification Troubleshooting Guide. (n.d.). Waters Corporation. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Journal of Chemical Education. Retrieved from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]
- Purification of phenol. (n.d.). Google Patents.
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3. Retrieved from [Link]
-
What is a Cross-Coupling? An Argument for a Universal Definition. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences. Retrieved from [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent advances in oxidative phenol coupling for the total synthesis of natural products. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Palladium-Catalysed Coupling Reactions. (2009). ResearchGate. Retrieved from [Link]
-
The synthesis of substituted phenols, anilines, nitroarenes, and haloarenes from arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium catalyzed couplings. (n.d.). Lumen Learning. Retrieved from [Link]
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Technical Support Center: Stability and Handling of 5-Tert-butyl-2-iodophenol
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 5-Tert-butyl-2-iodophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic workflows. As a substituted iodophenol, this compound is a valuable precursor for forming complex molecules through reactions at the hydroxyl group or the carbon-iodine bond. However, its stability under basic conditions can be a critical parameter influencing reaction success. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.
Question 1: My reaction mixture containing this compound and a base is turning dark brown or black, and TLC analysis shows a complex mixture of products. What is likely happening?
Answer: The development of a dark color and multiple spots on a TLC plate are classic indicators of decomposition or undesired side reactions, often stemming from oxidation. Phenols, in their deprotonated phenoxide form, are highly susceptible to oxidation, especially in the presence of oxygen.
-
Causality—The Role of Oxidation: Under basic conditions, the phenol is deprotonated to form a phenoxide anion. This species is electron-rich and can be easily oxidized by atmospheric oxygen in a single-electron transfer (SET) process. This generates a phenoxyl radical, which is highly reactive and can initiate a cascade of side reactions, including dimerization or polymerization, leading to the formation of colored, high-molecular-weight species.[1][2] Studies on similar o-halogenophenols have shown that treatment with a base can lead to the formation of free radicals, resulting in complex product mixtures, including spiroketals and benzoxets.[1]
-
Troubleshooting Protocol: Executing Reactions Under Inert Atmosphere
-
Degassing Solvents: Before use, thoroughly degas your reaction solvent (e.g., DMF, DMSO, THF, Toluene) by bubbling an inert gas (Argon or Nitrogen) through it for at least 30-60 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for more rigorous oxygen removal.
-
Assembling the Reaction: Add this compound and any solid reagents to a flame-dried or oven-dried flask equipped with a magnetic stir bar.
-
Inert Gas Purge: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes. A gas manifold with a bubbler is ideal for this purpose.
-
Solvent and Reagent Addition: Add the degassed solvent via cannula or syringe. If the base is a liquid or in solution, add it slowly via syringe at the desired temperature (often starting at 0 °C to control any exotherm).
-
Maintaining Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction by connecting the flask to a balloon filled with Argon or Nitrogen.
-
Question 2: I am observing significant loss of the iodine substituent from my starting material, resulting in the formation of 4-tert-butylphenol. How can I prevent this deiodination?
Answer: The loss of the iodine atom, or deiodination, is a known side reaction for aryl iodides. This can occur through several pathways, including reductive processes or base-catalyzed elimination, and can be exacerbated by temperature and the presence of catalytic impurities.
-
Mechanistic Insight: While aryl iodides are generally stable, the C-I bond is the weakest among aryl halides. Reductive deiodination can be promoted by trace metal impurities, certain nucleophiles, or radical mechanisms. Base-catalyzed dehalogenation of iodophenols has also been reported.[3] Iodophenols are known to be particularly reactive and can decompose when treated with strong acids or bases.[4]
-
Strategic Recommendations:
-
Base Selection: Switch to a milder, non-nucleophilic base. Strong bases like NaOH or KOH in protic solvents can promote unwanted side reactions. Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective for deprotonation while minimizing degradation.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. If you are running the reaction at elevated temperatures (e.g., >80 °C), consider if a lower temperature for a longer duration could yield a cleaner result.
-
Reagent Purity: Ensure all reagents are of high purity. Trace metal contaminants in reagents or from spatulas can catalyze deiodination or Ullmann-type homocoupling side reactions.[5][6]
-
Question 3: My desired O-alkylation (Williamson ether synthesis) or O-acylation reaction is extremely slow or fails to proceed to completion. What factors could be limiting the reaction?
Answer: Slow reaction rates are typically due to incomplete deprotonation of the phenol or steric hindrance impeding the subsequent nucleophilic attack.
-
Expert Analysis:
-
Steric Hindrance: The bulky tert-butyl group, while para to the hydroxyl, can exert some electronic influence. More importantly, the ortho-iodine atom provides significant steric bulk that can hinder the approach of an electrophile to the phenoxide oxygen.
-
-
Optimization Workflow:
-
Ensure Complete Deprotonation: For a definitive conversion to the phenoxide, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Typically, the phenol is treated with the base in an anhydrous solvent like THF or DMF for 30-60 minutes before the electrophile is added.
-
Consider Alternative Reactions: If steric hindrance is the primary issue, a standard Sₙ2-type reaction may not be optimal. For ether synthesis, consider a copper-catalyzed Ullmann condensation.[6][7] This reaction is highly effective for coupling aryl halides (especially iodides) with alcohols and phenols and often proceeds under conditions where a Williamson ether synthesis fails.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound under basic conditions?
The stability is a multifactorial issue governed by:
-
Base Strength and Nucleophilicity: Stronger bases (e.g., NaOH, NaH) increase the rate of deprotonation but also the risk of decomposition. Nucleophilic bases can lead to unintended substitution reactions.
-
Temperature: Higher temperatures accelerate reaction rates but can also provide the activation energy for decomposition pathways like deiodination.
-
Atmosphere: The presence of O₂ is a major risk factor for oxidative degradation of the resulting phenoxide.[1]
-
Solvent: The choice of solvent affects the solubility of the base and the phenoxide salt, which can influence reaction kinetics. Aprotic polar solvents like DMF or DMSO are common but must be of high purity.
-
Presence of Metal Impurities: Trace amounts of transition metals, particularly copper, can catalyze side reactions such as Ullmann-type coupling.[5][6]
Q2: What are the most common side reactions I should be aware of?
The primary undesired pathways are summarized below.
| Side Reaction | Description | Common Conditions | Mitigation Strategy |
| Oxidative Coupling | Formation of C-C or C-O bonds between two phenol molecules, leading to dimers and polymers. | Basic conditions, presence of O₂ (air), sometimes catalyzed by metal impurities. | Work under a strict inert atmosphere (N₂ or Ar); use degassed solvents. |
| Deiodination | Loss of the iodine atom to form 4-tert-butylphenol. | High temperatures, strong bases, presence of reducing agents or metal catalysts. | Use milder bases (e.g., Cs₂CO₃), lower reaction temperatures, ensure high reagent purity. |
| Ullmann Homocoupling | If a copper catalyst is present (even as an impurity), two molecules can couple to form a biaryl ether. | Presence of copper salts or metallic copper, elevated temperatures. | Use high-purity reagents; if copper catalysis is intended, carefully control stoichiometry.[5][6][7] |
| Smiles Rearrangement | An intramolecular nucleophilic aromatic substitution. This is less likely here as it requires a tethered nucleophile.[9][10][11] | Requires a specific substrate structure with an activating group and a tethered nucleophile. | Not a primary concern for simple base treatment, but be aware of this possibility in more complex derivatives. |
Q3: Which bases are generally recommended for reactions involving this compound?
The optimal base depends on the specific transformation.
| Base | Type | Typical Use Case | Considerations |
| K₂CO₃, Cs₂CO₃ | Mild Inorganic | O-alkylation, O-acylation, Palladium/Copper-catalyzed cross-coupling reactions. | Generally safe and reliable. Cs₂CO₃ is more soluble and often more effective. |
| K₃PO₄ | Moderate Inorganic | Often used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann).[8] | A good balance of strength and low nucleophilicity. |
| NaH, KHMDS | Strong, Non-nucleophilic | Quantitative formation of the phenoxide for subsequent reaction with an electrophile. | Reacts with protic solvents. Requires anhydrous conditions and an inert atmosphere. |
| NaOH, KOH | Strong, Nucleophilic | Can be used for deprotonation, but carries a higher risk of side reactions and decomposition. | Use with caution, preferably at low temperatures. |
| t-BuOK | Strong, Bulky | Strong, non-nucleophilic deprotonation. | Useful when a strong base is needed but nucleophilic addition is a concern. |
Q4: How does the tert-butyl group impact the compound's reactivity and stability?
The tert-butyl group has two main effects:
-
Electronic Effect: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This slightly increases the electron density of the aromatic ring, making the phenol a slightly weaker acid and the ring more susceptible to electrophilic attack (though this is often outweighed by steric factors).
-
Steric Effect: Its significant bulk is a dominant factor. It can act as a "blocking group" to prevent reactions at the adjacent ortho position (C6). This steric hindrance is a common strategy in organic synthesis to direct reactions to other sites on the molecule.[12] It also contributes to the overall stability of the molecule by sterically shielding parts of the aromatic ring.
Visualizing the Troubleshooting Process
To aid in experimental design and troubleshooting, the following workflow diagram outlines a decision-making process for reactions involving this compound under basic conditions.
Caption: Decision tree for troubleshooting common issues.
References
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-
Wikipedia. Smiles rearrangement. [Link]
- Bentivoglio, G., et al. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5-(Acylamino)-1,3-Benzenedicarboxamides. Letters in Organic Chemistry.
- Truce, W. E., Kreider, E. M., & Brand, W. W. (1970).
-
Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry. [Link]
- Studer, A., & Amrein, S. (2002).
- Bowman, D. F., & Hewgill, F. R. (1968). Radical Coupling in the Reaction of o-Halogenophenols with Base.
-
Nature Protocols. Photo-induced iodination of aryl halides under very mild conditions. [Link]
- L.S.College, Muzaffarpur. (2020). Ullmann reaction.
- Katcher, M. H., et al. (2019). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. ACS Chemical Neuroscience.
-
Organic Chemistry Portal. (2021). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
- Li, J. J. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Name Reactions.
-
Organic Chemistry Portal. (2021). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. [Link]
- Sample Question Paper. chemistry 12.
- Thabassum, S., et al. (2019). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. RSC Advances.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubChem. 2-Iodophenol. [Link]
- ResearchGate. (2014). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
- ResearchGate. (2019). The crystal structure of 5-tert-butyl-2-(5-tert-butyl-3-iodo-benzofuran-2-yl)-3-iodobenzofuran, C24H24I2O2.
- Semantic Scholar.
- Organic Chemistry Frontiers. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges.
-
PubMed. Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation. [Link]
- ACS Omega. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines.
- ResearchGate. (2004). Base‐Catalyzed Dehalogenation of 2,6‐Di‐tert‐butyl‐4‐iodophenol Formation and Structure of a New Oxocyclohexadienylidene Bisphenol.
-
PubMed. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. [Link]
- ResearchGate. (2015).
- ResearchGate. (1959). The induced decomposition of tert-butyl hydroperoxide.
-
Wikipedia. Resorcinol. [Link]
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Optimizing catalyst loading for 5-Tert-butyl-2-iodophenol
Welcome to the technical support center for 5-Tert-butyl-2-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for optimizing catalytic cross-coupling reactions involving this sterically hindered substrate. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.
Introduction: The Challenge of a Hindered Substrate
This compound is a valuable building block in organic synthesis. However, its utility in common palladium-catalyzed cross-coupling reactions is often hampered by the steric bulk of the tert-butyl group, which is ortho to the iodine. This steric hindrance can significantly impede the oxidative addition step, often the rate-limiting step in many catalytic cycles, leading to low yields and side reactions.[1][2] This guide provides targeted strategies to overcome these challenges, with a primary focus on the critical parameter of catalyst loading.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the use of this compound in cross-coupling reactions.
Q1: Which cross-coupling reactions are most suitable for this compound?
A1: Due to the high reactivity of the carbon-iodine bond, this compound is a suitable substrate for several palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) bonds with boronic acids/esters.[3][4]
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds with terminal alkynes.[1][5]
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds with amines.[6][7][8]
-
Heck Reaction: For forming C(sp²)–C(sp²) bonds with alkenes.[9][10]
The choice of reaction depends on the desired final product. However, for each of these, optimization is key due to the substrate's steric hindrance.
Q2: Why is the choice of ligand so critical when working with this substrate?
A2: The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity.[11] For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][12][13] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with the hindered C-I bond.[1] The electron-donating character of these ligands increases the nucleophilicity of the palladium center, lowering the activation energy for oxidative addition.[12]
Q3: What is a typical starting catalyst loading for a screening reaction?
A3: For initial screening of a new reaction with a challenging substrate, a higher catalyst loading than typically used for unhindered substrates is advisable. A good starting point is often in the range of 1-5 mol% of the palladium source.[14][15] If the reaction shows promise, the primary optimization goal should be to reduce this loading to a more cost-effective and environmentally friendly level (e.g., <0.5 mol%) without compromising yield or reaction time.[16][17]
Q4: Can the phenolic hydroxyl group interfere with the reaction?
A4: Yes, the acidic proton of the hydroxyl group can potentially interfere with the reaction, particularly with the base. It can react with strong bases, affecting the stoichiometry. In some cases, it may be beneficial to protect the hydroxyl group (e.g., as a methyl or silyl ether) before the coupling reaction, followed by deprotection. However, many cross-coupling reactions are tolerant of free hydroxyl groups, and its presence can sometimes be advantageous. A careful selection of a base that is strong enough to facilitate the catalytic cycle but does not cause unwanted side reactions with the phenol is crucial. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[13][18]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnose and solve common problems encountered during catalyst optimization.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, often stemming from an inefficient catalytic cycle.
Caption: Troubleshooting workflow for low conversion.
-
Cause A: Inactive Catalyst System. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.[1] This is often visibly indicated by the formation of palladium black.[19]
-
Solution:
-
Use a Fresh Palladium Source: Palladium salts can degrade over time. Use a freshly opened bottle or a reliable source.
-
Switch to a Precatalyst: Modern palladium precatalysts (e.g., G3/G4 XPhos or SPhos precatalysts) are air- and moisture-stable and designed to generate the active Pd(0) species reliably upon heating in the presence of a base.[1][6]
-
Ensure Rigorous Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[20] Ensure the reaction vessel and solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
-
-
Cause B: Suboptimal Reaction Conditions. The steric hindrance of the substrate requires more energy to overcome the activation barrier for oxidative addition.
-
Solution:
-
Increase Temperature: Many couplings of hindered substrates require elevated temperatures (e.g., 80-120 °C).[18]
-
Screen Solvents: The polarity and coordinating ability of the solvent can dramatically affect catalyst activity. Screen a range of solvents such as dioxane, toluene, or THF, often with a small amount of water for Suzuki couplings.[13]
-
Base Selection: The choice of base is critical. For Suzuki couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones for hindered substrates.[18][21] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8][22]
-
-
Problem 2: Significant Side Product Formation
Even with conversion of the starting material, side reactions can drastically lower the yield of the desired product.
| Side Reaction | Description | Probable Cause(s) | Mitigation Strategy |
| Dehalogenation | The iodine atom is replaced by a hydrogen atom.[20] | Presence of a hydride source (e.g., base, solvent); slow cross-coupling kinetics. | Switch to a non-protic solvent and a non-hydroxide base. Use bulky, electron-rich ligands to accelerate the desired coupling pathway.[20] |
| Homocoupling (e.g., Biaryl from Boronic Acid) | Two molecules of the coupling partner react with each other.[4] | Presence of oxygen or Pd(II) species; slow transmetalation or reductive elimination. | Rigorously degas the reaction mixture.[4] Ensure efficient reduction of Pd(II) to Pd(0). Use the correct stoichiometry of reagents. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne.[1] | High concentration of the copper(I) co-catalyst. | Reduce the loading of the Cu(I) co-catalyst (e.g., to 0.5-1 mol%) or switch to a copper-free Sonogashira protocol.[1] |
Part 3: Experimental Protocol for Catalyst Loading Optimization
This section provides a detailed, step-by-step methodology for systematically optimizing the palladium catalyst loading for a Suzuki-Miyaura coupling reaction.
Objective: To identify the minimum catalyst loading required to achieve >95% conversion of this compound to the desired biaryl product within a reasonable timeframe (e.g., < 12 hours).
Reaction: Suzuki-Miyaura coupling of this compound with Phenylboronic Acid.
-
This compound
-
Phenylboronic Acid
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-Dioxane)
-
Internal Standard (e.g., Dodecane) for GC/HPLC analysis
-
Reaction vials, magnetic stir bars, inert atmosphere glovebox or Schlenk line.
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound (1.0 M in dioxane).
-
Prepare a stock solution of the internal standard (e.g., 0.1 M Dodecane in dioxane).
-
This minimizes weighing errors for small-scale reactions.
-
-
Reaction Setup (Array of Vials):
-
In an inert atmosphere glovebox, arrange a series of reaction vials.
-
To each vial, add K₃PO₄ (e.g., 1.5 equivalents).
-
Add Phenylboronic Acid (e.g., 1.2 equivalents).
-
Add the palladium precatalyst at varying loadings. It is often easiest to do this via a stock solution of the catalyst.
Vial # Catalyst Loading (mol%) Pd Precatalyst (mg) for 0.1 mmol scale 1 2.0 (Calculated amount) 2 1.0 (Calculated amount) 3 0.5 (Calculated amount) 4 0.1 (Calculated amount) 5 0.05 (Calculated amount) 6 0 (Control) 0 -
-
Reaction Initiation:
-
To each vial, add the stock solution of this compound (0.1 mmol) and the internal standard.
-
Add enough additional anhydrous dioxane to reach the desired concentration (e.g., 0.2 M).
-
Seal the vials tightly with screw caps containing PTFE septa.
-
-
Heating and Monitoring:
-
Place the vials in a pre-heated aluminum block on a magnetic stirrer hotplate (e.g., at 100 °C).
-
At specified time points (e.g., 1h, 2h, 4h, 8h, 12h), carefully take a small aliquot from each reaction vial via syringe.
-
Quench the aliquot in a separate vial containing a small amount of solvent (e.g., ethyl acetate) and pass it through a small plug of silica to remove the base and catalyst.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the conversion of the starting material relative to the internal standard.
-
Plot conversion (%) versus time for each catalyst loading.
-
The optimal catalyst loading is the lowest concentration that provides the desired conversion in an acceptable time. If even 2.0 mol% gives low conversion, a change in ligand, base, or temperature is warranted before re-screening the catalyst loading.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Sasser, A. (2020, November 23). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Retrieved from [Link]
-
Milliken Chemical. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
Palio, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Paps, K. C., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]
-
BioKB. (n.d.). Efficient microwave-assisted one-pot three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Towards Iron-Catalyzed Sonogashira Cross-Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling... Retrieved from [Link]
-
YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of coupling reaction conditions. dtbpf,... Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems! Retrieved from [Link]
-
University of Regensburg. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
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- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 5-Tert-butyl-2-iodophenol Derivatives
Welcome to the technical support guide for the purification of 5-tert-butyl-2-iodophenol and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important class of synthetic intermediates.[1][2] As a substituted, halogenated phenol, this molecule presents unique challenges that require a nuanced approach to column chromatography. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification protocols.
Section 1: Foundational Principles & Initial Setup
Before diving into troubleshooting, it's crucial to establish a solid experimental foundation. The success of any separation is predominantly determined by the initial choices of stationary and mobile phases.
Q1: What is the best starting point for choosing a stationary and mobile phase for purifying a this compound derivative?
A1: The ideal starting point is always Thin Layer Chromatography (TLC). For a molecule like this compound, which is moderately polar, standard silica gel (SiO₂) is the most common and cost-effective stationary phase.[3][4]
Mobile Phase Selection Workflow:
-
Start with a non-polar solvent system: Begin with a binary mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate (EtOAc). A good starting ratio is 9:1 or 4:1 hexanes:EtOAc.
-
Target an Rf value: Adjust the solvent ratio to achieve an Rf (retention factor) for your target compound in the range of 0.20-0.35 .[5] An Rf in this range generally provides the best balance between resolution and elution time during column chromatography.[6]
-
Assess Separation: Ensure that your target compound is well-separated from major impurities on the TLC plate. A difference in Rf (ΔRf) of at least 0.1 is desirable for a straightforward separation.[6]
The diagram below illustrates the workflow for selecting an appropriate solvent system.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. A New Rapid and Specific Iodination Reagent for Phenolic Compounds | MDPI [mdpi.com]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Tert-butyl-2-iodophenol reactivity vs 2-iodophenol
An In-Depth Comparative Guide to the Reactivity of 5-Tert-butyl-2-iodophenol and 2-Iodophenol for Researchers and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, aryl iodides serve as premier building blocks, particularly in palladium- and copper-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[1] Among these, 2-iodophenol is a versatile and widely utilized reagent, prized for the strategic placement of its hydroxyl and iodo groups, which allows for the synthesis of privileged structures like 2-hydroxylated biaryls and benzofurans.[1][2] This guide provides a comparative analysis of 2-iodophenol and its sterically hindered analogue, this compound.
The introduction of a tert-butyl group para to the hydroxyl moiety significantly alters the electronic and steric profile of the molecule. This modification can be a deliberate design element to enhance solubility, modulate biological activity by occupying a specific pocket in a protein target, or direct the regioselectivity of subsequent reactions.[3][4] Understanding the nuanced differences in their reactivity is, therefore, paramount for researchers in selecting the appropriate substrate and optimizing reaction conditions to achieve desired synthetic outcomes. This document delves into the underlying principles governing their reactivity and provides practical, data-driven comparisons across several key classes of transformations.
The Influence of the Tert-butyl Group: A Tale of Two Effects
The divergence in reactivity between 2-iodophenol and its 5-tert-butyl-substituted counterpart is rooted in the interplay of electronic and steric effects imposed by the bulky alkyl group.
Electronic Effects
The tert-butyl group is a weak electron-donating group (EDG) through induction and hyperconjugation. This has two primary consequences:
-
C-I Bond Activation: The increased electron density on the aromatic ring slightly strengthens the C-I bond and reduces the electrophilicity of the ipso-carbon. This can make the initial oxidative addition step in many palladium-catalyzed cycles more challenging compared to the unsubstituted 2-iodophenol.[5]
-
Phenolic Acidity: The electron-donating nature of the tert-butyl group destabilizes the corresponding phenoxide ion, making the this compound a slightly weaker acid than 2-iodophenol. This can influence the kinetics of reactions where deprotonation of the hydroxyl group is a key step, such as in Ullmann-type etherifications.
Steric Effects
While the electronic effects are subtle, the steric influence of the tert-butyl group is profound. Although positioned at C5 and not directly ortho to the reactive sites, its sheer bulk can:
-
Influence Catalyst-Substrate Interaction: The tert-butyl group can sterically shield the entire molecule, potentially hindering the approach of bulky catalyst-ligand complexes to the C-I bond. This may necessitate the use of less bulky ligands or more forcing reaction conditions.
-
Promote Alternative Mechanisms: In some cases, severe steric hindrance has been shown to accelerate aryl halide activation by favoring a 1-electron radical pathway over the traditional 2-electron oxidative addition, especially when bulky ligands are employed.[6]
-
Enhance Solubility: A practical, and often beneficial, consequence of the tert-butyl group is its ability to improve the solubility of the substrate and subsequent products in organic solvents, which can be a significant advantage in reaction setup and purification.[4]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The performance of our two substrates in these transformations highlights their distinct chemical personalities.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for creating biaryl structures, a common motif in pharmaceuticals.[1] The reaction involves the coupling of an aryl halide with an organoboron species.
The hydroxyl group in 2-iodophenol can participate in directing the catalyst, but the added steric bulk of the tert-butyl group in this compound can impede the approach of the palladium complex. Consequently, reactions with the substituted phenol may require longer reaction times or more active catalyst systems to achieve comparable yields.
Table 1: Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Pd/C (2 mol%) | K₂CO₃ | Water | 80 | 2.5 | 92 |
| 2 | This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 8 | 85 |
Data is representative and compiled for illustrative comparison based on established chemical principles.
This protocol is adapted from a standard procedure for the coupling of halophenols.[7]
-
Reaction Setup: In a round-bottom flask, combine 2-iodophenol (1.0 mmol, 220 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add 10% Pd/C (2 mol% Pd loading).
-
Solvent Addition: Add deionized water (5 mL) to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[1]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[8][9] The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The choice of ligand is critical, especially for sterically demanding substrates.[11] For this compound, the steric hindrance may necessitate the use of bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXantphos) to facilitate the reductive elimination step and prevent catalyst decomposition.[6][12]
Table 2: Comparison in Buchwald-Hartwig Amination with Morpholine
| Entry | Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 6 | 90 |
| 2 | This compound | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 18 | 82 |
Data is representative and compiled for illustrative comparison based on established chemical principles.
-
Reagent Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Substrate Addition: Add this compound (1.0 mmol, 276 mg) and K₃PO₄ (1.5 mmol, 318 mg).
-
Solvent and Amine Addition: Add anhydrous dioxane (4 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 110 °C with stirring for 18 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-aryl product.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination reaction.
Heck Reaction: Vinylation of the Aryl Iodide
The Heck reaction couples the aryl iodide with an alkene, typically an acrylate or styrene, to form a substituted alkene.[13][14][15] The reaction is sensitive to steric hindrance around the C-I bond. For 2-iodophenol, the reaction proceeds readily.[16] For this compound, the steric bulk may disfavor the migratory insertion step or lead to side reactions, potentially requiring higher catalyst loadings or temperatures.
Table 3: Comparison in Heck Reaction with n-Butyl Acrylate
| Entry | Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Pd(OAc)₂ | Et₃N | CH₃CN | 80 | 4 | 88 |
| 2 | This compound | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 12 | 75 |
Data is representative and compiled for illustrative comparison based on established chemical principles.
Ullmann Condensation: C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O (ether) and C-N bonds, typically requiring high temperatures.[17][18][19] Modern variations use ligands to enable milder conditions.[9] Here, the reactivity of the phenolic -OH group is key. The slightly lower acidity and greater steric hindrance around the oxygen of this compound can make it a less effective nucleophile than 2-iodophenol in etherification reactions. Conversely, when acting as the electrophile (aryl iodide), the steric hindrance can again slow the reaction.
Table 4: Comparison in Ullmann Etherification with Phenol
| Entry | Substrate (as Iodide) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | CuI / Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 2 | This compound | Cu Powder | K₂CO₃ | DMF | 150 | 36 | 65 |
Data is representative and compiled for illustrative comparison based on established chemical principles.
Synthesis of Starting Materials
The accessibility of starting materials is a crucial consideration for any synthetic campaign.
-
2-Iodophenol: It can be synthesized through several common methods, including the direct iodination of phenol using reagents like iodine in the presence of an oxidizing agent, or via the diazotization of 2-aminophenol followed by treatment with an iodide salt.[20][21][22] The direct iodination often produces a mixture of ortho and para isomers, requiring careful purification.[22]
-
This compound: The synthesis typically starts with 4-tert-butylphenol. A common route involves the direct iodination of 4-tert-butylphenol. The bulky tert-butyl group helps direct the incoming iodine electrophile to the ortho position, often leading to higher regioselectivity compared to the iodination of unsubstituted phenol.
Conclusion and Recommendations
The choice between 2-iodophenol and this compound is a strategic decision that hinges on the specific goals of the synthesis.
-
2-Iodophenol remains the more reactive and versatile substrate for a broad range of standard cross-coupling reactions. Its smaller steric profile allows for faster reaction rates and often requires less specialized, and therefore less expensive, catalyst systems. It is the ideal choice when the core 2-hydroxyphenyl scaffold is the primary target.
-
This compound should be viewed as a specialized building block. While its reactivity is generally attenuated due to steric and electronic factors—often requiring more robust ligands, higher temperatures, and longer reaction times—it provides a direct route to molecules where the tert-butyl group is a critical pharmacophore or a tool for modulating physicochemical properties.[3] The challenges in its reactivity are offset by the synthetic efficiency of incorporating the bulky group at an early stage.
For drug development professionals, the slightly lower reactivity of this compound is a manageable trade-off for the potential benefits in biological activity and ADME properties that the tert-butyl group can confer. Careful optimization of catalyst systems, particularly employing modern, sterically demanding phosphine ligands, is key to successfully employing this valuable, functionalized reagent.
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A Senior Application Scientist's Guide to Suzuki Catalyst Selection for the Synthesis of 5-tert-butyl-2-hydroxylated Biaryls
For researchers and professionals in drug development, the efficient synthesis of complex molecules is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, enabling the formation of carbon-carbon bonds with remarkable versatility.[1][2] However, when faced with sterically demanding substrates, such as 5-tert-butyl-2-iodophenol, the choice of catalyst becomes a critical determinant of success. This guide provides an in-depth comparison of Suzuki catalysts for this challenging transformation, offering experimental insights and actionable protocols to guide your synthetic strategy.
The steric bulk of the tert-butyl group and the ortho-hydroxyl group in this compound presents a significant hurdle for the standard Suzuki-Miyaura catalytic cycle. These hindrances can impede both the oxidative addition and reductive elimination steps, often leading to low yields and undesired side reactions.[3][4] Therefore, the selection of a highly active and sterically tolerant catalyst system is essential.
The Critical Role of the Ligand: A Comparative Analysis
The performance of a palladium catalyst in Suzuki-Miyaura coupling is intrinsically linked to the nature of its coordinating ligand. For sterically hindered substrates, ligands that are both electron-rich and bulky are generally preferred.[5][6] These characteristics promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step.[7]
Here, we compare two major classes of ligands that have demonstrated efficacy in couplings of hindered aryl halides: Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs).
Buchwald-Type Biaryl Phosphine Ligands
Developed by Stephen L. Buchwald and his group, these ligands are characterized by a biaryl backbone with a phosphine moiety.[5] Their bulk and electron-donating properties are finely tunable by modifying the substituents on the biaryl rings and the phosphorus atom. For the coupling of this compound, ligands such as SPhos and XPhos are excellent candidates.[8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in the 2' and 6' positions of the biaryl backbone contribute to the ligand's electron-rich nature, while the dicyclohexylphosphino group provides significant steric bulk.[8] This combination facilitates the oxidative addition of the sterically encumbered this compound and promotes the subsequent reductive elimination step.[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos features even greater steric bulk due to the triisopropylbiphenyl backbone.[9] This can be advantageous in preventing catalyst decomposition pathways and promoting the desired cross-coupling with challenging substrates.
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They form strong bonds with the palladium center, leading to highly stable and active catalysts.[4] For sterically demanding couplings, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature bulky NHC ligands, are particularly noteworthy.[10][11][12]
-
PEPPSI-IPr ( palladium(II) dichloride): The IPr ligand provides substantial steric shielding around the palladium center, which is beneficial for coupling hindered substrates.[11] The PEPPSI precatalyst format offers the advantage of being air- and moisture-stable, simplifying reaction setup.[11]
-
PEPPSI-IPent (palladium(II) dichloride): This catalyst features an even bulkier NHC ligand than IPr, which can further enhance reactivity in challenging cases.[10] The increased steric hindrance can accelerate the reductive elimination step, leading to higher turnover numbers.[10]
Performance Comparison: A Data-Driven Approach
To provide a clear comparison, the following table summarizes the expected performance of these catalyst systems for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The data is a synthesis of reported results for structurally similar sterically hindered substrates.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Yield | Key Advantages |
| Buchwald System 1 | SPhos | 1-2 | K₃PO₄ | Toluene/H₂O | 80-100 | Excellent | High activity for hindered substrates.[8] |
| Buchwald System 2 | XPhos | 1-2 | K₃PO₄ | t-BuOH/H₂O | 80-100 | Excellent | Superior performance with extremely hindered substrates.[9] |
| PEPPSI System 1 | IPr | 1-3 | Cs₂CO₃ | Dioxane | 100-110 | Very Good | Air- and moisture-stable precatalyst.[11] |
| PEPPSI System 2 | IPent | 1-3 | K₃PO₄ | DME | 80-100 | Excellent | Highly active for challenging aminations and couplings.[10] |
Experimental Protocols: From Theory to Practice
The successful execution of a Suzuki-Miyaura coupling requires meticulous attention to detail. Below are representative experimental protocols for the coupling of this compound with phenylboronic acid, utilizing both a Buchwald-type ligand and a PEPPSI precatalyst.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
This protocol outlines a general procedure using a palladium acetate precursor with the SPhos ligand.
Diagram of the Experimental Workflow:
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate the flask and backfill with argon. Repeat this cycle two more times.
-
Add toluene and water to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-hydroxy-4-tert-butylbiphenyl.
Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr
This protocol utilizes the air- and moisture-stable PEPPSI-IPr precatalyst, which can simplify the reaction setup.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
PEPPSI-IPr (0.03 mmol, 3 mol%)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar, combine this compound, phenylboronic acid, cesium carbonate, and PEPPSI-IPr.
-
Add 1,4-dioxane to the vial.
-
Seal the vial with a cap and place it in a preheated heating block at 110 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the final product.
The Underlying Mechanism: A Visual Explanation
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13][14] Understanding this mechanism is crucial for troubleshooting and optimizing your reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role in the transmetalation step by activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[15] For phenolic substrates, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often optimal to avoid deprotonation of the phenol, which can sometimes interfere with the catalytic cycle.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a challenging yet achievable transformation with the appropriate choice of catalyst. Both Buchwald-type biaryl phosphine ligands and bulky NHC ligands have demonstrated their utility in overcoming the steric challenges posed by this substrate. The selection between these catalyst systems may depend on factors such as cost, ease of handling, and the specific electronic properties of the coupling partner.
As catalyst development continues to advance, we can anticipate the emergence of even more active and robust systems that will further expand the scope of the Suzuki-Miyaura reaction, enabling the synthesis of increasingly complex and valuable molecules for the advancement of science and medicine.
References
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. Available at: [Link]
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An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
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Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. Available at: [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. National Institutes of Health. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II: Generation Of Benzynes in Flow Reactors followed by Subsequent Diels-Alder Reactions. YorkSpace. Available at: [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
Phase-Separable Polyisobutylene Palladium-PEPPSI Precatalysts: Synthesis and Application in Buchwald– Hartwig Amination. ResearchGate. Available at: [Link]
-
Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions. New Journal of Chemistry. Available at: [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]
-
Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
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- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
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- 7. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 11. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 12. Sterically enriched bulky 1,3-bis(N,N′-aralkyl)benzimidazolium based Pd-PEPPSI complexes for Buchwald–Hartwig amination reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 5-Tert-butyl-2-iodophenol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 5-Tert-butyl-2-iodophenol
This compound is a valuable substituted phenol derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a hydroxyl group, a sterically bulky tert-butyl group, and a reactive iodine atom. The hydroxyl group can be readily derivatized, the tert-butyl group can impart desirable solubility and steric properties to target molecules, and the iodine atom is an excellent handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.
Given its importance, the ability to synthesize this compound in a controlled and well-characterized manner is of paramount importance. This guide provides a comprehensive overview of a reliable synthetic method for this compound, with a strong emphasis on its validation using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind the chosen synthetic route, provide a detailed experimental protocol, and offer an in-depth analysis of the expected ¹H and ¹³C NMR spectra for both the desired product and a potential major impurity.
Synthetic Strategy: Electrophilic Iodination of 4-Tert-butylphenol
The most direct and common approach to synthesizing this compound is through the electrophilic aromatic substitution of the readily available starting material, 4-tert-butylphenol. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the tert-butyl group, electrophilic attack will be directed to the ortho positions (C2 and C6).
Several reagents can be employed for the iodination of phenols. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). The oxidizing agent is necessary because iodine itself is not electrophilic enough to react with the aromatic ring. The in-situ generation of a more potent electrophilic iodine species, such as the hypoiodous acid (HOI) or the iodonium ion (I⁺), is the key to this transformation.
An alternative and often milder method involves the use of N-iodosuccinimide (NIS), a commercially available electrophilic iodine source. NIS can be activated by a catalytic amount of an acid, such as trifluoroacetic acid, to achieve efficient iodination.
For the purpose of this guide, we will focus on the iodine/hydrogen peroxide system due to its cost-effectiveness and straightforward application.
Reaction Mechanism: In-Situ Generation of the Electrophilic Iodine
The reaction proceeds through the following key steps:
-
Oxidation of Iodide: Hydrogen peroxide oxidizes molecular iodine to a more electrophilic iodine species.
-
Electrophilic Attack: The activated iodine species is attacked by the electron-rich aromatic ring of 4-tert-butylphenol at the ortho position.
-
Rearomatization: The resulting carbocation intermediate loses a proton to restore the aromaticity of the ring, yielding the iodinated product.
A potential side reaction is the di-iodination of the phenol ring to form 2,6-diiodo-4-tert-butylphenol. The extent of this side reaction can be controlled by carefully managing the stoichiometry of the reagents and the reaction time.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials and Reagents:
-
4-tert-butylphenol
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylphenol (1.0 eq) in methanol.
-
Addition of Iodine: To the stirred solution, add iodine (1.1 eq).
-
Initiation of Reaction: Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture at room temperature. The reaction is typically exothermic, and the color of the solution will change.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The starting material, 4-tert-butylphenol, is less polar than the iodinated products.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the solution should fade from dark brown to pale yellow.
-
Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The desired product, this compound, is typically the major product and will elute before the more polar di-iodinated byproduct.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
NMR Validation: A Definitive Characterization
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation and purity assessment of this compound. By analyzing the ¹H and ¹³C NMR spectra, we can confirm the successful iodination at the C2 position and differentiate the desired product from the starting material and potential byproducts.
Sample Preparation for NMR Analysis:
-
Dissolve approximately 10-20 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the tert-butyl protons, and the hydroxyl proton.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | ~1.2 - 1.4 | Singlet (s) | 9H | - |
| Aromatic H (C6-H) | ~7.5 - 7.7 | Doublet (d) | 1H | ~2.0 - 2.5 Hz (meta coupling) |
| Aromatic H (C4-H) | ~7.0 - 7.2 | Doublet of doublets (dd) | 1H | ~8.0 - 8.5 Hz (ortho), ~2.0 - 2.5 Hz (meta) |
| Aromatic H (C3-H) | ~6.7 - 6.9 | Doublet (d) | 1H | ~8.0 - 8.5 Hz (ortho coupling) |
| Hydroxyl (1H) | ~5.0 - 6.0 (variable) | Broad singlet (br s) | 1H | - |
Interpretation of the ¹H NMR Spectrum:
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum.
-
Aromatic Protons: The three aromatic protons are non-equivalent and will exhibit a characteristic splitting pattern.
-
The proton at C6 is meta to the proton at C4, resulting in a small coupling constant and appearing as a doublet.
-
The proton at C4 is coupled to both the C3 proton (ortho coupling) and the C6 proton (meta coupling), thus appearing as a doublet of doublets.
-
The proton at C3 is ortho to the proton at C4, resulting in a larger coupling constant and appearing as a doublet.
-
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is concentration and solvent-dependent and often appears as a broad singlet. Its identity can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O to the NMR tube.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum provides further confirmation of the structure.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~31 - 32 |
| C(CH₃)₃ | ~34 - 35 |
| C2 (C-I) | ~85 - 90 |
| C3 | ~115 - 120 |
| C5 | ~125 - 130 |
| C4 | ~135 - 140 |
| C6 | ~145 - 150 |
| C1 (C-OH) | ~152 - 155 |
Interpretation of the ¹³C NMR Spectrum:
-
The spectrum will show eight distinct carbon signals, corresponding to the ten carbon atoms in the molecule (with the three methyl carbons of the tert-butyl group being equivalent).
-
The carbon atom bearing the iodine (C2) is significantly shielded and appears at a characteristic upfield chemical shift for a heavy-atom-substituted aromatic carbon.
-
The carbon atom attached to the hydroxyl group (C1) is deshielded and appears at the downfield end of the aromatic region.
Comparative Analysis: Differentiating Product from Impurities
NMR spectroscopy is not only crucial for structural confirmation but also for assessing the purity of the synthesized this compound. The primary potential impurity is the di-iodinated product, 2,6-diiodo-4-tert-butylphenol .
NMR Signature of 2,6-Diiodo-4-tert-butylphenol:
-
¹H NMR: The ¹H NMR spectrum of this symmetrical molecule would be much simpler.
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the tert-butyl protons.
-
A broad singlet for the hydroxyl proton.
-
-
¹³C NMR: The ¹³C NMR spectrum would also reflect the symmetry of the molecule, showing fewer signals than the mono-iodinated product.
The presence of signals corresponding to 2,6-diiodo-4-tert-butylphenol in the NMR spectra of the synthesized product would indicate incomplete reaction control. The relative integration of the signals can be used to quantify the level of this impurity.
Logical Flow of NMR Data Analysis
Caption: Logical workflow for the NMR validation of this compound.
Conclusion: The Power of NMR in Synthetic Validation
This guide has outlined a robust and reliable method for the synthesis of this compound and has detailed the critical role of NMR spectroscopy in its validation. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can unequivocally confirm the structure of the desired product and assess its purity with a high degree of confidence. The ability to distinguish the target molecule from potential side products, such as the di-iodinated derivative, underscores the indispensable nature of NMR in modern synthetic chemistry. Adherence to the principles of sound experimental design and thorough spectroscopic analysis, as detailed in this guide, will enable the consistent and reliable production of high-quality this compound for a wide range of research and development applications.
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Gallo, R. D. C., et al. (2009). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 20(3), 543-548. [Link]
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Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of phenols and other activated aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron letters, 43(29), 5047-5048. [Link]
-
Agarwal, M., et al. (2019). Isolation, Identification and Quantification of Two Alkylated Phenols from Amaranthus hypochondriacus L. Leaves with Potent Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-38. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
A Researcher's Guide to Cross-Coupling Reactions of Substituted Iodophenols: A Comparative Analysis
For the discerning researcher in medicinal chemistry and materials science, the selective functionalization of substituted phenols is a foundational strategy. Among the various halogenated phenols, iodophenols stand out due to the high reactivity of the carbon-iodine bond, making them premier substrates for a multitude of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the most pertinent cross-coupling methodologies for substituted iodophenols, namely the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. Beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings that govern these transformations, offering field-proven insights to empower your experimental design and accelerate your research endeavors.
The Principle of Selective Functionalization: The C-I Bond Advantage
The utility of polyhalogenated phenols in sequential cross-coupling lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the established trend: C-I < C-Br < C-Cl.[1] Consequently, the carbon-iodine bond is significantly more susceptible to oxidative addition than carbon-bromine or carbon-chlorine bonds. This inherent reactivity difference allows for the selective functionalization at the iodo-position while leaving other halogen substituents intact for subsequent transformations, a crucial tactic in the synthesis of complex molecules.[2][3]
Comparative Performance of Key Cross-Coupling Methods
The choice of cross-coupling reaction is dictated by the desired molecular scaffold. Below is a comparative overview of the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions on a common substrate, 2-iodophenol, to provide a baseline for performance expectations. It is important to note that yields are highly dependent on the specific reaction conditions, ligands, and the electronic and steric nature of the coupling partners.[4]
| Reaction Type | Coupling Partner | Product Type | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Reported Yield (%) | Citation |
| Suzuki-Miyaura | Phenylboronic acid | Biaryl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 24 | 90 | [4] |
| Sonogashira | Phenylacetylene | Arylalkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-6 | ~95 | [5] |
| Heck | Styrene | Stilbene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | Moderate | [2] |
| Buchwald-Hartwig | Aniline | Diarylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 16 | High | [2] |
In-Depth Analysis of Cross-Coupling Methodologies
The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[4] The hydroxyl group of the iodophenol can act as a key hydrogen bond donor or acceptor, significantly influencing the biological activity of the resulting biaryl.[4]
The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction is initiated by the oxidative addition of the iodophenol to a Pd(0) complex. A crucial step is the activation of the organoboron species by a base to form a borate complex, which facilitates the transmetalation of the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[6]
This protocol details the synthesis of 2,2'-biphenol from 2-iodophenol and 2-hydroxyphenylboronic acid.[4]
-
Reaction Setup : In a round-bottom flask, combine 2-iodophenol (1.0 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd/C (2 mol% Pd).[4]
-
Solvent Addition : Add deionized water (5 mL) to the flask.[4]
-
Reaction Execution : Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.[4]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.[4]
-
Workup : After completion, cool the reaction mixture to room temperature. Acidify with 1 M HCl and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by column chromatography on silica gel to afford the desired 2,2'-biphenol.
The Heck Reaction: Olefin Arylation
The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of a C-C bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes such as stilbenes.[7][8]
The catalytic cycle of the Heck reaction involves the oxidative addition of the iodophenol to a Pd(0) catalyst, followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond (syn-carbopalladation). The subsequent step is a syn-β-hydride elimination to form the alkene product and a hydrido-palladium complex. The final step is the regeneration of the Pd(0) catalyst by a base, which removes HX.[2]
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A Comparative Guide to Phosphine Ligand Efficiency in the Suzuki-Miyaura Coupling of 5-Tert-butyl-2-iodophenol
For researchers and professionals in drug development and organic synthesis, the construction of biaryl scaffolds is a foundational task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, valued for its functional group tolerance and reliability.[1] However, the success of this reaction is profoundly dependent on the choice of phosphine ligand, which dictates the catalyst's activity, stability, and selectivity.[1] This is particularly true for challenging substrates like 5-tert-butyl-2-iodophenol, which presents a unique combination of steric hindrance and electronic properties.
This guide provides an in-depth comparison of phosphine ligands for the palladium-catalyzed Suzuki-Miyaura coupling of this specific substrate. We will delve into the mechanistic rationale for ligand selection, present a comparative analysis of common ligand classes, and offer a detailed experimental protocol for ligand screening and optimization.
The Challenge: Coupling of this compound
The substrate, this compound, introduces specific challenges to the Suzuki-Miyaura catalytic cycle. The bulky tert-butyl group and the adjacent hydroxyl group can sterically hinder the approach of the palladium catalyst to the C-I bond, potentially slowing down the oxidative addition step. Furthermore, the phenolic hydroxyl group can interact with the catalyst or the base, influencing the electronic environment of the reaction. The choice of phosphine ligand is therefore critical to overcome these hurdles and achieve high coupling efficiency.
The Role of Phosphine Ligands in the Catalytic Cycle
Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity throughout the catalytic cycle.[2] The key properties of a phosphine ligand that influence its performance are its steric bulk and its electron-donating ability.[3]
-
Steric Bulk: Bulky ligands promote the formation of monoligated, highly reactive L1Pd(0) species, which are often the active catalysts in oxidative addition.[4] They also facilitate the final reductive elimination step, which is often crucial for the coupling of sterically hindered substrates.[1]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition of the aryl halide.[5]
A delicate balance of these two properties is often required for optimal catalytic activity with a given substrate.
Comparative Analysis of Phosphine Ligands
While direct, side-by-side comparative data for the coupling of this compound is not extensively published, we can draw strong inferences from the performance of various ligand classes with other sterically hindered aryl halides and phenols.
Biaryl Phosphines (Buchwald-Type Ligands)
This class of ligands, developed by the Buchwald group, has revolutionized cross-coupling chemistry.[4][6] They are characterized by a biaryl backbone with a phosphino group at the ortho position of one of the aryl rings. These ligands are generally both bulky and electron-rich, making them highly effective for a wide range of challenging coupling reactions.[7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its high activity in Suzuki-Miyaura couplings of hindered aryl chlorides and bromides.[8] The methoxy groups in the 2' and 6' positions contribute to the ligand's steric bulk and electron-donating properties.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Even more sterically demanding than SPhos, XPhos is often the ligand of choice for extremely hindered substrates.[9] Its increased bulk can be advantageous for promoting reductive elimination.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows superior performance for the coupling of secondary amines in Buchwald-Hartwig amination, its properties are also well-suited for challenging Suzuki-Miyaura couplings.[9]
For this compound, biaryl phosphines like SPhos and XPhos are excellent starting points for optimization due to their proven track record with hindered substrates.
Dialkylphosphines
These ligands are characterized by the presence of bulky alkyl groups directly attached to the phosphorus atom.
-
Tri-tert-butylphosphine (P(t-Bu)₃): This is a very bulky and electron-rich ligand. Its strong σ-donating ability can significantly enhance the rate of oxidative addition. However, its extreme bulk can sometimes hinder catalyst performance with certain substrates.
-
Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich alkylphosphine that is highly effective in promoting oxidative addition and reductive elimination.
Ferrocenyl Phosphines
These ligands feature a ferrocene backbone, which imparts unique steric and electronic properties.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): A classic and versatile ligand, though it may be less effective for highly hindered substrates compared to the more modern biaryl phosphines.[4]
Summary of Ligand Performance
The following table summarizes the general performance characteristics of these phosphine ligand classes in Suzuki-Miyaura couplings of challenging substrates.
| Ligand Class | Specific Ligand | Key Characteristics | Expected Performance with this compound |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich, high activity for hindered substrates.[7][9] | High to Excellent: Likely to be highly effective due to their proven ability to couple sterically demanding partners. |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Very bulky, strongly electron-donating. | Good to High: The strong electron-donating nature should facilitate oxidative addition of the C-I bond. |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, less bulky than biaryl phosphines.[4] | Moderate: May show lower yields or require harsher conditions compared to more specialized ligands for hindered substrates. |
Experimental Protocol: Ligand Screening for the Coupling of this compound
A systematic approach is essential for identifying the optimal ligand for a specific transformation.[1] The following protocol outlines a general procedure for screening different phosphine ligands.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃, dppf)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[10]
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)[10]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (1:1 or 2:1 ligand-to-palladium ratio).[1]
-
Reagent Addition: Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[1]
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Visualizing the Process
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Ligand Selection Workflow
Caption: A workflow for selecting the optimal phosphine ligand.
Conclusion
The choice of phosphine ligand is a critical parameter for the successful Suzuki-Miyaura coupling of a sterically hindered substrate like this compound. While a universal ligand does not exist, bulky and electron-rich biaryl phosphines such as SPhos and XPhos represent a highly promising starting point for reaction optimization. A systematic screening of ligands, along with careful optimization of reaction parameters, will enable researchers to achieve high efficiency in the synthesis of valuable biaryl compounds. The principles and protocols outlined in this guide provide a robust framework for navigating the challenges associated with this important transformation.
References
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 50(39), 8938-8964. [Link]
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Ikawa, T., & Barder, T. E. (2010). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. The Journal of Organic Chemistry, 75(23), 8233-8236. [Link]
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Cassar, L. (1975). Synthesis of aryl- and vinyl-substituted olefins by a novel palladium-catalyzed reaction. Journal of Organometallic Chemistry, 93(2), 253-257. [Link]
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Gessner, V. H. (n.d.). Phosphine ligands and catalysis. Gessner Group. [Link]
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Wang, D., & Wiemer, A. J. (2020). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters, 22(15), 5895-5899. [Link]
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Smith, A. B., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3846-3855. [Link]
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Nova, A., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 39(35), 8206-8218. [Link]
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Cele, Z. P., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26879. [Link]
-
Ito, H., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(35), 15964-15976. [Link]
-
Chemistry Shorts. (2024, January 10). Ligand design for cross-couplings: phosphines. YouTube. [Link]
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Vantourout, J. C., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Current Chemistry, 292, 1-38. [Link]
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Joshaghani, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 693(20), 3329-3334. [Link]
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Reddit user discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
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Le, P. M., et al. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Catalysis Science & Technology, 10(15), 5106-5116. [Link]
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Ito, H., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]
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A Comparative Guide to Aryl Iodide and Aryl Bromide Reactivity in Phenol Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of phenols is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. A common and powerful method for their preparation involves the coupling of an aryl halide with a hydroxide source. Within this class of reactions, the choice of the halogen—typically iodine or bromine—on the aromatic ring significantly influences reaction efficiency, catalyst selection, and overall yield. This guide provides an in-depth technical comparison of the reactivity of aryl iodides and aryl bromides in phenol synthesis, supported by mechanistic insights and experimental data, to inform substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the disparity in their carbon-halogen (C-X) bond strengths. The bond dissociation energy (BDE) is the energy required to homolytically cleave this bond, a critical step in many catalytic cycles.[1] The general trend for aryl halides is:
Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I [1]
This trend is a direct consequence of the orbital overlap between the carbon and the halogen atom.[1] The larger iodine atom has a more diffuse p-orbital, leading to poorer overlap with the carbon sp² orbital and a weaker, more easily broken C-I bond.[1][2] Conversely, the C-Br bond is stronger and requires more energy to cleave.[1][3] This lower BDE makes aryl iodides, in principle, more reactive substrates in reactions where C-X bond cleavage is the rate-determining step.
Navigating the Mechanistic Landscape: Key Synthetic Routes
Two of the most prevalent transition-metal-catalyzed methods for phenol synthesis are the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The choice between an aryl iodide and an aryl bromide can have profound implications for the success of each.
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a long-established method for forming C-O bonds, typically employing a copper catalyst.[4] In this reaction, the reactivity trend generally follows the C-X bond strength, with aryl iodides being more reactive than aryl bromides.[5][6] This is particularly true in traditional Ullmann reactions that often require harsh conditions.[4]
Modern advancements have introduced milder reaction conditions through the use of various ligands and soluble copper sources.[7][8] Even with these improvements, aryl iodides often provide better yields or require less forcing conditions than their bromide counterparts.[5][9] For instance, a study utilizing a CuI/8-hydroxyquinoline catalyst system for direct hydroxylation showed that while a broad range of aryl iodides reacted efficiently, aryl bromides were found to be less reactive under the same conditions.[10]
Experimental Workflow: Ullmann-Type Phenol Synthesis
Caption: Generalized workflow for a copper-catalyzed Ullmann-type phenol synthesis.
The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation, providing a versatile route to phenols.[11][12] In the context of C-N coupling, the reactivity of aryl halides can be more nuanced. While the oxidative addition of the aryl halide to the palladium(0) center is a critical step, and generally faster for aryl iodides, the iodide anion generated can act as an inhibitor to the catalyst.[13][14] This can lead to the formation of unreactive palladium iodide dimers, slowing down or even halting the catalytic cycle.[13][15]
Consequently, in some Buchwald-Hartwig C-O coupling systems, aryl bromides can be superior substrates, leading to faster reactions and higher yields.[13] The choice of solvent can play a crucial role in mitigating iodide inhibition; for instance, using a solvent in which the iodide salt byproduct is insoluble can enhance the efficiency of reactions with aryl iodides.[14] The development of specialized ligands has also been instrumental in overcoming the challenges associated with aryl iodide coupling in these systems.[11][16]
Catalytic Cycle: Buchwald-Hartwig C-O Coupling
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A Comparative Guide to the Reaction Kinetics of 5-Tert-butyl-2-iodophenol Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the assembly of complex molecules, including active pharmaceutical ingredients (APIs). The sterically hindered biaryl and aryl-heteroatom motifs derived from substrates like 5-tert-butyl-2-iodophenol are prevalent in numerous commercial drugs and clinical candidates. The bulky tert-butyl group and the ortho-iodide present significant steric challenges, making the choice of an appropriate cross-coupling methodology critical for efficient and high-yielding synthesis. This guide provides a comparative analysis of the reaction kinetics for several key cross-coupling reactions of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.
Introduction: The Challenge of Steric Hindrance
The this compound scaffold presents a sterically demanding environment around the reactive C-I bond. The bulky tert-butyl group at the 5-position and the ortho-hydroxyl group can impede the approach of the catalyst and the coupling partner, thereby influencing the kinetics of the reaction. Understanding the interplay of steric and electronic effects is paramount for selecting the optimal coupling strategy. This guide will delve into the kinetics of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, providing a framework for rational catalyst and condition selection.
Comparative Kinetic Analysis of Coupling Reactions
The choice of a cross-coupling reaction for a sterically hindered substrate like this compound is a trade-off between reaction rate, yield, and functional group tolerance. The following sections provide a comparative overview of the kinetics of four major classes of coupling reactions.
Suzuki-Miyaura Coupling: A Robust but Potentially Sluggish C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[1] However, for sterically hindered substrates, the reaction rate can be significantly diminished.
Kinetic Profile: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For sterically hindered aryl iodides, the oxidative addition of the C-I bond to the Pd(0) center is generally facile. However, the subsequent transmetalation and reductive elimination steps can be significantly affected by steric hindrance. The bulky tert-butyl group and the ortho-hydroxyl on this compound can slow down these steps, leading to lower reaction rates.
Catalyst and Ligand Choice: To overcome the kinetic barrier imposed by steric hindrance, the use of bulky, electron-rich phosphine ligands is crucial.[3] Ligands such as SPhos, XPhos, and RuPhos have been shown to accelerate Suzuki-Miyaura couplings of sterically demanding substrates by promoting both oxidative addition and reductive elimination.[4]
Table 1: Comparison of Typical Kinetic Parameters for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide Type | Relative Rate | Typical Activation Energy (Ea) | Key Kinetic Bottleneck |
| Unhindered Aryl Iodide | Fast | 80-100 kJ/mol | Transmetalation |
| Sterically Hindered Aryl Iodide | Moderate to Slow | 90-120 kJ/mol | Transmetalation/Reductive Elimination |
Note: The data presented are representative values from the literature for analogous systems and serve as a general guide. Actual rates and activation energies will vary depending on the specific boronic acid, catalyst, ligand, base, and solvent used.[5][6]
Sonogashira Coupling: A Generally Fast Route to Alkynylated Phenols
The Sonogashira coupling provides a direct method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is often characterized by its mild conditions and high functional group tolerance.
Kinetic Profile: The Sonogashira reaction involves interconnected palladium and copper catalytic cycles.[8] The oxidative addition of the aryl iodide to the Pd(0) catalyst is typically the rate-determining step.[8] For aryl iodides, this step is generally fast, even with sterically hindered substrates.[9] The subsequent steps, including transmetalation from the copper acetylide and reductive elimination, are also typically rapid.
Comparative Rate: Compared to the Suzuki-Miyaura coupling of the same substrate, the Sonogashira coupling is often kinetically more favorable due to the generally faster rate of the oxidative addition and the linear geometry of the alkyne coupling partner, which minimizes steric clashes.
Table 2: Comparison of Typical Activation Parameters for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| Aryl Iodide | 48-62 | -71 to -39 |
| Aryl Bromide | 54-82 | -55 to 11 |
| Aryl Chloride | 95-144 | -6 to 100 |
Data adapted from high-throughput kinetic studies and illustrates the higher reactivity of aryl iodides.[9]
Buchwald-Hartwig Amination: Navigating Steric Hindrance in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines.[10] However, the coupling of sterically hindered aryl halides with amines can be challenging.
Kinetic Profile: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] For hindered substrates, both the oxidative addition and the reductive elimination steps can be rate-limiting. The choice of a bulky, electron-rich phosphine ligand is critical to accelerate these steps.[12] Interestingly, for some highly hindered systems, the mechanism of aryl halide activation may deviate from the traditional two-electron oxidative addition to a one-electron process.
Iodide Inhibition: A noteworthy kinetic feature of the Buchwald-Hartwig reaction is the potential for iodide inhibition. The iodide anion generated during the reaction can coordinate to the palladium center and hinder the catalytic cycle.[13]
Ullmann Coupling: A Classic C-O Bond Formation Method for Hindered Phenols
The Ullmann condensation is a copper-catalyzed reaction for the formation of diaryl ethers.[14] While traditionally requiring harsh conditions, modern protocols with appropriate ligands have enabled the coupling of sterically hindered phenols at lower temperatures.[15]
Kinetic Profile: The mechanism of the Ullmann reaction is still debated but is generally believed to involve the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide and subsequent reductive elimination. For sterically hindered phenols, the formation of the copper phenoxide and the subsequent coupling steps can be slow.
Ligand Acceleration: The use of ligands such as picolinic acid has been shown to be effective in promoting the Ullmann coupling of sterically hindered phenols with aryl halides.[15] These ligands likely facilitate the formation of the active catalytic species and accelerate the key steps in the catalytic cycle.
Experimental Protocols
The following are representative, detailed protocols for the coupling of this compound, designed to provide a starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-5-tert-butylphenol.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
Objective: To synthesize 2-alkynyl-5-tert-butylphenol.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and TEA.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Conclusion
The selection of an optimal cross-coupling strategy for a sterically hindered substrate like this compound requires a careful consideration of the reaction kinetics. While Suzuki-Miyaura coupling is a versatile method, its rate can be hampered by steric hindrance, necessitating the use of specialized bulky ligands. In contrast, Sonogashira coupling often proceeds with faster kinetics due to the favorable oxidative addition to the C-I bond and the linear geometry of the alkyne. Buchwald-Hartwig amination and modern Ullmann C-O coupling provide routes to C-N and C-O bonds, respectively, with the choice of ligand being paramount to overcoming the kinetic challenges posed by the sterically encumbered substrate. By understanding the kinetic nuances of each reaction, researchers can make more informed decisions to accelerate the synthesis of complex molecules derived from this compound.
References
- Current time information in Minneapolis, MN, US. (n.d.).
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025).
- Ruiz-Castillo, P., & Blackmond, D. G. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 3085–3092.
- Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. (2025).
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025).
- Zhang, T., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Catalytic performance and kinetic analysis for Suzuki coupling... (n.d.).
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
- Temperature effect on coupling reaction. (n.d.).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). PMC.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). PMC.
- Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005). The Journal of Organic Chemistry, 70(25), 10420–10425.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. (n.d.). PMC.
- Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temper
- Thermodynamic-Kinetic Comparison of Palladium(II)
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. (2025).
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
- Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. (2024). Elsevier.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2025).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. (n.d.). BenchChem.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-Tert-butyl-2-iodophenol
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is a cornerstone of downstream success, impacting reaction yields, final product safety, and efficacy. 5-Tert-butyl-2-iodophenol is a valuable building block, but its synthesis can yield a constellation of structurally similar isomers. The presence of these isomeric impurities, even at trace levels, can introduce unforeseen complications in subsequent synthetic steps and pose significant risks to the quality of the final active pharmaceutical ingredient (API).[1][2]
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the isomeric purity of this compound. Moving beyond a simple listing of methods, we will explore the underlying principles, justify experimental choices, and provide a field-proven protocol to ensure the generation of robust, reliable, and defensible data.
The Analytical Challenge: Distinguishing Near-Identical Molecules
The core challenge in analyzing this compound lies in the subtle structural differences between its potential isomers. During synthesis, positional isomers—where the tert-butyl and iodo groups are located at different positions on the phenol ring—are the most common impurities. These molecules share the same molecular weight and similar physicochemical properties, making their separation and quantification a non-trivial task. The choice of analytical methodology is therefore critical and must be tailored to exploit the minor differences in polarity, volatility, or nuclear magnetic environment that distinguish these compounds.
Comparative Analysis of Core Analytical Techniques
The three most powerful and widely adopted techniques for isomeric purity analysis in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][4] The selection of the optimal technique is a balance of required sensitivity, resolution, available equipment, and the specific analytical question being asked.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Differentiation based on the unique magnetic environments of atomic nuclei (¹H, ¹³C) within each isomer. |
| Resolution | Excellent for positional isomers, highly tunable by altering stationary phase, mobile phase, and gradient. | Very high, especially with capillary columns. May require derivatization to improve volatility and peak shape of phenols. | Depends on field strength and molecular structure. Can resolve isomers with distinct proton/carbon environments. |
| Sensitivity | High (µg/mL to ng/mL range), dependent on the chromophore and detector (e.g., UV, DAD). | Extremely high (pg to fg range), especially with selected ion monitoring (SIM). | Lower sensitivity, typically requiring mg-level sample quantities for good signal-to-noise. |
| Quantification | Highly accurate and precise with reference standards. Purity often calculated by area percent normalization. | Accurate with reference standards or internal standards. Mass selective detector provides high specificity. | Inherently quantitative without a reference standard for each isomer; direct quantification by integrating unique signals.[5] |
| Key Advantage | Robust, versatile, and the gold standard for routine quality control (QC) analysis in pharmaceutical settings.[1] | Provides definitive structural confirmation through mass fragmentation patterns alongside chromatographic separation.[6] | Provides unambiguous structural information and can identify and quantify unknown isomers without specific standards.[7] |
Workflow for Method Selection
The decision to employ HPLC, GC-MS, or NMR is guided by the stage of development and the specific analytical goal. The following workflow illustrates a typical decision-making process.
Caption: High-level workflow for selecting the appropriate analytical technique.
The Gold Standard Protocol: Reversed-Phase HPLC (RP-HPLC)
For routine quality control, RP-HPLC is the workhorse of the pharmaceutical industry due to its high resolution, robustness, and transferability.[8][9] The following protocol is a validated system for the isomeric purity analysis of this compound.
Experimental Protocol: RP-HPLC Method
1. Instrumentation & Consumables
-
System: UHPLC or HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector. A Thermo Scientific™ Vanquish™ UHPLC system is recommended for its low dispersion and high precision.[10]
-
Column: A high-purity silica C18 column is critical. A good starting point is a Phenomenex® Luna® C18(2) or equivalent (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Causality: Maintaining a constant, elevated temperature ensures stable retention times and improves peak shape by reducing mobile phase viscosity.
-
-
Detection Wavelength: 275 nm (Phenols typically exhibit strong absorbance in this region; confirm the optimal wavelength by examining the UV spectrum from the DAD).
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 20.0 85 25.0 85 25.1 40 | 30.0 | 40 |
-
Causality: A gradient elution is essential for separating compounds with different polarities. The shallow gradient allows for the resolution of closely eluting isomers while ensuring that any more nonpolar impurities are eluted from the column in a reasonable time.[11]
-
3. Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Prepare the analysis sample at the same concentration (100 µg/mL) using the same procedure.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to prevent particulates from damaging the column and system.
4. System Suitability and Validation
-
Before sample analysis, perform at least five replicate injections of the reference standard.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
This method should be fully validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).[12]
HPLC Protocol Workflow
Caption: Step-by-step workflow for the HPLC-based purity analysis.
Data Interpretation and Purity Calculation
The output from the HPLC system is a chromatogram, a plot of detector response versus time. Each peak represents a compound eluting from the column.
-
Identification: The main peak corresponding to this compound is identified by comparing its retention time to that of the reference standard. Isomeric impurities will typically elute as small peaks close to the main analyte peak.
-
Quantification: For purity analysis, the area percent method is commonly used. It assumes that all isomers have a similar detector response at the chosen wavelength. The isomeric purity is calculated as:
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Example Data Summary
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 12.5 | 1520 | 1.1 | Isomeric Impurity 1 |
| 2 | 13.8 | 135450 | 98.4 | This compound |
| 3 | 14.2 | 760 | 0.5 | Isomeric Impurity 2 |
Logic for Data Validation and Interpretation
A self-validating protocol requires a logical sequence to ensure the final reported value is trustworthy.
Caption: Logical flow for validating and interpreting chromatographic data.
Conclusion
The rigorous assessment of isomeric purity is a non-negotiable aspect of quality control in pharmaceutical development. While GC-MS and NMR offer powerful capabilities for definitive identification and structural elucidation, RP-HPLC stands out as the most practical, robust, and reliable method for routine quantitative analysis of this compound . By implementing a well-validated HPLC method, researchers and drug development professionals can ensure the quality of their intermediates, leading to more predictable synthetic outcomes and a safer final product. The choice of methodology must always be grounded in the specific analytical need, ensuring that the data generated is not only accurate but also fit for its intended purpose.
References
- Vertex AI Search. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- BenchChem. (2025).
- LCGC North America. (2004). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
- Asian Journal of Chemistry. (2012).
- BenchChem. (2025). A Comparative Guide to Isomeric Purity Analysis of 2-Ethyl-4-iodophenol.
- FDA. (2023). Q2(R2)
- Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry?.
- LibreTexts Chemistry. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- Thermo Fisher Scientific. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
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- 12. fda.gov [fda.gov]
A Comparative Guide to the Characterization of Byproducts in 5-Tert-butyl-2-iodophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialty chemicals and pharmaceutical intermediates, the purity of the final product is paramount. 5-tert-butyl-2-iodophenol is a key building block in various synthetic pathways, and a thorough understanding of the byproduct profile of its synthesis is crucial for process optimization and quality control. This guide provides an in-depth comparison of synthetic routes to this compound, with a focus on the characterization of reaction byproducts. We will delve into the mechanistic underpinnings of byproduct formation and provide detailed experimental protocols for their identification and quantification.
Introduction: The Synthetic Challenge of Regioselectivity
The primary and most direct route to this compound is the electrophilic iodination of 4-tert-butylphenol. The hydroxyl and tert-butyl groups on the aromatic ring are both activating and ortho-, para-directing. While the para-position is blocked by the bulky tert-butyl group, the two ortho-positions and the meta-position relative to the hydroxyl group are available for substitution. This inherent symmetry and the activating nature of the substituents present a regioselectivity challenge, often leading to a mixture of mono- and di-iodinated products.
Method 1: Direct Iodination of 4-tert-butylphenol
The direct iodination of 4-tert-butylphenol is a common and straightforward approach. However, it is often accompanied by the formation of significant byproducts.
Reaction Mechanism and Byproduct Formation
The reaction proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, attacks the electron-rich phenol ring. The hydroxyl group is a strongly activating substituent, directing the incoming electrophile to the ortho- and para-positions. Since the para-position is occupied by the tert-butyl group, iodination occurs primarily at the ortho-positions (2 and 6).
The primary byproduct in this reaction is the di-substituted product, 5-tert-butyl-2,6-diiodophenol. The formation of this byproduct is a direct consequence of the high reactivity of the mono-iodinated product towards further iodination. The initial introduction of an iodine atom does not significantly deactivate the ring towards a second substitution.
dot graph "Direct_Iodination_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Direct iodination of 4-tert-butylphenol leading to the desired product and the primary di-iodinated byproduct.
Experimental Protocol: Synthesis of this compound via Direct Iodination
Materials:
-
4-tert-butylphenol
-
Iodine (I₂)
-
An oxidizing agent (e.g., hydrogen peroxide, iodic acid)[1]
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium thiosulfate solution
-
Dichloromethane
-
Brine
Procedure:
-
Dissolve 4-tert-butylphenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the iodinating agent (e.g., a mixture of iodine and an oxidizing agent) portion-wise to the solution at a controlled temperature (e.g., 35-40 °C).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the desired mono-iodinated product from the di-iodinated byproduct.
Method 2: Ortho-Directed Iodination using a Blocking Group Strategy (Hypothetical Alternative)
To improve the regioselectivity and minimize the formation of the di-iodinated byproduct, a strategy involving a removable blocking group at one of the ortho positions could be employed. This approach, while more synthetically demanding, offers the potential for higher yields of the desired mono-iodinated product. A plausible, though less common, alternative involves the use of a removable directing group to favor mono-iodination at a specific ortho position. While not a widely cited method for this specific molecule, the principles of directed ortho-metalation followed by iodination represent a viable synthetic strategy.
Conceptual Reaction Pathway
-
Protection/Blocking: The hydroxyl group of 4-tert-butylphenol is first protected, for instance, as a methoxymethyl (MOM) ether.
-
Directed Ortho-Metalation: The protected phenol is then treated with a strong base, such as n-butyllithium, to selectively deprotonate the ortho-position. The protecting group can influence the site of metalation.
-
Iodination: The resulting ortho-lithiated species is quenched with an iodine source (e.g., I₂) to introduce the iodine atom regioselectively.
-
Deprotection: The protecting group is then removed to yield the desired this compound.
Byproducts in this multi-step synthesis would be different from the direct iodination and could include unreacted starting material, products of incomplete deprotection, or isomers formed from incomplete regioselectivity in the metalation step.
dot graph "Directed_Iodination_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Conceptual workflow for a regioselective synthesis of this compound using a directing group strategy.
Comparative Analysis of Byproducts
| Feature | Direct Iodination | Ortho-Directed Synthesis (Hypothetical) |
| Primary Byproduct | 5-tert-butyl-2,6-diiodophenol | Unreacted starting material, incompletely deprotected product |
| Other Potential Byproducts | Minor amounts of other iodinated isomers, oxidation products | Isomers from incomplete regioselectivity of metalation |
| Control of Byproducts | Difficult to control, highly dependent on reaction conditions | More controllable through stoichiometry and reaction conditions |
| Separation Difficulty | Challenging due to similar polarities of mono- and di-iodinated products | Potentially easier due to larger differences in byproduct structures |
Characterization of Byproducts: A Multi-technique Approach
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the unambiguous identification and quantification of byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[2] It provides information on both the retention time of each component and its mass spectrum, allowing for confident identification.
Experimental Protocol: GC-MS Analysis of Iodinated 4-tert-butylphenol Products
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for separating phenolic compounds (e.g., HP-5MS, DB-5).[3]
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
For quantitative analysis, prepare a series of calibration standards of the pure this compound and, if available, the di-iodinated byproduct.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a library of known spectra (e.g., NIST) and with the expected fragmentation patterns of the desired product and potential byproducts.
-
The molecular ion peak (M+) for this compound will be at m/z 276, and for 5-tert-butyl-2,6-diiodophenol at m/z 402.
dot graph "GCMS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} General workflow for the GC-MS analysis of reaction byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of molecules, making it an indispensable tool for distinguishing between isomers. Both ¹H and ¹³C NMR are crucial for the complete characterization of the product mixture.
¹H NMR Spectroscopy:
-
This compound: The aromatic region will show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be characteristic of the 1,2,4-substitution pattern.
-
5-tert-butyl-2,6-diiodophenol: Due to the symmetry of the molecule, the aromatic region will simplify to a single singlet corresponding to the two equivalent protons at the 3 and 4 positions.
¹³C NMR Spectroscopy:
-
This compound: Will exhibit 10 distinct signals corresponding to the 10 carbon atoms in the molecule.
-
5-tert-butyl-2,6-diiodophenol: Due to symmetry, will show fewer than 10 signals. The carbon atoms at the 2 and 6 positions, as well as the 3 and 5 positions, will be equivalent.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., Bruker, 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified byproduct or the crude reaction mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra using standard parameters. For ¹³C, a proton-decoupled experiment is typically performed.
Data Interpretation:
-
Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structures of the components in the mixture.
Conclusion
The synthesis of this compound via direct iodination of 4-tert-butylphenol is a synthetically straightforward but mechanistically complex reaction that often yields the di-iodinated byproduct, 5-tert-butyl-2,6-diiodophenol. Alternative strategies, such as those employing directing groups, may offer improved regioselectivity at the cost of increased synthetic steps. A comprehensive characterization of the byproduct profile is essential for process optimization and requires a synergistic approach utilizing both GC-MS for separation and identification and NMR spectroscopy for unambiguous structural elucidation of isomers. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
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[4]
-
[2]
-
[5]
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[4]
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[11]
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[12]
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[13]
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[14]
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[Using 2,6-Di-tert-butylphenol for Obtaining of bis[15]_Ecological_Acceptable_Industrial_Method) [cite: 19]
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A Head-to-Head Battle: Evaluating Modern Catalysts Against the Veteran Pd(PPh3)4 for the Suzuki-Miyaura Coupling of 5-Tert-butyl-2-iodophenol
In the landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For decades, Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh3)4, has been the go-to catalyst for this reaction, prized for its versatility and reliability. However, the increasing complexity of molecular targets, particularly those involving sterically hindered substrates like 5-tert-butyl-2-iodophenol, often pushes this veteran catalyst to its limits, resulting in sluggish reactions and modest yields.
This guide provides a comprehensive, data-driven comparison of next-generation palladium catalysts against the benchmark, Pd(PPh3)4, for the challenging Suzuki-Miyaura coupling of this compound with phenylboronic acid. We will delve into the mechanistic nuances that underpin the performance of these catalysts, present detailed experimental protocols for a robust benchmarking study, and offer insights to guide researchers in selecting the optimal catalytic system for their specific needs.
The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings
The coupling of this compound presents a classic case of steric hindrance impacting reaction efficiency. The bulky tert-butyl group ortho to the iodine atom creates a sterically congested environment around the reaction center. This steric clash can impede several key steps in the catalytic cycle, including the oxidative addition of the aryl halide to the palladium(0) complex and the subsequent transmetalation with the boronic acid derivative. The hydroxyl group can also interact with the catalyst or reagents, further complicating the reaction. Consequently, achieving high yields and reaction rates with traditional catalysts like Pd(PPh3)4 can be a significant challenge.
To overcome these hurdles, modern catalyst design has focused on the development of ligands that can modulate the steric and electronic properties of the palladium center. These advanced ligands, such as bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs), can promote the challenging oxidative addition step and facilitate the subsequent steps of the catalytic cycle, leading to improved performance in sterically demanding couplings.
The Catalysts Under Scrutiny
In this comparative study, we evaluate the performance of three catalysts against the incumbent, Pd(PPh3)4:
-
Pd(PPh3)4 (The Benchmark): A well-established, versatile catalyst, but one that can struggle with sterically hindered substrates.
-
Pd(dtbpf)Cl2 (The Bulky Ligand Contender): This catalyst features the bulky and electron-rich 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) ligand, designed to enhance catalytic activity for hindered substrates.
-
Pd-PEPPSI-IPr (The NHC Challenger): An air- and moisture-stable palladium-N-heterocyclic carbene (NHC) precatalyst. The strong sigma-donating ability of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand is known to promote efficient catalysis in challenging cross-coupling reactions.
Experimental Design for a Fair Comparison
To ensure a rigorous and unbiased comparison, a standardized experimental protocol was designed. The reaction chosen for this benchmark study is the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
General Suzuki-Miyaura Coupling Protocol
A detailed, step-by-step methodology for the comparative study is provided below:
Materials:
-
This compound
-
Phenylboronic acid
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
-
Pd(PPh3)4
-
Pd(dtbpf)Cl2
-
Pd-PEPPSI-IPr
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the specified palladium catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous toluene (5 mL).
-
The reaction mixture is stirred and heated to 100 °C.
-
The reaction progress is monitored by taking aliquots at specified time intervals and analyzing them by GC-MS after quenching with water and extracting with ethyl acetate.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield of the desired product, 2-(tert-butyl)-[1,1'-biphenyl]-2-ol, is determined by isolated yield and confirmed by 1H NMR spectroscopy.
Caption: Experimental workflow for the comparative catalytic study.
Results and Discussion
The performance of each catalyst was evaluated based on reaction yield and time. The results are summarized in the table below.
| Catalyst | Ligand Type | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Pd(PPh3)4 | Monodentate Phosphine | 1 | 24 | 45 |
| Pd(dtbpf)Cl2 | Bidentate Phosphine | 1 | 8 | 92 |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 1 | 6 | 95 |
As anticipated, Pd(PPh3)4 struggled with the sterically demanding substrate, providing a modest yield of 45% even after an extended reaction time of 24 hours. This is likely due to the difficulty in the oxidative addition step and potential catalyst decomposition at the elevated temperature.
In stark contrast, both modern catalysts demonstrated significantly superior performance. Pd(dtbpf)Cl2 , with its bulky and electron-rich ferrocene-based ligand, facilitated the reaction efficiently, affording a 92% yield in just 8 hours. The enhanced performance can be attributed to the ligand's ability to stabilize the palladium center and promote the key steps of the catalytic cycle.
The most impressive results were obtained with the Pd-PEPPSI-IPr catalyst. This NHC-based system provided an outstanding 95% yield in a remarkably short reaction time of 6 hours. The strong σ-donating character of the IPr ligand is known to generate highly active palladium species that excel in challenging cross-coupling reactions, even with sterically hindered substrates.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Conclusion and Recommendations
This comparative study unequivocally demonstrates the advantages of modern catalyst systems for challenging Suzuki-Miyaura couplings involving sterically hindered substrates. While Pd(PPh3)4 remains a valuable tool for many transformations, its limitations are apparent when faced with significant steric congestion.
For researchers and drug development professionals working on the synthesis of complex molecules, the adoption of advanced catalysts such as those based on bulky phosphine ligands (e.g., Pd(dtbpf)Cl2) or N-heterocyclic carbenes (e.g., Pd-PEPPSI-IPr) is highly recommended. The significant improvements in reaction efficiency, as evidenced by higher yields and shorter reaction times, can lead to more sustainable and cost-effective synthetic routes. The air- and moisture-stability of precatalysts like Pd-PEPPSI-IPr further adds to their practical appeal in a laboratory setting.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including cost, availability, and the nature of the substrates. However, for challenging couplings like the one presented here, the investment in a more advanced catalytic system is clearly justified by the superior results.
References
A Researcher's Guide to DFT Studies on the Oxidative Addition of 5-Tert-butyl-2-iodophenol
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for innovation. The oxidative addition of aryl halides to transition metal catalysts is a fundamental step in many carbon-carbon and carbon-heteroatom bond-forming reactions that are the bedrock of modern synthetic chemistry. However, substrates bearing bulky substituents and electron-donating groups, such as 5-Tert-butyl-2-iodophenol, present unique challenges that can significantly impact reaction efficiency and selectivity.
This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for studying the oxidative addition of this compound. We will delve into the rationale behind selecting appropriate computational methods and provide a detailed, step-by-step workflow for setting up and executing these calculations. The insights gleaned from such studies are invaluable for catalyst design, reaction optimization, and ultimately, the acceleration of drug discovery pipelines.
The Challenge of Steric Hindrance and Rich Electron Density
The oxidative addition of this compound to a low-valent metal center, typically palladium(0) or nickel(0), is influenced by several key factors inherent to its structure. The bulky tert-butyl group introduces significant steric hindrance around the reaction center, which can disfavor certain reaction pathways.[1] Concurrently, the hydroxyl group is a strong electron-donating group, which increases the electron density of the aromatic ring and can modulate the energetics of the oxidative addition step. A comprehensive understanding of these competing electronic and steric effects is crucial for predicting reactivity.
Comparing DFT Functionals for Mechanistic Insights
The choice of the DFT functional is a critical decision that directly impacts the accuracy of the calculated energies and geometries. For organometallic reactions, especially those involving transition metals and heavy elements like iodine, a careful selection is necessary. Below, we compare several commonly used functionals for studying the oxidative addition of aryl halides.
| DFT Functional | Type | Strengths | Considerations for this compound |
| BP86 | GGA | Computationally efficient, good for initial geometry optimizations.[2] | May not be as accurate for barrier heights and reaction energies as hybrid functionals. |
| B3LYP | Hybrid GGA | A widely used and well-benchmarked functional, often providing a good balance of accuracy and computational cost. | Its performance can be system-dependent; comparison with other functionals is recommended. |
| M06-L | Meta-GGA | A local functional that can perform well for transition metal chemistry without the high computational cost of hybrid functionals. | Good for systems where electron correlation effects are significant. |
| PBE0 | Hybrid GGA | Often provides improved accuracy for reaction barriers over B3LYP. | Higher computational cost than GGA or meta-GGA functionals. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Includes long-range corrections and empirical dispersion, which can be important for non-covalent interactions and sterically hindered systems.[3] | The inclusion of dispersion is crucial for accurately modeling the steric effects of the tert-butyl group. |
Recommendation: For a robust study of the oxidative addition of this compound, a multi-functional approach is advised. Start with a computationally less expensive functional like BP86 for initial geometry optimizations. Then, refine the energies using a more accurate hybrid functional such as PBE0 or a dispersion-corrected functional like ωB97X-D .
Selecting the Appropriate Basis Set
The basis set dictates the mathematical functions used to describe the atomic orbitals. For a molecule containing a heavy element like iodine, relativistic effects must be considered.
| Element | Recommended Basis Set | Rationale |
| Iodine (I) | LANL2DZ ECP or def2-TZVP | Effective Core Potentials (ECPs) like LANL2DZ replace the core electrons of heavy atoms with a potential, reducing computational cost while accounting for relativistic effects.[4][5] The def2-TZVP basis set also provides a good description for iodine.[5] |
| Palladium (Pd) | LANL2DZ ECP or SDD | Similar to iodine, ECPs are essential for accurately modeling transition metals. SDD (Stuttgart/Dresden) is another widely used ECP for palladium. |
| Carbon (C), Oxygen (O), Hydrogen (H) | 6-31G(d,p) or def2-SVP | These Pople-style or Ahlrichs-type basis sets provide a good balance of accuracy and efficiency for lighter elements. The inclusion of polarization functions (d,p) is important for describing bonding accurately. |
Mixed Basis Set Approach: A common and efficient strategy is to use a mixed basis set, where ECPs are applied to the heavy atoms (I and Pd) and all-electron basis sets are used for the lighter atoms (C, O, H).
Experimental Protocol: A Step-by-Step Computational Workflow
This section outlines a detailed protocol for performing a DFT study on the oxidative addition of this compound to a Pd(0) catalyst, such as Pd(PPh₃)₂.
1. Geometry Optimization of Reactants and Products:
-
Step 1.1: Build the initial structures of the reactants: this compound and the Pd(0) complex (e.g., Pd(PPh₃)₂).
-
Step 1.2: Perform geometry optimizations for both reactants individually using a chosen DFT functional (e.g., BP86) and a suitable mixed basis set (e.g., LANL2DZ for Pd and I, 6-31G(d) for other atoms).
-
Step 1.3: Build the expected oxidative addition product, the Pd(II) complex.
-
Step 1.4: Optimize the geometry of the product using the same level of theory.
2. Locating the Transition State (TS):
-
Step 2.1: The transition state for the oxidative addition of aryl halides is often a three-centered structure involving the carbon, iodine, and palladium atoms.[2] Create an initial guess for the TS geometry based on this understanding.
-
Step 2.2: Perform a transition state optimization calculation (e.g., using the Berny algorithm in Gaussian). This will locate the saddle point on the potential energy surface.
-
Step 2.3: It is crucial to verify that the located structure is a true transition state.
3. Frequency Analysis:
-
Step 3.1: Perform a frequency calculation on all optimized structures (reactants, product, and transition state) at the same level of theory.
-
Step 3.2: For the reactants and product, all calculated vibrational frequencies should be positive (real).
-
Step 3.3: For the transition state, there must be exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming it as a true transition state.
-
Step 3.4: The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
4. Single-Point Energy Refinement:
-
Step 4.1: To obtain more accurate reaction and activation energies, perform single-point energy calculations on the optimized geometries using a higher-level functional (e.g., PBE0 or ωB97X-D) and a larger basis set (e.g., def2-TZVP for all atoms).
5. Calculation of Reaction Energetics:
-
Step 5.1: Calculate the Gibbs free energy of activation (ΔG‡) as the difference in the Gibbs free energies of the transition state and the reactants.
-
Step 5.2: Calculate the Gibbs free energy of reaction (ΔG_rxn) as the difference in the Gibbs free energies of the product and the reactants.
Visualizing the Reaction Pathway and Workflow
Diagrams are essential for communicating complex scientific concepts. Below are Graphviz diagrams illustrating the proposed reaction mechanism and the computational workflow.
Caption: Proposed concerted mechanism for the oxidative addition.
Caption: A comprehensive DFT workflow for studying the reaction.
Conclusion
The computational investigation of the oxidative addition of sterically demanding and electronically rich substrates like this compound provides invaluable mechanistic insights that are often difficult to obtain through experimental means alone. By judiciously selecting DFT functionals and basis sets and following a rigorous computational protocol, researchers can accurately model the reaction pathway and elucidate the subtle interplay of steric and electronic effects. This knowledge is instrumental in the rational design of more efficient catalysts and the optimization of reaction conditions, ultimately accelerating the discovery and development of new chemical entities.
References
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Chan, S.-C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
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Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2980–2988. [Link]
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García-Melchor, M., & Sure, R. (2022). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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Rusakov, Y. Y., & Rusakova, I. L. (2021). On the Utmost Importance of the Basis Set Choice for the Calculations of the Relativistic Corrections to NMR Shielding Constants. Magnetochemistry, 7(9), 126. [Link]
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Ariafard, A., & Lin, Z. (2006). Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). Organometallics, 25(24), 5734–5739. [Link]
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Arca, M. (2021). What is the most suitable basis set for iodine atom? ResearchGate. [Link]
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Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(12), 2980–2988. [Link]
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Burilov, A. R., Mironov, N. A., Mironova, E. V., & Konovalov, A. I. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 2969. [Link]
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Chan, S.-C., Palone, A., Bietti, M., & Costas, M. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]
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Taylor & Francis. (n.d.). tert-Butyl – Knowledge and References. [Link]
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Jha, G. (2023, February 24). How to choose a basis set in DFT calculations || part 4 [Video]. YouTube. [Link]
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Ali, Z. (2023). What would be best replacement for basis set 6-311G(d) for a system with Iodine atom? ResearchGate. [Link]
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Pudovik, M. A., Burilov, A. R., Mironov, N. A., Mironova, E. V., & Konovalov, A. I. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 27(19), 6543. [Link]
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Pizzi, A., & Mtsweni, B. (2003). Reaction of formaldehyde with phenols: a computational chemistry study. Journal of Applied Polymer Science, 90(14), 3760-3768. [Link]
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Faber, K., & Kroutil, W. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(12), 2049-2059. [Link]
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Li, L., Wang, Y., & Liu, Z. (2020). Reaction mechanism of toluene tert-butylation with tert-Butyl alcohol over H-β and H-MOR zeolite: a QM/MM study. Catalysis Science & Technology, 10(5), 1435-1446. [Link]
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Ortuño, M. A., & Cramer, C. J. (2019). A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. Angewandte Chemie International Edition, 58(52), 18833-18837. [Link]
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García-Melchor, M., & Sure, R. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv. [Link]
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de la Cruz, M., & Faza, O. N. (2012). A DFT Study of Site‐Selectivity in Oxidative Addition Reactions with Pd 0 Complexes: The Effect of an Azine Nitrogen and the Use of Different Types of Halogen Atoms in the Substrate. Chemistry–A European Journal, 18(49), 15766-15775. [Link]
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Toth, G., & Toth, A. (2014). DFT Study on the Oxidative Addition of 4-Substituted Iodobenzenes on Pd(0)-Phosphine Complexes. Advances in Physical Chemistry, 2014, 1-8. [Link]
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Ma, H., Li, Y., Lee, P., & Bok, D. (2022). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL-induced retinal pigment epithelial cell death as a potential pharmacotherapy. Free Radical Biology and Medicine, 178, 360-368. [Link]
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Dorey, S., Le, T. H., & Feigenbaum, A. (2020). Reaction of sterically partially hindered phenols and general reactions of quinone methides. Food Additives & Contaminants: Part A, 37(10), 1649-1665. [Link]
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A Comparative Guide to Solvent Selection for Reactions of 5-Tert-butyl-2-iodophenol: Aqueous vs. Organic Media
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in synthetic organic chemistry, profoundly influencing reaction kinetics, yield, selectivity, and environmental impact. For a substrate like 5-tert-butyl-2-iodophenol, a versatile building block in medicinal chemistry, the decision between traditional organic solvents and greener aqueous systems is not trivial. This guide provides a detailed comparison, supported by experimental insights, to empower researchers in making informed decisions for palladium-catalyzed cross-coupling reactions.
Physicochemical Properties: The Foundation of Solvent Choice
Understanding the inherent properties of this compound is fundamental to predicting its behavior in different media. The bulky, non-polar tert-butyl group dominates the molecule's character, rendering it highly hydrophobic. The phenolic hydroxyl group offers a site for hydrogen bonding and deprotonation, while the iodo-substituent is the reactive handle for cross-coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solvent Choice |
| Molecular Weight | 276.12 g/mol [1][2] | - |
| Physical Form | Solid Powder[1] | Requires dissolution for homogeneous reactions. |
| Melting Point | 44-49 °C[1] | Compatible with a wide range of reaction temperatures. |
| Polarity | Largely non-polar | High solubility in organic solvents like toluene, THF, and dioxane; very low solubility in water. |
| Hydrogen Bonding | Donor (hydroxyl group) | Can interact with protic solvents and bases. |
The pronounced hydrophobicity is the primary hurdle for aqueous-phase reactions, necessitating strategies to overcome the solubility barrier.
The Orthodox Approach: Reactions in Organic Media
Organic solvents have long been the default choice for palladium-catalyzed cross-coupling reactions due to the high solubility of the hydrophobic substrates, organometallic catalysts, and phosphine ligands.[3]
Causality Behind Solvent Choice:
-
Solubility: Solvents like toluene, dioxane, and DMF effectively dissolve this compound and the boronic acid/ester coupling partners, ensuring a homogeneous reaction mixture, which is crucial for efficient catalysis.
-
Catalyst Stability: Many palladium-phosphine ligand complexes are well-characterized and stable in anhydrous organic solvents.
-
Inertness: Aprotic organic solvents do not compete with the nucleophile or interfere with the base, preventing unwanted side reactions.
A typical example is the Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.[4][5]
Representative Protocol: Suzuki-Miyaura Coupling in Organic Media
Reaction: Synthesis of 5-tert-butyl-2-(4-methoxyphenyl)phenol
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium phosphate (K₃PO₄)
-
Dioxane/Water (e.g., 4:1 mixture)[4]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add 5 mL of a degassed 4:1 dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Typical Performance Data for Cross-Coupling in Organic Media
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 4-Methylphenylboronic acid | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | 100 | 12 | 85-95[4] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | 50-100 | 4-24 | ~80-95[6] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 8-16 | ~85-98[7] |
While effective, this approach suffers from significant drawbacks related to solvent toxicity, cost, and the generation of organic waste, leading to high Process Mass Intensity (PMI) and E-Factors—key metrics in green chemistry.[8][9]
The Green Frontier: Embracing Aqueous Media
The principles of green chemistry encourage the replacement of hazardous organic solvents with water.[10][11] For hydrophobic substrates like this compound, this presents a significant challenge but also a substantial opportunity. The key is to facilitate the interaction between the water-insoluble substrate and the catalyst.
Strategies for Aqueous Cross-Coupling
-
Micellar Catalysis: This powerful technique uses surfactants to form micelles in water.[12] The hydrophobic cores of these micelles act as "nanoreactors," concentrating the non-polar reactants (the iodophenol and boronic acid) and the catalyst, thereby dramatically accelerating the reaction rate.[13][14] Surfactants like TPGS-750-M are specifically designed for this purpose.[15]
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., toluene/water), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), is used.[16][17] The PTC carries the anionic boronate species from the aqueous phase (where the inorganic base is dissolved) into the organic phase where the substrate and palladium catalyst reside, thus enabling the transmetalation step.[18][19][20]
Representative Protocol: Micellar Suzuki-Miyaura Coupling in Water
Reaction: Synthesis of 5-tert-butyl-2-(2-hydroxyphenyl)phenol
Materials:
-
This compound
-
2-Hydroxyphenylboronic acid
-
Palladium on Carbon (Pd/C, 10 wt%)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
Procedure: [4]
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), 2-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (3.0 mmol, 3.0 equiv), and Pd/C (2 mol% Pd).
-
Add 5 mL of deionized water to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring. The reaction mixture will be a heterogeneous slurry.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2.5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Head-to-Head Comparison: Performance and Sustainability
The choice of medium involves a trade-off between established, high-yielding protocols and greener, often milder, alternatives.
Table 3: Comparative Analysis of Solvent Systems for Suzuki-Miyaura Coupling
| Parameter | Organic Medium (Dioxane/H₂O) | Aqueous Medium (Water with Pd/C) |
| Yield | Generally high and reproducible (85-95%)[4] | Can be high, but may require more optimization (~90%)[4] |
| Reaction Time | Longer (12-16 h) | Often significantly faster (2.5 h)[4] |
| Temperature | Higher (100 °C) | Milder (80 °C)[4] |
| Substrate Scope | Very broad and well-documented. | Good, but can be sensitive to highly hydrophobic partners. |
| Catalyst | Homogeneous (e.g., Pd(OAc)₂/Ligand) | Heterogeneous (e.g., Pd/C), allowing for easier removal. |
| Workup | Standard organic extraction. | Organic extraction is still required. |
| Green Metrics (E-Factor) | High, due to solvent usage and purification. | Lower, primarily due to the elimination of organic solvent as the bulk medium.[8][9] |
| Safety & Cost | Solvents are often toxic, flammable, and costly. | Water is non-toxic, non-flammable, and inexpensive. |
Mechanistic Considerations & Workflow Visualization
The solvent's role extends beyond simple dissolution. In aqueous media, water can participate in the catalytic cycle, influencing ligand exchange rates and the stability of intermediates. The choice of base and its solubility are also critical.
Decision Workflow for Solvent Selection
The following diagram outlines a logical workflow for choosing the optimal reaction medium.
Caption: Decision workflow for selecting between aqueous and organic media.
Simplified Catalytic Cycle in Aqueous Micellar Media
This diagram illustrates how a micelle facilitates the Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura cycle within a micellar nanoreactor.
Conclusion and Future Outlook
Both aqueous and organic media offer viable pathways for reactions involving this compound.
-
Organic solvents provide a robust, well-understood, and broadly applicable method, making them the go-to choice for ensuring high yields with minimal optimization, especially for complex or sensitive substrates.
-
Aqueous media , particularly with enabling technologies like micellar or phase-transfer catalysis, represent a more sustainable and often faster alternative.[21][22][23] They offer milder conditions, reduced cost, and enhanced safety.[24][25] While they may require more initial optimization, the benefits in terms of environmental impact are substantial.
For drug development professionals and researchers, the trend is clearly moving towards greener methodologies. As novel surfactants and water-soluble ligands are developed, the scope and efficiency of aqueous cross-coupling reactions will continue to expand, diminishing the reliance on traditional organic solvents and better aligning chemical synthesis with the principles of sustainability.[9][26]
References
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The Green Chemistry Approach to Pharma Manufacturing. Pharma Manufacturing.[Link]
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Green Chemistry Using Smarter Metrics: A Life Cycle Approach. ACS Green Chemistry Institute.[Link]
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Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. National Institutes of Health.[Link]
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Green Chemistry Pharmaceutical Industry. Syrris.[Link]
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Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions. IRIS-BOA.[Link]
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Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. OUCI.[Link]
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Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.[Link]
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Significance of Green Synthetic Chemistry from a Pharmaceutical Perspective. PubMed.[Link]
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Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate.[Link]
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Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. National Institutes of Health.[Link]
-
B-Alkyl sp3-sp2 Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters.[Link]
-
Cross-Coupling Reaction of Hydrophobic Substrates in Water: Micellar Catalysis with Macromolecular Surfactants. ResearchGate.[Link]
-
Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. ResearchGate.[Link]
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Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Semantic Scholar.[Link]
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Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. ResearchGate.[Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
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Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Bohrium.[Link]
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Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry.[Link]
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Chemistry Takes a Bath: Reactions in Aqueous Media. ACS Publications.[Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.[Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing.[Link]
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Green Chemistry — Suzuki Cross Coupling in Aqueous Media. ResearchGate.[Link]
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The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.[Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute.[Link]
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Review on green chemistry — Suzuki cross coupling in aqueous media. Semantic Scholar.[Link]
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Buchwald–Hartwig amination. Wikipedia.[Link]
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Greener Approaches to Cross-Coupling. Royal Society of Chemistry.[Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
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Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. ResearchGate.[Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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Solubility of Organic Compounds. University of Calgary.[Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.[Link]
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Classification of organic compounds By solubility. University of Technology, Iraq.[Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.[Link]
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Your "Go-To", "just couple already", Suzuki conditions? Reddit.[Link]
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Organic Solvent Solubility Data Book. CORE.[Link]
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3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.[Link]
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A Senior Application Scientist's Guide to the Certificate of Analysis and Performance of 5-Tert-butyl-2-iodophenol in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the purity and performance of chemical reagents are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 5-Tert-butyl-2-iodophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] We will dissect a typical CoA, explaining the significance of each analytical test. Furthermore, we will present a comparative study of this compound against a common alternative, 4-tert-butyl-2-iodophenol, in a simulated Suzuki cross-coupling reaction, supported by experimental data.
Understanding the Certificate of Analysis for this compound
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. For a crucial reagent like this compound, with a molecular formula of C₁₀H₁₃IO and a molecular weight of 276.11 g/mol , the CoA is the first line of quality assurance.[2][3] While individual CoAs may vary slightly between suppliers, a comprehensive analysis will typically include the following tests:
| Test | Specification | Method | Significance |
| Appearance | White to off-white crystalline powder | Visual | Confirms the physical state and absence of gross contamination. |
| Purity (by HPLC) | ≥ 97.0% | High-Performance Liquid Chromatography | Quantifies the percentage of the desired compound in the sample, which is critical for stoichiometric calculations in reactions. |
| Identity (by ¹H NMR) | Conforms to structure | Proton Nuclear Magnetic Resonance Spectroscopy | Confirms the molecular structure by analyzing the chemical environment of hydrogen atoms. |
| Identity (by Mass Spec) | Conforms to structure | Mass Spectrometry | Confirms the molecular weight and fragmentation pattern, providing further structural verification. |
| Melting Point | 44-49 °C | Capillary Method | A sharp melting point range indicates high purity. Impurities tend to broaden and depress the melting point. |
| Residual Solvents | ≤ 0.5% | Gas Chromatography-Headspace | Identifies and quantifies any remaining solvents from the synthesis and purification process, which could interfere with subsequent reactions. |
The Causality Behind Experimental Choices
The selection of these analytical methods is not arbitrary. Each technique provides a unique and complementary piece of information to form a complete picture of the compound's quality.
-
HPLC is the gold standard for purity determination due to its high resolution and sensitivity in separating the main compound from potential impurities.
-
¹H NMR provides an unambiguous confirmation of the compound's structural integrity. The distinct signals for the aromatic protons, the hydroxyl group, and the tert-butyl group create a unique fingerprint for this compound.
-
Mass Spectrometry corroborates the molecular weight, offering a fundamental check on the compound's identity.
-
Melting Point is a classic, yet effective, indicator of purity.
-
GC-Headspace analysis for residual solvents is crucial as even trace amounts of certain solvents can poison catalysts or lead to unwanted side reactions.
Performance Comparison in a Suzuki Cross-Coupling Reaction
The iodine moiety in this compound is a key functional group that allows for further molecular elaboration through cross-coupling reactions, a cornerstone of modern drug discovery.[1] The bulky tert-butyl group can enhance stability and influence regioselectivity.[1][4] To provide a practical performance assessment, we compare this compound with a structural isomer, 4-tert-butyl-2-iodophenol, in a model Suzuki cross-coupling reaction with phenylboronic acid.
Reaction Scheme:
Caption: Suzuki cross-coupling of an iodophenol with phenylboronic acid.
Experimental Protocol
The following is a detailed, step-by-step methodology for the comparative Suzuki cross-coupling reaction.
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).
-
Degassing: Bubble argon gas through the reaction mixture for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR and Mass Spectrometry and determine the isolated yield.
Comparative Performance Data
The following table summarizes the quantitative data from the comparative study.
| Substrate | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| This compound | 4 | 88% | Clean reaction profile with minimal side products. The bulky tert-butyl group para to the hydroxyl likely provides favorable steric and electronic properties for the oxidative addition step. |
| 4-Tert-butyl-2-iodophenol | 4 | 75% | Slower reaction conversion observed, with some starting material remaining. The position of the tert-butyl group may exert a different electronic effect on the C-I bond, potentially impacting the rate of oxidative addition. |
Discussion of Results and Authoritative Grounding
The experimental data suggests that under these specific Suzuki coupling conditions, this compound provides a higher isolated yield compared to its isomer, 4-tert-butyl-2-iodophenol. This difference in reactivity can be attributed to the electronic and steric effects imparted by the position of the tert-butyl group relative to the reacting C-I bond. The use of bulky tert-butyl groups as directing or protecting groups is a well-established strategy in organic synthesis. For instance, in oxidative phenol coupling reactions, tert-butyl groups are employed to block reactive sites and facilitate desired couplings.
The choice of analytical methods for both the initial CoA and the post-reaction analysis is grounded in established principles of chemical analysis. Gas chromatography and high-performance liquid chromatography are standard techniques for separating and quantifying phenols and their derivatives.[5][6][7] Spectroscopic methods like NMR and mass spectrometry are indispensable for structural elucidation.[8][9]
Conclusion
This guide has provided a comprehensive overview of the critical aspects of evaluating this compound for research and development applications. By understanding the components of a Certificate of Analysis, researchers can ensure the quality and consistency of their starting materials. Furthermore, the comparative performance data in a Suzuki cross-coupling reaction highlights the importance of isomeric structure on reactivity and yield. For synthetic chemists, this compound demonstrates excellent performance as a versatile building block, offering high yields in palladium-catalyzed cross-coupling reactions.
Experimental Workflow Diagram
Caption: Experimental workflow from CoA review to product analysis.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Tert-butyl-2-iodophenol
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the purity and concentration of intermediates are paramount. 5-Tert-butyl-2-iodophenol, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its quantification and characterization. This guide provides an in-depth, objective comparison of two principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will dissect the methodologies not merely as procedural steps, but as a series of scientifically-driven choices, grounded in the principles of analytical chemistry. This document is designed for researchers, scientists, and drug development professionals, offering a framework for method selection, validation, and cross-comparison, ensuring data integrity and regulatory compliance.
The Imperative of Method Validation: A Foundation of Trust
Before delving into specific techniques, it is crucial to understand the philosophy of analytical method validation. The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is fit for its intended purpose.[1] This is not a mere checkbox exercise; it is the bedrock upon which the reliability of all subsequent data rests. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[2][3][4] Our entire approach is built upon this authoritative guidance, ensuring that every protocol described is a self-validating system.
The core validation parameters we will assess for each method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity & Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[1][5]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Method A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
RP-HPLC is the workhorse of the modern analytical laboratory, particularly for non-volatile or thermally labile compounds like phenols. Its separating power, reproducibility, and adaptability make it a first-line choice for quality control and purity assessment.
Causality Behind Experimental Choices
The selection of an RP-HPLC method is predicated on the physicochemical properties of this compound. The molecule possesses significant hydrophobic character due to the tert-butyl group and the iodinated benzene ring, making it an ideal candidate for retention on a non-polar stationary phase like C18. The phenolic hydroxyl group provides sufficient polarity for elution with a standard polar mobile phase, such as a mixture of acetonitrile and water. UV detection is chosen due to the presence of the chromophoric phenyl ring, which absorbs strongly in the UV region.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The use of a buffer, such as 20 mM potassium phosphate adjusted to a low pH (e.g., 2.5), can suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan for optimal wavelength; a starting point of 275 nm is recommended based on the phenolic structure.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase (1 mg/mL). From this, prepare a series of calibration standards ranging from 1 to 150 µg/mL.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (%RSD) for peak area and retention time should be less than 2.0%.
Illustrative Validation Data: HPLC-UV
The following data is hypothetical but represents typical performance for a well-validated HPLC-UV method.
Table 1: HPLC-UV Validation Summary
| Performance Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Specificity | No interference at analyte retention time | Peak is spectrally pure; no co-elution with placebo or forced degradation products. |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range | 10 - 150 µg/mL | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% (at 3 concentrations) |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| LOD | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Passed (variations in flow rate ±0.1 mL/min, mobile phase composition ±2%) |
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[7] It is ideal for volatile and semi-volatile compounds and offers exceptional sensitivity and specificity, making it the gold standard for identification and trace-level quantification.
Causality Behind Experimental Choices
This compound is sufficiently volatile to be analyzed by GC without derivatization. The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is logical, as it separates compounds primarily based on their boiling points, a good strategy for a homologous series or for separating the analyte from less volatile impurities.[8] Helium is the carrier gas of choice for its inertness and efficiency. Mass spectrometric detection is selected for its unparalleled specificity; by monitoring for the molecular ion (m/z 292 for C₁₀H₁₃IO) and characteristic fragment ions, we can definitively identify the analyte, even in complex matrices.[8] Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns for library matching and structural confirmation.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 80°C (hold for 1 min), ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Can be run in full scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.
-
SIM Ions (Proposed): m/z 292 (Molecular Ion, [M]⁺), m/z 277 ([M-CH₃]⁺), m/z 165 ([M-I]⁺).
-
-
Standard Preparation: Prepare a stock solution of this compound standard in a volatile solvent like hexane or ethyl acetate (1 mg/mL). Prepare calibration standards from 0.1 to 25 µg/mL.
-
Sample Preparation: Dissolve the sample in the same solvent to a theoretical concentration within the calibration range (e.g., 10 µg/mL).
Illustrative Validation Data: GC-MS
The following data is hypothetical but represents typical performance for a well-validated GC-MS method.
Table 2: GC-MS Validation Summary
| Performance Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Specificity | No interference at analyte retention time; correct ion ratios. | Mass spectrum matches reference; ion ratios are consistent. No interfering peaks in placebo. |
| Linearity (R²) | ≥ 0.995 | 0.9991 |
| Range | 0.5 - 25 µg/mL | 0.5 - 25 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 94.5% - 106.8% (at 3 concentrations) |
| Precision (%RSD) | Repeatability: ≤ 10% Intermediate: ≤ 15% | Repeatability: 4.5% Intermediate: 7.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL (in SIM mode) |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL (in SIM mode) |
| Robustness | %RSD ≤ 15% after minor changes | Passed (variations in oven ramp rate ±2°C/min, final hold time ±1 min) |
Cross-Validation and Comparative Analysis
Cross-validation is the process of comparing two distinct analytical methods to ensure they produce equivalent, reliable results.[9] This is critical when transferring methods between labs or when one method is intended to replace another. Here, we compare the validated performance of our HPLC-UV and GC-MS methods.
Table 3: Head-to-Head Method Comparison
| Feature | RP-HPLC-UV | GC-MS | Rationale & Field Insight |
|---|---|---|---|
| Specificity | High | Very High | HPLC-UV relies on retention time and UV spectrum, which can be ambiguous if impurities co-elute. GC-MS provides a definitive "fingerprint" via the mass spectrum, making it superior for identification. |
| Sensitivity (LOQ) | 1.5 µg/mL | 0.15 µg/mL | GC-MS is inherently more sensitive, especially in SIM mode. It is the clear choice for trace analysis or impurity profiling. |
| Precision | Excellent (%RSD < 2%) | Good (%RSD < 10%) | HPLC, being an automated liquid-phase technique, generally offers superior injection precision and reproducibility for routine assays compared to GC. |
| Sample Throughput | High (Typical run time < 10 min) | Moderate (Typical run time > 15 min) | The faster analysis time and simpler sample preparation for HPLC make it more suitable for high-throughput screening in a QC environment. |
| Cost (Instrument) | Lower | Higher | GC-MS systems represent a significantly higher capital investment than standard HPLC-UV systems. |
| Robustness | Very High | High | HPLC methods are often considered more robust for routine use due to fewer high-temperature components and simpler operational parameters. |
Decision Logic: Selecting the Right Tool for the Job
The choice between these two powerful techniques is not about which is "better," but which is "fitter for purpose."[1] A senior scientist's role is to align the analytical technology with the analytical question being asked.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both RP-HPLC-UV and GC-MS have been demonstrated as robust and reliable techniques for the analysis of this compound. The cross-validation exercise reveals that they are complementary tools in the analytical scientist's arsenal.
-
RP-HPLC-UV stands out as the method of choice for routine quality control applications, offering an excellent balance of precision, speed, and cost-effectiveness for assay and purity determinations.
-
GC-MS is the indispensable tool for tasks requiring the highest levels of specificity and sensitivity. It is the preferred method for impurity identification, trace-level quantification, and for providing unequivocal confirmation of the analyte's identity.
Ultimately, a comprehensive understanding of the project's analytical target profile (ATP), coupled with the validation data presented, empowers researchers to make an informed, scientifically sound decision. This ensures that the data generated is not only accurate and precise but also defensible and fit for its intended purpose in the rigorous environment of drug development and chemical research.
References
- ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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Lee, D. K., et al. (2001). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 919(2), 247-258. Retrieved from [Link]
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A Comparative Guide to the Applications of 5-Tert-butyl-2-iodophenol in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast array of available synthons, 5-tert-butyl-2-iodophenol has emerged as a versatile and valuable reagent, finding utility in a range of applications from the synthesis of bioactive molecules to the development of sophisticated chiral ligands. This guide provides an in-depth technical comparison of this compound's performance in key chemical transformations, supported by experimental data and detailed protocols, to inform its strategic deployment in research and development.
Introduction: The Strategic Advantage of this compound
This compound possesses a unique combination of structural features that render it a powerful tool for organic synthesis. The presence of an iodine atom at the ortho position to the hydroxyl group provides a reactive handle for a variety of cross-coupling reactions. The bulky tert-butyl group at the para position offers significant steric hindrance, which can influence regioselectivity in certain reactions and enhance the stability of the resulting products. Furthermore, the phenolic hydroxyl group can be readily functionalized or can participate in directing the outcome of catalytic transformations. This strategic combination of functionalities allows for the controlled and predictable construction of complex molecular frameworks.
Core Applications and Performance Comparison
The utility of this compound is most prominently demonstrated in its application as a key building block in palladium-catalyzed cross-coupling reactions, the synthesis of chiral ligands for asymmetric catalysis, and as a precursor to valuable phosphoramidite ligands.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate in several of these transformations, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds, a common motif in many biologically active molecules.[1][2] The reaction of this compound with various arylboronic acids proceeds with high efficiency, driven by the reactivity of the carbon-iodine bond.
Comparative Performance:
The steric bulk of the tert-butyl group in this compound can influence the efficiency of the Suzuki-Miyaura coupling. To illustrate this, a comparison with less sterically hindered 2-iodophenol and the electronically different 4-iodo-2-methylphenol is presented below. The data suggests that while the tert-butyl group may slightly decrease the reaction rate in some cases, it often contributes to higher yields by preventing side reactions.
| Entry | Iodophenol Derivative | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 2-Iodophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 10 | 88 |
| 3 | 4-Iodo-2-methylphenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
-
Causality Behind Experimental Choices: The choice of Pd(PPh₃)₄ as the catalyst is based on its common effectiveness in Suzuki-Miyaura couplings. The mixed solvent system of toluene, ethanol, and water aids in dissolving both the organic and inorganic reagents. Potassium carbonate is a widely used base that is effective in activating the boronic acid for transmetalation. The reaction is heated to ensure a reasonable reaction rate.
Diagram of Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
The Heck reaction provides a means to form carbon-carbon bonds between aryl halides and alkenes. This compound can be effectively coupled with various alkenes to generate substituted phenolic compounds.
Comparative Performance:
The steric hindrance from the tert-butyl group can play a role in the regioselectivity of the Heck reaction, often favoring the formation of the trans-isomer.
| Entry | Iodophenol Derivative | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 85 |
| 2 | 2-Iodophenol | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 100 | 14 | 82 |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, leading to the synthesis of aryl alkynes. This compound is a suitable substrate for this reaction, providing access to substituted alkynylphenols which are valuable intermediates in organic synthesis. A copper-free Sonogashira coupling protocol has been shown to be effective for a range of aryl bromides, and similar conditions can be applied to the more reactive aryl iodides.[3]
Synthesis of Chiral Ligands for Asymmetric Catalysis
The sterically demanding nature of the this compound moiety makes it an attractive building block for the synthesis of chiral ligands. These ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. The synthesis of P-chirogenic phosphine ligands, for example, often utilizes bulky substituents to enhance enantioselectivity.[4][5]
Diagram of Chiral Ligand Synthesis Concept:
Caption: Conceptual workflow for the synthesis and application of a chiral ligand derived from this compound.
Precursor to Phosphoramidite Ligands
Phosphoramidites are a crucial class of ligands in asymmetric catalysis, particularly in rhodium- and iridium-catalyzed reactions. The synthesis of these ligands often involves the reaction of a chiral diol with a phosphorus-containing reagent. Substituted phenols like this compound can be converted into biphenols through oxidative coupling or Suzuki-Miyaura dimerization, which can then serve as the chiral diol backbone for phosphoramidite ligand synthesis. The steric bulk provided by the tert-butyl groups can significantly influence the stereochemical outcome of the catalyzed reaction.[6][7]
Experimental Protocol: Synthesis of a BINOL-derived Phosphoramidite Ligand
While a direct protocol starting from this compound to a phosphoramidite ligand is highly specific, a general procedure for the synthesis of a phosphoramidite from a biphenol (which can be synthesized from this compound) is provided below.
-
Materials: (R)-BINOL (1.0 mmol), phosphorus trichloride (PCl₃, 1.1 mmol), triethylamine (Et₃N, 2.5 mmol), and a secondary amine (e.g., diethylamine, 1.1 mmol) in an anhydrous solvent like toluene.
-
Procedure:
-
To a solution of (R)-BINOL and triethylamine in anhydrous toluene at 0 °C, add phosphorus trichloride dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
In a separate flask, prepare a solution of the secondary amine in anhydrous toluene.
-
Cool the amine solution to 0 °C and add the previously prepared phosphorochloridite solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the phosphoramidite ligand.
-
Causality Behind Experimental Choices: The use of a chiral diol like BINOL is essential for creating the chiral environment of the ligand. Phosphorus trichloride is the phosphorus source, and triethylamine acts as a base to neutralize the HCl generated during the reaction. The secondary amine is then introduced to form the phosphoramidite linkage. Anhydrous conditions are crucial to prevent hydrolysis of the phosphorus reagents.
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its unique combination of a reactive iodine atom, a sterically demanding tert-butyl group, and a versatile phenolic hydroxyl group allows for its effective use in a variety of powerful chemical transformations. This guide has demonstrated its utility in palladium-catalyzed cross-coupling reactions and as a precursor for the synthesis of valuable chiral and phosphoramidite ligands. The provided comparative data and detailed protocols underscore the importance of understanding the interplay of steric and electronic effects in harnessing the full potential of this versatile reagent for the efficient synthesis of complex and biologically relevant molecules.
References
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Safety Operating Guide
5-Tert-butyl-2-iodophenol proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Tert-butyl-2-iodophenol
Hazard Assessment and Profile
This compound is a halogenated phenol derivative. Its chemical structure necessitates careful handling due to its inherent reactivity and toxicity. Before any handling or disposal, a thorough understanding of its hazard profile is essential. The primary hazards are associated with its corrosive nature, potential for systemic toxicity, and significant environmental risk.[1][2]
Similar to other phenols, it can cause severe chemical burns upon contact with skin and eyes.[3][4] Phenol and its derivatives are readily absorbed through the skin and can act as systemic toxins, making dermal exposure particularly dangerous.[2][5] The presence of iodine in the molecule classifies it as a halogenated organic compound, placing it under specific environmental disposal regulations due to its persistence and toxicity to aquatic life.[1][6]
Table 1: Hazard Profile of this compound and Structurally Related Compounds
| Hazard Classification | GHS Pictogram | Hazard Statement | Source |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation | [7] |
| Specific target organ toxicity, single exposure (Respiratory system) | GHS07 | H335: May cause respiratory irritation | |
| Hazardous to the aquatic environment, long-term hazard | GHS09 | H410 / H411: Very toxic to aquatic life with long lasting effects | [1] |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, or dermal contact. The choice of each piece of equipment is dictated by the specific hazards of the compound.
-
Hand Protection : Standard nitrile gloves are insufficient for prolonged contact with phenols.[8] Double-gloving is recommended. Use a robust inner glove, such as butyl rubber or Viton, with a disposable nitrile outer glove.[2] This provides excellent chemical resistance while allowing for the safe removal of the potentially contaminated outer layer. Change gloves immediately if contamination is suspected.[8]
-
Eye and Face Protection : Chemical safety goggles are required at all times. When there is a risk of splashing, a full-face shield must be worn over the goggles.[2][3]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For tasks with a higher splash potential, a chemically impervious apron made of neoprene or butyl rubber should be worn over the lab coat.[2][9]
-
Footwear : Fully enclosed, chemically resistant shoes must be worn in the laboratory.[3]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste.[10][11] It must not be disposed of down the drain or in regular trash.[12][13]
Experimental Protocol: Waste Collection and Segregation
-
Waste Categorization : Identify the waste stream as "Halogenated Organic Waste." This is the most critical step, as it dictates the final disposal route, which is typically high-temperature incineration.[10] Mixing with non-halogenated waste streams is a common and costly mistake.[14][15]
-
Select an Appropriate Waste Container :
-
Use a designated, leak-proof container compatible with halogenated organic compounds.[15] High-density polyethylene (HDPE) or glass containers are generally suitable.[16][17]
-
Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.[13] A funnel should not be left in the container.[12]
-
The container must be clean and dry before the first addition of waste to prevent unintended reactions.[18]
-
-
Label the Waste Container :
-
Before adding any waste, affix a hazardous waste label from your institution's Environmental Health and Safety (EHS) office.[13][19]
-
Clearly write the full chemical name: "this compound." Do not use abbreviations.[13]
-
List all other components of the waste stream with their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Corrosive, Environmental Hazard).
-
-
Waste Accumulation :
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[3][20]
-
Carefully pour or transfer the waste into the labeled container.
-
Securely cap the container immediately after adding waste. It must remain closed at all times except when actively adding waste.[13]
-
Store the waste container in a designated satellite accumulation area that is within or near the point of generation. The storage location should have secondary containment to capture any potential leaks.[12]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents and strong acids.[21]
-
-
Requesting Disposal :
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimizing exposure and environmental contamination.
-
Minor Spill (Solid or Liquid in a Fume Hood) :
-
Ensure appropriate PPE is worn.
-
For liquid spills, absorb the material with a chemical absorbent like vermiculite or sand. Do not use paper towels for anything other than very small spills, as this can increase the surface area for evaporation.[20]
-
For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid creating dust.[1]
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All cleanup materials (absorbent, gloves, wipes) are considered hazardous waste and must be placed in a sealed bag and disposed of in the halogenated organic waste container.[20]
-
-
Major Spill or Spill Outside a Fume Hood :
-
Evacuate the immediate area. Alert colleagues and your laboratory supervisor.
-
Prevent the spill from entering drains.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personnel Exposure :
-
Skin Contact : This is a medical emergency. Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[3][4] Polyethylene glycol (PEG-300 or PEG-400) can be used to wipe the affected area, if available, as it is more effective than water at removing phenol from the skin.[2][8] Seek immediate medical attention.
-
Eye Contact : Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The disposal procedures outlined are designed to comply with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound is a halogenated organic compound (HOC), a category of chemicals that is specifically regulated.[6][22][23] These compounds are often persistent in the environment and can have toxic effects on ecosystems.[10][24] Therefore, land disposal is restricted, and high-temperature incineration at a licensed facility is the required disposal method to ensure complete destruction.[10]
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- Spectrum Chemical. (2006, August 11).
- Electronic Code of Federal Regulations. (n.d.).
- The DO'S AND DON'TS for the SAFE USE of PHENOL. (2020). Phenol And Acetone Safety Group.
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- Occupational Safety and Health Administration (OSHA). (n.d.). o-sec-Butylphenol Method number: PV2128.
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- Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). (2024, March 10). PubMed.
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Mastering the Safe Handling of 5-Tert-butyl-2-iodophenol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Emergency Protocols, and Disposal for the Safe Handling of 5-Tert-butyl-2-iodophenol in a Research and Development Setting.
Understanding the Risks: A Proactive Approach to Safety
This compound is a substituted halogenated phenol, a class of compounds that demands meticulous handling due to its inherent toxicological properties. As with many phenols, it is corrosive and can be readily absorbed through the skin, potentially leading to systemic toxicity.[1][2] The presence of iodine, a halogen, further necessitates specific disposal considerations for halogenated organic waste.[3] This guide provides a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety measure.
The primary hazards associated with this compound include:
-
Skin and Eye Irritation: Direct contact can cause irritation and burns. Phenol's anesthetic properties can mask the initial pain of a burn, leading to delayed recognition of the injury.[4]
-
Harmful if Swallowed: Ingestion can lead to severe health complications.
-
Systemic Toxicity: Absorption through the skin can have effects on the central nervous system, liver, and kidneys.[5]
A thorough understanding of these risks is the first step toward creating a safe laboratory environment.
The Last Line of Defense: Selecting and Using Personal Protective Equipment (PPE)
Personal Protective Equipment is your final barrier against chemical exposure. Its effectiveness hinges on proper selection and consistent use. For this compound, a multi-layered approach to PPE is essential.
Eye and Face Protection: A Non-Negotiable Standard
At a minimum, safety glasses with side shields are mandatory for any work involving this compound. However, due to the risk of splashes, chemical splash goggles are strongly recommended . When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield worn over chemical splash goggles provides the most robust protection.[6]
Skin and Body Protection: Beyond the Lab Coat
A standard, fully buttoned lab coat provides a fundamental layer of protection. For procedures with a higher risk of splashing, consider a chemical-resistant apron made of materials like neoprene or butyl rubber worn over the lab coat.[5] Always wear long pants and closed-toe shoes to ensure no skin is exposed.
Hand Protection: A Critical Choice
Glove selection is paramount when handling phenolic compounds. Not all disposable gloves offer adequate protection. For incidental contact with this compound, such as handling a sealed container, thicker nitrile gloves (at least 8 mil) are a suitable choice. For tasks involving direct handling, weighing, or preparing solutions, a more robust glove system is required.
Recommended Gloving Practice for Direct Handling:
-
Double gloving: Wear a pair of standard nitrile examination gloves as a base layer.
-
Outer Glove: Over the nitrile gloves, wear a pair of utility-grade neoprene or butyl rubber gloves .[5] These materials offer superior resistance to phenols and halogenated compounds.
Always inspect gloves for any signs of degradation or perforation before and during use. Remove and replace gloves immediately if contamination is suspected. Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: When Engineered Controls Are Not Enough
All work with this compound, especially when handling the solid powder or heating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a risk assessment determines that a fume hood is not sufficient or unavailable for a specific procedure, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge , often in combination with a particulate filter (N95, R95, or P95), should be used.[7] A formal respiratory protection program, including fit testing and training, is essential when respirators are required.
Table 1: Summary of Recommended Personal Protective Equipment
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling sealed containers | Safety glasses with side shields | 8 mil Nitrile gloves | Lab coat, long pants, closed-toe shoes | Not generally required |
| Weighing solid | Chemical splash goggles | Double gloved (Nitrile base, Neoprene/Butyl outer) | Lab coat, long pants, closed-toe shoes | Required (in a fume hood) |
| Preparing solutions | Chemical splash goggles and face shield | Double gloved (Nitrile base, Neoprene/Butyl outer) | Lab coat, long pants, closed-toe shoes | Required (in a fume hood) |
| Small-scale reactions | Chemical splash goggles | Double gloved (Nitrile base, Neoprene/Butyl outer) | Lab coat, long pants, closed-toe shoes | Required (in a fume hood) |
| Large-scale transfers | Chemical splash goggles and face shield | Double gloved (Nitrile base, Neoprene/Butyl outer) | Chemical-resistant apron over lab coat | Required (in a fume hood) |
Immediate and Effective Response: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First Aid: The First Few Minutes Matter
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Simultaneously remove all contaminated clothing, being careful to avoid spreading the chemical to unaffected areas.[4]
-
After the initial water flush, decontaminate the skin by wiping with polyethylene glycol (PEG) 300 or 400 .[9] PEG is preferred over water for decontamination as it can help to inactivate absorbed phenol.[9] If PEG is not available, continue flushing with water.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 20 minutes, holding the eyelids open.[10]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious and able to swallow, have them rinse their mouth with water.
-
Seek immediate medical attention.
Spill Response: Containment and Cleanup
For small solid spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including double gloves and eye protection), gently sweep the solid material into a designated hazardous waste container, minimizing dust generation.[11]
-
Wipe the spill area with a cloth dampened with a solvent such as 70% isopropanol or ethanol, followed by soap and water.[4]
-
Place all cleanup materials in a sealed bag and dispose of as hazardous waste.
For small liquid spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or a chemical spill pad.[12]
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Responsible Disposal: Protecting the Environment
This compound and any materials contaminated with it are considered hazardous waste. As a halogenated organic compound, it must be disposed of following specific protocols.
Waste Segregation and Collection:
-
Do not dispose of this compound down the drain. [3]
-
Collect all waste containing this chemical in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Segregate halogenated organic waste from non-halogenated waste streams.[13]
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. The EPA provides specific waste codes for certain halogenated and phenolic wastes (e.g., F001, F002 for halogenated solvents; F020, F032 for certain chlorophenols) which can provide guidance on the proper classification of this waste stream.[14][15]
Visualizing Safety Workflows
To further clarify the decision-making process in handling this compound, the following diagrams illustrate key workflows.
Caption: PPE Selection Workflow for this compound.
Caption: Spill Response Workflow for this compound.
By adhering to these rigorous safety protocols and understanding the rationale behind them, researchers can confidently and safely work with this compound, ensuring the well-being of themselves, their colleagues, and the environment.
References
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Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]
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Phenol - Western Washington University. Available at: [Link]
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Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. Available at: [Link]
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First aid guidance - Department of Biology, University of York. Available at: [Link]
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phenol-haz-controls-fact-sheet-wsp.pdf - UC Berkeley. Available at: [Link]
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How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. Available at: [Link]
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First Aid Procedures for Chemical Hazards | NIOSH - CDC. Available at: [Link]
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Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. Available at: [Link]
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Phenol - First Aid Guidance | Current Staff - University of St Andrews. Available at: [Link]
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for the SAFE USE of PHENOL. Available at: [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Available at: [Link]
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Phenol - NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]
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Working Safely with Phenol Guideline - UQ Policy and Procedure Library - The University of Queensland. Available at: [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Available at: [Link]
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Glove Compatibility - CP Lab Safety. Available at: [Link]
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Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. Available at: [Link]
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Chemical Compatibility Guide for: High Five™ Gloves. Available at: [Link]
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Nitrile Gloves Chemical Resistance Guide - Bergamot. Available at: [Link]
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Phenol SOP. Available at: [Link]
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Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. Available at: [Link]
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Page 1 of 2 Resistance To Chemicals of Common Glove Materials. Available at: [Link]
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Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Available at: [Link]
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OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
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Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. Available at: [Link]
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EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
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Hazardous Waste Listings | EPA. Available at: [Link]
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2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - NIH. Available at: [Link]
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Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed. Available at: [Link]
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EPA HAZARDOUS WASTE CODES. Available at: [Link]
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Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. Available at: [Link]
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HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf - NIH. Available at: [Link]
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Toxicology | National Institute of Environmental Health Sciences. Available at: [Link]
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- 2. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
